molecular formula C9H7BrN2O2 B1461794 methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-15-2

methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1461794
CAS No.: 871583-15-2
M. Wt: 255.07 g/mol
InChI Key: ITZFLYIVVIQWBD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 870235-32-8) is a high-value chemical intermediate for pharmaceutical research and discovery. This compound features a bromo-substituted pyrrolo[3,2-c]pyridine core, a privileged scaffold in medicinal chemistry known for its potential in developing kinase-targeted therapies. Scientific literature indicates that analogs based on the 1H-pyrrolo[3,2-c]pyridine structure demonstrate potent biological activity by functioning as inhibitors of key oncogenic targets. For instance, closely related derivatives have been developed into potent and selective inhibitors of MPS1 kinase (also known as TTK), a crucial regulator of the spindle assembly checkpoint that is aberrantly overexpressed in a wide range of human cancers . The inhibition of such kinases represents a promising strategy in cancer research, particularly for targeting tumors with chromosomal instability . Furthermore, the bromo substituent at the 4-position of this scaffold provides a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies. With a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol , this reagent is intended for use by qualified researchers in the synthesis and development of novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZFLYIVVIQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653288
Record name Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871583-15-2
Record name Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of Methyl 4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Foundation for Innovation

The 1H-pyrrolo[3,2-c]pyridine isomeric system, also known as 5-azaindole, represents a versatile building block in the synthesis of biologically active molecules. Its unique electronic properties and structural rigidity make it an attractive scaffold for targeting a range of biological entities. Notably, derivatives of this core have demonstrated potent activity as kinase inhibitors and anticancer agents, highlighting its significance in oncology and beyond.[1][2][3] The strategic placement of functional groups on this scaffold allows for the fine-tuning of pharmacological properties, making it a focal point of contemporary drug design.

Strategic Synthesis of Methyl 4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

The synthesis of the title compound, while not explicitly detailed in the current literature, can be strategically devised based on established methodologies for the construction and functionalization of the 1H-pyrrolo[3,2-c]pyridine core. The proposed synthetic pathway leverages a multi-step approach, commencing with the formation of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4]

Synthesis of the Core Intermediate: 6-Bromo-1H-pyrrolo[3,2-c]pyridine

A plausible and documented route to the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is outlined below.[4] This pathway begins with commercially available starting materials and proceeds through a series of well-understood transformations.

Synthesis_of_6-bromo-1H-pyrrolo[3,2-c]pyridine start 2-Bromo-5-methylpyridine step1 Oxidation (m-CPBA) start->step1 intermediate1 2-Bromo-5-methylpyridine-1-oxide step1->intermediate1 step2 Nitration (Fuming HNO3, H2SO4) intermediate1->step2 intermediate2 2-Bromo-5-methyl-4-nitropyridine-1-oxide step2->intermediate2 step3 Vinylation (DMF-DMA) intermediate2->step3 intermediate3 (E)-2-Bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide step3->intermediate3 step4 Reductive Cyclization (Fe, Acetic Acid) intermediate3->step4 product 6-Bromo-1H-pyrrolo[3,2-c]pyridine step4->product

Caption: Synthetic pathway to the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Proposed Functionalization Strategy for the Target Molecule

With the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate in hand, the subsequent steps involve the regioselective introduction of the methyl carboxylate group at the C2 position and the transposition of the bromine atom to the C4 position. While direct literature for these specific transformations on this exact substrate is sparse, established principles of heterocyclic chemistry can guide the experimental design.

Step 1: Carboxylation at the C2 Position: The C2 position of the pyrrole ring is susceptible to electrophilic substitution. A Vilsmeier-Haack reaction, for instance, could introduce a formyl group at C2, which can then be oxidized to a carboxylic acid and subsequently esterified to the methyl ester.

Step 2: Bromination and Isomer Management: The bromination of the 1H-pyrrolo[3,2-c]pyridine core is a critical step. The regioselectivity of bromination will be influenced by the directing effects of the existing substituents and the reaction conditions. It is plausible that direct bromination of the C2-carboxylated intermediate might not yield the desired C4-bromo isomer exclusively. A strategy involving protection of the pyrrole nitrogen, followed by directed ortho-metalation and subsequent bromination, could offer a more controlled approach to achieving the desired C4 substitution. Alternatively, a halogen dance reaction could be explored to isomerize a more readily available bromo-substituted precursor.

A generalized workflow for the proposed synthesis is depicted below:

Proposed_Synthesis_of_Target_Molecule start 6-Bromo-1H-pyrrolo[3,2-c]pyridine step1 Protection of N1 start->step1 intermediate1 N1-Protected-6-bromo- 1H-pyrrolo[3,2-c]pyridine step1->intermediate1 step2 C2-Carboxylation intermediate1->step2 intermediate2 N1-Protected-6-bromo- 1H-pyrrolo[3,2-c]pyridine- 2-carboxylate step2->intermediate2 step3 Halogen Dance / Directed Bromination intermediate2->step3 intermediate3 N1-Protected-4-bromo- 1H-pyrrolo[3,2-c]pyridine- 2-carboxylate step3->intermediate3 step4 Deprotection intermediate3->step4 product Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine- 2-carboxylate step4->product

Caption: A proposed synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization

The anticipated physicochemical properties of this compound are summarized in the table below. These values are predicted based on the analysis of structurally similar compounds and are crucial for guiding experimental work, including purification and formulation.

PropertyPredicted Value
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO, DMF, and chlorinated solvents
Melting Point>200 °C (decomposes)
LogP~2.5

The structural elucidation of the target compound will rely on a combination of spectroscopic techniques. The expected key signals in ¹H NMR, ¹³C NMR, and mass spectrometry are detailed below, based on data from analogous structures.[4][5]

TechniqueExpected Key Signals
¹H NMR Aromatic protons on the pyridine and pyrrole rings (δ 7.0-9.0 ppm), a singlet for the methyl ester protons (δ ~3.9 ppm), and a broad singlet for the N-H proton of the pyrrole ring (δ >10 ppm).
¹³C NMR Carbonyl carbon of the ester (δ ~160-165 ppm), aromatic carbons of the bicyclic core (δ 100-150 ppm), and the methyl carbon of the ester (δ ~52 ppm).
Mass Spec (ESI+) A prominent [M+H]⁺ ion at m/z ~255 and ~257 in a characteristic 1:1 ratio, confirming the presence of a single bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of targeted therapies. The introduction of a bromine atom at the C4 position and a methyl carboxylate at C2 in the title compound offers several strategic advantages for drug discovery programs.

  • Versatile Handle for Further Derivatization: The bromine atom serves as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

  • Modulation of Kinase Inhibition: The 1H-pyrrolo[3,2-c]pyridine core is a known hinge-binding motif for many kinases. The substituents at the C4 and C2 positions can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.[3]

  • Anticancer Potential: Numerous derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.[2][4] The title compound, as a key intermediate, can be elaborated to generate novel anticancer agents that may target pathways such as tubulin polymerization or specific oncogenic kinases.

The following diagram illustrates the potential role of this compound as a central intermediate in a drug discovery workflow.

Drug_Discovery_Workflow start This compound step1 Library Synthesis via Cross-Coupling Reactions start->step1 intermediate1 Diverse Library of C4-Substituted Derivatives step1->intermediate1 step2 High-Throughput Screening (HTS) intermediate1->step2 intermediate2 Identification of 'Hit' Compounds step2->intermediate2 step3 Lead Optimization (SAR Studies) intermediate2->step3 product Preclinical Candidate step3->product

Caption: Drug discovery workflow utilizing the title compound as a key building block.

Conclusion and Future Directions

This compound represents a strategically important, albeit currently under-documented, building block for the synthesis of novel therapeutic agents. This technical guide has provided a plausible synthetic route, predicted physicochemical and spectroscopic properties, and highlighted its potential applications in drug discovery. As research into the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold continues to expand, the demand for versatile and well-characterized intermediates like the title compound will undoubtedly increase. Further experimental validation of the proposed synthetic pathways and a thorough investigation of the biological activities of its derivatives are warranted and are expected to yield exciting new discoveries in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. As experimental data for this specific molecule is not extensively documented in public literature, this paper adopts a dual approach. First, it consolidates all available computational and identifying data. Second, it provides expert-driven, field-proven methodologies for the experimental determination of its core physicochemical properties. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering both a data repository and a practical manual for characterizing this and similar novel compounds.

Introduction and Molecular Identity

This compound (also known as Methyl 4-bromo-5-azaindole-2-carboxylate) is a member of the azaindole family of bicyclic heterocycles. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active agents, including kinase inhibitors and other targeted therapeutics. The specific substitution pattern of this molecule—a bromine atom at the C4 position and a methyl carboxylate group at C2—renders it a versatile building block for further chemical elaboration via cross-coupling reactions and amide bond formations.

Understanding the physicochemical properties of this intermediate is paramount for its effective use. Properties such as solubility, lipophilicity, and crystal form directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of any derived active pharmaceutical ingredient (API).

Molecular Structure and Identifiers

The foundational step in characterizing any compound is establishing its precise molecular identity.

G cluster_0 This compound mol

Caption: 2D Structure of the title compound.

Table 1: Core Molecular Identifiers

Identifier Value Source
Molecular Formula C9H7BrN2O2 PubChemLite[1]
Molecular Weight 255.07 g/mol Calculated
Monoisotopic Mass 253.96909 Da PubChemLite[1]
IUPAC Name This compound
Synonyms Methyl 4-bromo-5-azaindole-2-carboxylate CymitQuimica[2]
InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3 PubChemLite[1]
InChIKey ITZFLYIVVIQWBD-UHFFFAOYSA-N PubChemLite[1]

| SMILES | COC(=O)C1=CC2=C(N1)C=CN=C2Br | PubChemLite[1] |

Computational and Predicted Properties

In the absence of extensive experimental data, computational modeling provides valuable, actionable insights into the behavior of a molecule. These predictions are derived from algorithms trained on vast datasets of known compounds and are indispensable for initial assessments in a research pipeline.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Method/Source
XlogP 2.2 PubChemLite[1]
Topological Polar Surface Area (TPSA) 57.5 Ų Calculated
Hydrogen Bond Donors 1 Calculated
Hydrogen Bond Acceptors 3 Calculated

| Rotatable Bonds | 1 | Calculated |

Interpretation and Significance
  • Lipophilicity (XlogP): A predicted XlogP of 2.2 suggests that the compound has moderate lipophilicity. This value places it in a favorable range for drug development, balancing aqueous solubility with the ability to cross cellular membranes. It indicates that while soluble in common organic solvents like dichloromethane and ethyl acetate, it may require co-solvents for high concentration in aqueous media.

  • Polar Surface Area (TPSA): The TPSA of 57.5 Ų is well below the 140 Ų threshold often associated with good oral bioavailability. This value, combined with the hydrogen bond donor/acceptor count, suggests that passive diffusion across biological barriers is likely.

Experimental Property Determination: Protocols and Insights

The following sections detail the standard, industry-accepted protocols for determining the key physical properties of a novel compound like this compound.

Melting Point and Thermal Analysis

The melting point is a critical indicator of purity and solid-state stability. Its determination is most reliably performed using Differential Scanning Calorimetry (DSC), which provides more information than a simple melting point apparatus.

Protocol 1: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere. A common temperature range would be from 25 °C to 300 °C, or until the melt is complete.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Expert Insight: The sharpness of the DSC peak is a strong indicator of purity. Impurities typically cause peak broadening and a depression of the melting temperature. Observing additional thermal events, such as a pre-melt crystallization, could indicate the presence of different polymorphs or solvates, which must be investigated as they have profound implications for drug stability and solubility.

G cluster_workflow DSC Workflow for Thermal Analysis prep 1. Prepare Sample (1-3 mg in Al pan) load 2. Load Sample & Reference into DSC Cell prep->load run 3. Execute Thermal Program (e.g., 10 °C/min under N2) load->run analyze 4. Analyze Thermogram (Identify Onset Temp & Peak Shape) run->analyze interpret 5. Interpret Results (Purity, Polymorphism) analyze->interpret

Caption: Standard workflow for DSC analysis.

Solubility Profile

Solubility is a cornerstone property, dictating everything from reaction solvent choice to bioavailability. A thorough profile requires testing in both organic and aqueous media.

Protocol 2: Thermodynamic Solubility Assessment

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethyl acetate, methanol, DMSO).

  • Equilibration: Add an excess of the solid compound to a known volume of each solvent in separate vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate undissolved solid.

  • Quantification: Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

Expert Insight: For drug development, aqueous solubility at physiological pH (e.g., in PBS at pH 7.4) is the most critical parameter. The predicted XlogP of 2.2 suggests that aqueous solubility will be low. If experimental solubility is below a target threshold (e.g., <10 µg/mL), formulation strategies such as amorphous solid dispersions or salt formation (if applicable) would need to be considered for any downstream API. A vendor safety data sheet for the title compound indicates it is soluble in DMSO[3].

Spectroscopic Characterization

Spectroscopic data serves as the fingerprint of the molecule, confirming its structure and purity. A complete characterization package includes ¹H NMR, ¹³C NMR, and Mass Spectrometry.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the connectivity of atoms within the molecule. While specific experimental spectra for the title compound are not publicly available, a recent publication on related 1H-pyrrolo[3,2-c]pyridine derivatives provides expected chemical shift regions.[4]

  • ¹H NMR: The aromatic protons on the pyrrolopyridine core are expected between δ 7.0-9.5 ppm. The N-H proton of the pyrrole will likely appear as a broad singlet at >10 ppm. The methyl ester protons will be a sharp singlet, typically in the δ 3.8-4.0 ppm region.

  • ¹³C NMR: The carbonyl carbon of the ester is expected around δ 160-165 ppm. Aromatic carbons will appear between δ 100-150 ppm. The methyl carbon will be upfield, around δ 50-55 ppm.

3.3.2. Mass Spectrometry (MS)

MS provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is the standard.

  • Expected Ionization: The molecule should ionize well using electrospray ionization (ESI) in positive mode to give the [M+H]⁺ ion.

  • Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For the [M+H]⁺ ion, this would appear at approximately m/z 255 and 257.

Conclusion

This compound is a valuable chemical intermediate with predicted physicochemical properties that are favorable for applications in drug discovery. This guide has established its core molecular identity and summarized its key computationally-derived characteristics, including moderate lipophilicity and good membrane permeability potential. Furthermore, it has outlined the definitive, industry-standard experimental protocols required to obtain a full, robust characterization of its physical properties. By combining predictive data with a clear roadmap for experimental validation, researchers can confidently integrate this compound into their synthetic and drug development workflows.

References

An In-depth Technical Guide to the Solubility Profile of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Privileged Scaffold in Drug Discovery

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate belongs to the azaindole class of heterocyclic compounds. Azaindoles, which are bioisosteres of indoles, are considered "privileged structures" in medicinal chemistry. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and target binding affinity.[1] The title compound, a 6-azaindole derivative, incorporates a bromine atom, a common substituent for tuning electronic properties and providing a handle for further synthetic elaboration, and a methyl ester group, which influences polarity and hydrogen bonding capabilities.

While specific therapeutic applications for this exact molecule are not widely documented in public literature, its structural motifs are prevalent in compounds developed as kinase inhibitors and other targeted therapies. Understanding the solubility of such a compound is a critical first step in its evaluation as a potential drug candidate, as poor solubility can severely hamper absorption, lead to low bioavailability, and complicate formulation development.[2] This guide provides a comprehensive analysis of the predicted solubility profile of this compound and outlines the definitive experimental protocols for its quantitative determination.

Physicochemical Properties and Predicted Solubility Profile

In the absence of publicly available experimental data, a qualitative assessment of the molecule's structure allows for a robust prediction of its solubility behavior.

Key Structural Features Influencing Solubility:

  • Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the pyrrole N-H) and three potential hydrogen bond acceptors (the pyridine nitrogen and the two oxygen atoms of the methyl ester). This capacity for hydrogen bonding suggests that solubility will be favorable in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and potentially in polar protic solvents like alcohols, though to a lesser extent.

  • Polarity and Aromaticity: The fused aromatic pyrrolopyridine core, combined with the polar methyl ester group, imparts a significant degree of polarity. However, the overall flat, rigid structure and the presence of the lipophilic bromine atom contribute to poor aqueous solubility.

  • Crystal Lattice Energy: As a solid, the compound's solubility is also governed by its crystal lattice energy—the energy required to break apart the solid-state structure. The planarity of the molecule may allow for efficient crystal packing, potentially leading to high lattice energy and consequently lower solubility.

Based on this analysis, this compound is predicted to be:

  • Highly soluble in polar aprotic organic solvents such as DMSO and DMF.

  • Moderately to sparingly soluble in other common organic solvents like ethyl acetate, dichloromethane, and methanol.

  • Poorly soluble or practically insoluble in aqueous media and non-polar solvents like hexanes.

This profile is typical for drug-like heterocyclic compounds, necessitating precise experimental quantification for drug development purposes.

Caption: Key hydrogen bonding sites governing solubility.

Theoretical Solubility Prediction Methods

For novel compounds, computational models are often employed in early discovery to forecast solubility before synthesis, saving time and resources.[2][3] These in silico methods include:

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate structural features (descriptors) of molecules with their known solubility, creating a predictive tool for new compounds.[2]

  • Thermodynamic Models: The General Solubility Equation (GSE) is a well-known model that predicts aqueous solubility based on a compound's melting point and octanol-water partition coefficient (logP).[4]

  • Physics-Based Methods: Approaches like molecular dynamics simulations can model the interactions between a solute and solvent molecules to calculate the free energy of solvation, providing a more fundamental prediction of solubility.[5][6]

While powerful for ranking and prioritizing compounds, these predictive methods are not a substitute for experimental determination, which remains essential for regulatory filings and formulation development.

Gold Standard Experimental Protocols for Solubility Determination

The choice of solubility assay is dictated by the stage of drug development. High-throughput kinetic assays are used for early screening, while the more rigorous thermodynamic equilibrium method is required for lead optimization and pre-formulation.[7][8]

Distinguishing Kinetic and Thermodynamic Solubility

It is crucial to differentiate between kinetic and thermodynamic solubility, as they can yield vastly different results and have different implications.[9][10]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a rapid, high-throughput method ideal for screening large compound libraries in early discovery to flag potentially problematic candidates.[7][11] The resulting precipitate is often amorphous, leading to an overestimation of the true equilibrium solubility.[9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[10] This measurement, often performed using the "shake-flask" method, is the gold standard for pre-formulation and is more predictive of in vivo behavior.[8]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is the definitive method for characterizing a lead compound.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a glass vial. The excess solid is critical to ensure equilibrium with the solid phase is maintained.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for most pharmaceutical compounds.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles. Common methods include:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

    • Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).

  • Quantification:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Analyze the saturated supernatant and the standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standards and determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

G cluster_protocol Thermodynamic Solubility Workflow A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant T (24-48 hours) A->B C 3. Phase Separation Centrifuge or Filter to get clear supernatant B->C D 4. Quantification Analyze supernatant via HPLC-UV C->D E Result Equilibrium Solubility (mg/mL or µM) D->E

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Summary and Interpretation

The results from the experimental protocols should be meticulously recorded. The following table serves as a template for organizing the determined solubility data.

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline (pH 7.4)37ThermodynamicRecordCalc.
Simulated Gastric Fluid (pH 1.2)37ThermodynamicRecordCalc.
Dimethyl Sulfoxide (DMSO)25ThermodynamicRecordCalc.
Ethanol25ThermodynamicRecordCalc.
Aqueous Buffer (pH 7.4)25KineticRecordCalc.

Interpretation for Drug Development:

  • Aqueous Solubility (pH 7.4): This is the most critical parameter for predicting oral absorption.

    • > 100 µg/mL: Generally considered sufficiently soluble.

    • 10 - 100 µg/mL: May present challenges; formulation enhancement might be needed.

    • < 10 µg/mL: Poorly soluble; significant formulation work or structural modification is likely required.

  • Kinetic vs. Thermodynamic Gap: A large difference between kinetic and thermodynamic solubility values can indicate that the compound readily forms metastable amorphous precipitates. This can be either a challenge (instability) or an opportunity (transiently high concentrations for absorption), which must be carefully managed during formulation.

Conclusion

References

Spectroscopic Blueprint of a Key Heterocycle: Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an aza-indole isomer, represents a privileged scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms and aromatic character allows for diverse intermolecular interactions, making it a cornerstone for the development of therapeutics targeting a range of biological targets, including kinases and microtubules.[1] The introduction of a bromine atom at the 4-position and a methyl carboxylate group at the 2-position, yielding methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, creates a versatile intermediate. The bromine serves as a synthetic handle for further functionalization via cross-coupling reactions, while the ester group provides a site for amide bond formation or other modifications.

This guide provides a detailed analysis of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—for this compound. Understanding this spectral signature is critical for reaction monitoring, quality control, and the rational design of next-generation bioactive molecules.

Molecular Structure and Key Features

A clear understanding of the molecule's architecture is fundamental to interpreting its spectral data. The structure consists of a fused bicyclic system containing a pyrrole ring and a pyridine ring. The bromine atom is positioned on the pyridine ring, while the methyl carboxylate is attached to the pyrrole ring.

G cluster_protocol HRMS Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) Infusion Direct Infusion via ESI Source SamplePrep->Infusion Acquisition Data Acquisition (Positive/Negative Modes) Infusion->Acquisition Analysis Data Analysis (m/z and Isotope Pattern) Acquisition->Analysis G cluster_synthesis Hypothetical Synthesis Workflow StartMat Substituted Pyridine (e.g., 2,4-dihalopyridine) RingForm Pyrrole Ring Formation (e.g., Larock Indole Synthesis) StartMat->RingForm Esterify Esterification at C-2 RingForm->Esterify Brominate Selective Bromination at C-4 (if needed) Esterify->Brominate FinalProd Target Molecule Brominate->FinalProd

References

The Multifaceted Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antiviral, and antibacterial properties of this versatile heterocyclic system. Intended for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the mechanisms of action, presents key structure-activity relationship data, and offers detailed, field-proven experimental protocols for the evaluation of these compounds. By elucidating the scientific rationale behind experimental design and providing robust methodologies, this guide aims to empower researchers in the strategic development of novel therapeutics based on the pyrrolo[3,2-c]pyridine core.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Heterocycle

The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,2-c]pyridine system creates a unique electronic and steric environment that has proven highly amenable to interaction with a diverse array of biological targets. This bicyclic aromatic structure can be strategically functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The inherent ability of the pyrrolopyridine nucleus to mimic the purine ring of ATP has made it a particularly attractive scaffold for the development of kinase inhibitors[1]. This guide will delve into the significant therapeutic potential of pyrrolo[3,2-c]pyridine derivatives, focusing on their anticancer, antiviral, and antibacterial activities.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Pyrrolo[3,2-c]pyridine derivatives have demonstrated significant promise as anticancer agents through a variety of mechanisms, including the disruption of microtubule dynamics, inhibition of key kinases involved in oncogenic signaling, and the induction of apoptosis.

Mechanism of Action: Microtubule Destabilization

A prominent anticancer mechanism of certain pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2][3][4]. This mechanism is crucial as microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.

Key Compound Example: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as potent colchicine-binding site inhibitors. Notably, compound 10t from one such study exhibited exceptional antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM[2][4]. This compound was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics at nanomolar concentrations[2][3][4].

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

cluster_0 Pyrrolo[3,2-c]pyridine Derivative cluster_1 Cellular Processes Derivative Derivative Tubulin Tubulin Derivative->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics (Assembly/Disassembly) Tubulin->Microtubule_Dynamics Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridine derivatives.

Mechanism of Action: Kinase Inhibition

The structural similarity of the pyrrolo[3,2-c]pyridine core to the purine ring of ATP makes it an ideal scaffold for designing kinase inhibitors[1]. These derivatives can competitively bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages. Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer[5]. Pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective FMS kinase inhibitors.

Key Compound Example: Compound 1r emerged from a series of eighteen pyrrolo[3,2-c]pyridine derivatives as a highly potent FMS kinase inhibitor with an IC50 of 30 nM[5][6][7]. This compound demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM[5][6][7].

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in several cancers, most notably melanoma. These mutations lead to constitutive activation of the BRAF kinase and downstream signaling through the MAPK/ERK pathway, promoting cell proliferation and survival. Pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of V600E-mutated BRAF[8][9][10]. While this is a different isomer, the general principles of kinase inhibition by pyrrolopyridines are applicable.

Key Compound Example: Although specific pyrrolo[3,2-c]pyridine BRAF inhibitors are less documented in the provided search results, the broader class of pyrrolopyridines has yielded potent BRAF inhibitors like Vemurafenib[1]. The design principles from these can be applied to the pyrrolo[3,2-c]pyridine scaffold.

Signaling Pathway: FMS Kinase Inhibition

cluster_0 Pyrrolo[3,2-c]pyridine Derivative cluster_1 FMS Kinase Signaling Pathway Derivative Derivative FMS_Kinase FMS Kinase (CSF-1R) Derivative->FMS_Kinase Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Inhibition of FMS kinase signaling by pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data: Anticancer Activity
CompoundTargetCancer Cell LineIC50 (µM)Reference
10t TubulinHeLa0.12[2][4]
SGC-79010.15[2][4]
MCF-70.21[2][4]
1r FMS KinaseOvarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78[5][6][7]
Diarylureas/amidesNot specifiedA375P (Melanoma)Nanomolar range[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Pyrrolo[3,2-c]pyridine derivatives

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyrrolo[3,2-c]pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activity: A New Frontier

Pyrrolo[3,2-c]pyridine derivatives have also shown promising activity against a range of viruses, including human immunodeficiency virus (HIV) and influenza virus.

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. Pyrrolopyridine derivatives have been identified as allosteric inhibitors of HIV-1 integrase (ALLINIs), which bind to a site distinct from the catalytic site and induce aberrant multimerization of the integrase, leading to the production of non-infectious viral particles[12][13][14][15][16].

Key Compound Example: A pyrrolopyridine-based scaffold, STP0404 , has been reported as a highly potent and safe ALLINI[12]. It exhibits potent anti-HIV-1 efficacy against various strains in different cell lines[12].

Mechanism of Action: Influenza Virus Entry Inhibition

Influenza virus entry into host cells is a multi-step process that can be targeted by antiviral agents. Pyrrolo[3,2-c]pyridin-4-amine derivatives have been identified as entry inhibitors that block the early stages of influenza virus infection[17]. Their mechanism of action is attributed to interference with post-fusion processes, specifically virus uncoating and the nuclear import of viral ribonucleoprotein complexes[17].

Key Compound Example: A pyrrolopyridinamine (PPA) compound, PPA-7 , demonstrated broad-spectrum activity against multiple influenza A and B viruses[18].

Quantitative Data: Antiviral Activity
CompoundVirusMechanism of ActionEC50/IC50Reference
STP0404 HIV-1Integrase (Allosteric)Potent (specific value not in abstract)[12]
PPA-7 Influenza A & BEntry Inhibition (Post-fusion)Mild antiviral activity[18]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

  • Pyrrolo[3,2-c]pyridine derivatives

  • Virus stock

  • Host cell line (e.g., MDCK for influenza)

  • 6-well or 12-well plates

  • Infection medium

  • Overlay medium (containing agarose or Avicel)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of varying concentrations of the pyrrolo[3,2-c]pyridine derivative.

  • Overlay: After an adsorption period, remove the virus inoculum and add the overlay medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Antibacterial Activity: Targeting Essential Bacterial Enzymes

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrrolo[3,2-c]pyridine derivatives have shown potential in this area, particularly as inhibitors of DNA gyrase.

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. It introduces negative supercoils into DNA, a process that is vital for bacterial survival. Pyrrolamides, a class of compounds that can include the pyrrolopyridine scaffold, have been identified as inhibitors of the ATP-binding site of the GyrB subunit of DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death[19][20][21][22].

Key Compound Example: While the initial hits were pyrroles, the optimization of these fragments into more complex molecules like pyrrolamides demonstrates the potential for developing pyrrolo[3,2-c]pyridine derivatives as DNA gyrase inhibitors[19][20]. A lead pyrrolamide compound inhibited DNA gyrase with an IC50 of 3 µM[19][20].

Quantitative Data: Antibacterial Activity
Compound ClassTargetBacteriaMIC (µg/mL)Reference
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativesProtein Synthesis (slight inhibition)E. coli3.35[23]
S. aureus1.2 and 1.8[23]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Pyrrolo[3,2-c]pyridine derivatives

  • Bacterial strains

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (or other suitable broth)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrrolo[3,2-c]pyridine derivatives in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The pyrrolo[3,2-c]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, antiviral, and antibacterial effects, underscore the importance of this heterocyclic system in modern drug discovery. The ability of these compounds to interact with a wide range of biological targets, from tubulin and kinases to viral enzymes and bacterial topoisomerases, highlights the rich chemical space that can be explored through strategic derivatization.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors.

  • Exploration of New Targets: Expanding the scope of biological evaluation to identify novel mechanisms of action.

  • Pharmacokinetic and Pharmacodynamic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety.

  • Combinatorial Approaches: Investigating the synergistic effects of pyrrolo[3,2-c]pyridine derivatives with existing therapeutic agents.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold, paving the way for the next generation of innovative medicines.

References

Pyrrolo[3,2-c]pyridine: A Privileged Scaffold in Modern Drug Discovery—A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us to explore unique heterocyclic scaffolds that offer precise three-dimensional arrangements of atoms for optimal target engagement. Among these, the pyrrolo[3,2-c]pyridine core, a 5,6-fused aromatic heterocycle, has emerged as a structure of significant interest. Its rigid framework and strategic placement of nitrogen atoms provide a versatile template for designing potent and selective modulators of various biological targets. This guide offers an in-depth exploration of the synthetic pathways to this scaffold and a detailed overview of its most promising applications in drug development, grounded in mechanistic insights and field-proven data.

Part 1: The Synthetic Cornerstone—Constructing the Pyrrolo[3,2-c]pyridine Core

The therapeutic potential of any scaffold is fundamentally linked to the accessibility and versatility of its synthesis. The construction of the pyrrolo[3,2-c]pyridine system is a testament to elegant chemical strategy, often involving a key rearrangement step that transforms a more common isomer into the desired core.

The Dominant Strategy: Rearrangement of 7-Azaindole Precursors

The most prevalent and effective route to the 1H-pyrrolo[3,2-c]pyridine scaffold begins with the readily available pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. The causality behind this choice lies in the inherent reactivity of the 7-azaindole nucleus, which can be manipulated to induce a fascinating ring rearrangement.

The general workflow proceeds through several validated steps:

  • N-Oxidation: The pyridine nitrogen of the 7-azaindole (Compound 2 ) is first oxidized, typically using an agent like m-chloroperoxybenzoic acid (m-CPBA), to form an N-oxide salt (3 ). This step is critical as it activates the pyridine ring for subsequent transformations.

  • Chlorination: The activated intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). This yields the 4-chloro-7-azaindole derivative (4 ), a key precursor for the rearrangement.[1][2]

  • Nucleophilic Substitution and Rearrangement: The cornerstone of the synthesis is the reaction of the 4-chloro intermediate with an appropriate aniline derivative. This is not a simple substitution; upon heating, a fusion reaction occurs, leading to a ring rearrangement that forms the thermodynamically stable 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt (5a,b ).[1][2] This Dimroth-type rearrangement is a powerful method for isomer conversion in heterocyclic chemistry.

  • Functionalization: The resulting amino group serves as a versatile handle for introducing further diversity. For instance, acylation with benzoyl chloride yields benzamido analogues (6a,b ), which are common precursors for active kinase inhibitors.[1][2]

G cluster_synthesis General Synthetic Workflow start Pyrrolo[2,3-b]pyridine (2) (7-Azaindole) step1 m-CPBA (N-Oxidation) start->step1 intermediate1 N-Oxide Salt (3) step1->intermediate1 step2 POCl₃ (Chlorination) intermediate1->step2 intermediate2 4-Chloropyrrolo[2,3-b]pyridine (4) step2->intermediate2 step3 Ar-NH₂ / Heat (Substitution & Rearrangement) intermediate2->step3 intermediate3 1-Aryl-4-aminopyrrolo[3,2-c]pyridine (5) step3->intermediate3 step4 Acylation / Reduction etc. (Further Functionalization) intermediate3->step4 final Target Pyrrolo[3,2-c]pyridine Derivatives step4->final

Caption: General synthetic workflow for pyrrolo[3,2-c]pyridines.

Detailed Experimental Protocol: Synthesis of a Diaryl-Substituted FMS Kinase Inhibitor

This protocol provides a self-validating system for synthesizing a potent pyrrolo[3,2-c]pyridine derivative, adapted from the synthesis of compound 1r , a highly active FMS kinase inhibitor.[1]

Step 1: Synthesis of 4-Chloropyrrolo[2,3-b]pyridine (4)

  • Rationale: To prepare the key intermediate for the rearrangement reaction.

  • Procedure:

    • Dissolve pyrrolo[2,3-b]pyridine (2) in a suitable solvent (e.g., dichloromethane).

    • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and stir until the reaction is complete (monitored by TLC). This forms the m-chlorobenzoate salt (3).

    • Remove the solvent under reduced pressure.

    • Add phosphorus oxychloride (POCl₃) to the residue and heat the mixture under reflux.[1][2]

    • After completion, cool the reaction and carefully quench with ice water. Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product via column chromatography to yield compound 4 .

Step 2: Synthesis of 1-Aryl-4-aminopyrrolo[3,2-c]pyridine (5)

  • Rationale: To execute the critical substitution-rearrangement to form the core scaffold.

  • Procedure:

    • Combine 4-chloropyrrolo[2,3-b]pyridine (4) with the desired nitroaniline derivative (e.g., 3-nitroaniline).

    • Heat the mixture (fusion) at a high temperature (e.g., 180-200 °C) for several hours.[1][2]

    • Cool the reaction mass and treat with HCl to precipitate the hydrochloride salt of the product.

    • Filter and wash the solid to obtain the desired 1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl salt.

Step 3: Amide Coupling to Synthesize Final Compound (e.g., 1r)

  • Rationale: To install the final pharmacophoric groups required for biological activity.

  • Procedure:

    • Reduce the nitro group of the intermediate from Step 2 to an amine using a standard method (e.g., H₂, Pd/C).

    • Dissolve the resulting aniline derivative in dry DMF under an inert atmosphere and cool to 0 °C.

    • Add the desired carboxylic acid (e.g., 4-morpholino-3-(trifluoromethyl)benzoic acid), a coupling agent (e.g., EDCI), and an activator (e.g., HOBt).[1]

    • Add a base such as triethylamine (TEA) and stir the reaction at elevated temperature (e.g., 80 °C) for 12 hours.[1]

    • Perform an aqueous workup and extract the product with ethyl acetate.

    • Purify the final compound by column chromatography to yield pure product 1r .[1]

Part 2: Therapeutic Applications—Harnessing the Scaffold for Disease Intervention

The rigid, planar structure of the pyrrolo[3,2-c]pyridine core makes it an ideal platform for developing inhibitors that target well-defined binding pockets in enzymes like kinases and structural proteins such as tubulin.

Anticancer Activity: A Multi-Pronged Approach

Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anticancer activity through several distinct mechanisms of action.

A novel series of 1H-pyrrolo[3,2-c]pyridines has been developed as potent inhibitors of tubulin polymerization that bind to the colchicine site.[3][4] These agents act as microtubule-targeting agents (MTAs), disrupting the dynamic instability of microtubules, which is essential for cell division.

  • Mechanism of Action: By binding to tubulin, these compounds prevent its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][5] Compound 10t from this series exhibited remarkable potency, inhibiting tubulin polymerization at low micromolar concentrations and disrupting microtubule dynamics at nanomolar concentrations.[3][4][5]

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibitors Compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Required for Microtubules Dynamic Microtubules Polymerization->Microtubules Forms CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption Leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Triggers

Caption: MOA of pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

  • Quantitative Data: The antiproliferative activity of these compounds is significant, with some derivatives showing nanomolar efficacy against various cancer cell lines.

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Source
10t 0.120.150.21[4]
CA-4 (Control) 0.00210.00180.0025[4]

The Colony-Stimulating Factor 1 Receptor (CSF-1R), or FMS kinase, is a type III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers (ovarian, prostate, breast) and inflammatory diseases like rheumatoid arthritis.[1][6]

  • Mechanism of Action: Pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective FMS kinase inhibitors.[1][7] By blocking the ATP-binding site of FMS kinase, these compounds inhibit the signal transduction responsible for macrophage survival and proliferation. In the tumor microenvironment, this action can reduce the population of tumor-associated macrophages (TAMs), which are known to promote tumor growth and metastasis.

  • Lead Compounds and Potency: A study identified compound 1r as a highly potent FMS kinase inhibitor, being 3.2 times more potent than the lead compound, KIST101029.[1][7] Furthermore, compound 1r demonstrated excellent selectivity for FMS kinase over a panel of 40 other kinases and showed promising anti-inflammatory effects in bone marrow-derived macrophage (BMDM) assays.[1][2][7]

CompoundFMS Kinase IC₅₀ (nM)BMDM IC₅₀ (nM)Selectivity vs. Normal CellsSource
1r 30843.21 to 38.13 times[1][2]
KIST101029 96195N/A[1][7]

Diarylurea and diarylamide derivatives featuring the 1H-pyrrolo[3,2-c]pyridine scaffold have shown exceptional antiproliferative activities against human melanoma cell lines.[8] Several of these compounds demonstrated superior potency to approved drugs like Sorafenib and Vemurafenib.[8] Notably, compounds 8c and 9b were found to be 7.5 and 454.9 times more selective towards A375P melanoma cells over normal NIH3T3 fibroblasts, respectively, highlighting a significant therapeutic window.[8]

Potential in Neurodegenerative Diseases

While the pyrrolo[3,2-c]pyridine isomer has been most extensively studied in oncology, the broader class of pyrrolopyridines is gaining attention for treating neurodegenerative diseases such as Alzheimer's disease (AD).[9] For instance, derivatives of the related pyrrolo[2,3-b]pyridine scaffold have been designed as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[10][11] GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles—a primary hallmark of AD.[10]

  • Translational Perspective: The success of the pyrrolo[2,3-b]pyridine scaffold in targeting GSK-3β suggests that the pyrrolo[3,2-c]pyridine core could be a valuable starting point for designing novel inhibitors for AD and other tauopathies. The unique electronic and steric properties of this isomer may offer advantages in potency, selectivity, or pharmacokinetic properties.

G cluster_gsk3b Hypothesized Role in Alzheimer's Disease GSK3b Active GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Becomes NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates into Neuron Neuronal Dysfunction & Cell Death NFTs->Neuron Inhibitor Pyrrolopyridine Inhibitor Inhibitor->GSK3b Inhibits

Caption: Pyrrolopyridines as potential GSK-3β inhibitors for AD.

Conclusion and Future Outlook

The pyrrolo[3,2-c]pyridine scaffold represents a privileged structure in drug discovery, underpinned by robust and adaptable synthetic routes. Its proven success in generating potent and selective inhibitors for validated oncology targets, such as tubulin and FMS kinase, establishes it as a core focus for the development of next-generation anticancer agents. The demonstrated selectivity of certain derivatives for cancer cells over normal fibroblasts is particularly promising for developing therapies with improved safety profiles. Looking forward, the exploration of this scaffold in other therapeutic areas, especially neurodegenerative diseases, holds considerable promise and warrants significant investigation by drug development professionals.

References

Methodological & Application

synthesis of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: Application Notes and Protocols

Authored by: A Senior Application Scientist

Introduction

This compound, an important derivative of the 5-azaindole scaffold, serves as a crucial building block in medicinal chemistry and drug discovery. The strategic placement of the bromine atom at the 4-position and the methyl carboxylate at the 2-position provides versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations. This document provides a comprehensive guide for researchers, detailing a robust synthetic strategy, step-by-step protocols, and the scientific rationale behind the chosen methodologies. The focus is on providing a practical and reproducible pathway to this valuable heterocyclic compound.

Strategic Analysis of Synthetic Pathways

Several synthetic routes can be envisioned for the synthesis of the target molecule. A critical analysis of these pathways is essential for selecting the most efficient and reliable method.

  • Strategy A: Late-Stage Electrophilic Bromination: This approach involves first synthesizing the methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate core and then introducing the bromine atom at the C4-position. However, this strategy faces significant regioselectivity challenges. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the pyridine ring, making selective bromination at the desired C4 position of the pyridine moiety difficult without competing reactions at the C3 or other positions of the pyrrole ring.[1][2]

  • Strategy B: Pyrrole Ring Annulation on a Pre-Brominated Pyridine: This strategy begins with a pre-functionalized 4-bromopyridine derivative and subsequently constructs the pyrrole ring. For instance, a Bartoli indole synthesis or a Fischer indole synthesis variation could be employed. The success of this route is highly dependent on the availability and stability of the requisite substituted 4-bromopyridine starting materials.

  • Strategy C: Sandmeyer Reaction on a 4-Amino Precursor: This approach involves the synthesis of methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a key intermediate, followed by a diazotization and subsequent displacement of the diazonium group with a bromide ion using a copper(I) bromide catalyst. The Sandmeyer reaction is a classic, high-yielding, and reliable method for introducing halides onto aromatic and heteroaromatic rings.[3][4] This route offers a clear and predictable pathway with well-established reaction mechanisms, making it the preferred strategy for this guide.

Based on this analysis, the following protocol will focus on Strategy C , leveraging the robustness of the Sandmeyer reaction.

Overall Synthetic Workflow

The selected pathway involves the initial construction of a 4-chloro-5-azaindole scaffold, followed by nucleophilic substitution to install an amino group, and finally, a Sandmeyer reaction to yield the target 4-bromo product.

Synthetic Workflow A 4-Chloro-1H-pyrrolo[3,2-c]pyridine B Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate A->B Acylation/ Esterification C Methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate B->C Amination D Target: this compound C->D Sandmeyer Reaction

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Intermediate 2)

The synthesis begins with the commercially available 4-Chloro-1H-pyrrolo[3,2-c]pyridine. The carboxylate group is introduced at the C2 position, which is the most nucleophilic carbon on the pyrrole ring, typically via a Vilsmeier-Haack type formylation followed by oxidation and esterification, or more directly via acylation with methyl oxalyl chloride.

Materials and Reagents:

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Methyl oxalyl chloride (1.2 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a stirred suspension of aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add methyl oxalyl chloride (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 4-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Extract the mixture with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate .

Causality: The Friedel-Crafts acylation with methyl oxalyl chloride is an effective method for introducing the desired ester precursor at the electron-rich C2 position of the pyrrole ring. Aluminum chloride acts as a Lewis acid to activate the acyl chloride.

Part 2: Synthesis of Methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Intermediate 3)

This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom at the C4 position with an amino group.

Materials and Reagents:

  • Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq)

  • Ammonia (7N solution in MeOH or aqueous ammonium hydroxide)

  • Copper(I) iodide (CuI) (0.1 eq, optional catalyst)

  • 1,4-Dioxane or a sealed tube for high-temperature reactions

Protocol:

  • In a high-pressure reaction vessel, combine Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) and a solution of ammonia in methanol (7N) or concentrated aqueous ammonium hydroxide.

  • (Optional) Add a catalytic amount of CuI (0.1 eq).

  • Seal the vessel and heat the mixture to 100-120 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to yield Methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate .

Causality: The electron-withdrawing nature of the pyridine nitrogen and the fused pyrrole ring activates the C4 position towards nucleophilic attack. High temperatures are typically required to drive this SNAr reaction to completion.

Part 3: Synthesis of this compound (Target Compound)

This final step utilizes the Sandmeyer reaction. The 4-amino group is converted into a diazonium salt, which is then displaced by bromide.[5][6]

Sandmeyer Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Reaction Amine R-NH₂ Diazonium R-N₂⁺ Amine->Diazonium NaNO₂, HBr 0-5 °C Radical R• + N₂ Diazonium->Radical CuBr (e⁻ transfer) Product R-Br Radical->Product CuBr₂

Caption: Simplified mechanism of the Sandmeyer reaction.

Materials and Reagents:

  • Methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Diazotization:

    • Suspend Methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of 48% HBr and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold suspension, ensuring the temperature is strictly maintained below 5 °C. A slight color change may be observed.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30-45 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% HBr. Cool this mixture to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain the temperature and prevent excessive frothing.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Carefully neutralize the mixture to pH ~7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate (to remove any residual bromine), followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the final product, This compound .

Causality: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[6] Copper(I) bromide catalyzes the decomposition of the diazonium salt via a single-electron transfer, generating an aryl radical and nitrogen gas. This radical then reacts with a bromide source to form the final product.[3]

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
14-Chloro-1H-pyrrolo[3,2-c]pyridineMethyl oxalyl chloride, AlCl₃DCM0 to RT12-1660-75
2Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylateAmmonia (7N in MeOH)Dioxane/MeOH100-12024-4850-65
3Methyl 4-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylateNaNO₂, CuBr, HBrH₂O/HBr0 to 602-370-85

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low yield in Step 1 (Acylation) Incomplete reaction or decomposition of starting material.Ensure all reagents and solvents are anhydrous. Check the quality of AlCl₃. Increase reaction time or slightly elevate the temperature.
Low yield in Step 2 (Amination) Incomplete substitution.Ensure the reaction vessel is properly sealed. Increase temperature or reaction time. The addition of a copper catalyst (CuI) may be beneficial.
Low yield in Step 3 (Sandmeyer) Decomposition of the diazonium salt.Maintain the temperature strictly below 5 °C during diazotization and the addition to the copper salt. Use freshly prepared reagents.
Formation of side-products Impure intermediates or incorrect reaction conditions.Purify intermediates thoroughly before proceeding. Carefully control temperature and stoichiometry in all steps.
Reaction does not go to completion Insufficient reagent or deactivation of catalyst.Use a slight excess of the key reagent (e.g., NaNO₂, CuBr). Ensure the catalyst is active and not poisoned.

References

Synthesis of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, also known as methyl 4-bromo-5-azaindole-2-carboxylate, is a key heterocyclic building block in medicinal chemistry and materials science. The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a bioisostere of indole, found in numerous pharmacologically active compounds. The strategic placement of a bromine atom at the C4 position provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for drug discovery programs. The methyl ester at the C2 position offers a site for amide bond formation, further expanding synthetic possibilities. This document provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, grounded in established chemical principles.

Strategic Overview: A Modified Reissert-Batcho Approach

The synthesis of the target molecule is achieved through a robust two-step sequence starting from the commercially available precursor, 4-bromo-3-methyl-2-nitropyridine. This strategy is an adaptation of the classic Reissert indole synthesis, which is highly effective for constructing 2-carboxy-substituted indole and azaindole ring systems.[1][2]

The overall workflow involves:

  • Reissert Condensation: A base-mediated condensation of the starting nitropyridine with a C2-building block, diethyl oxalate. This step leverages the acidity of the methyl group adjacent to the nitro group, forming a key pyruvate intermediate.

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is selectively reduced to an amine, which undergoes spontaneous intramolecular cyclization and dehydration to form the aromatic pyrrole ring.

This approach is chosen for its reliability, high yields, and the commercial availability of the key starting material, which circumvents challenges associated with the regioselective nitration of substituted pyridines.

G cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_step1 Step 1: Reissert Condensation cluster_reagents2 Step 2 Reagents cluster_product Final Product A 4-Bromo-3-methyl- 2-nitropyridine B Ethyl (4-bromo-2-nitropyridin-3-yl)pyruvate (Intermediate) A->B  Condensation R1 1. Diethyl Oxalate 2. Potassium Ethoxide (KOEt) C Methyl 4-bromo-1H-pyrrolo[3,2-c]- pyridine-2-carboxylate B->C  Reductive Cyclization R2 1. Fe powder / Acetic Acid 2. Methanol (Solvent)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Reissert Condensation to form Ethyl 2-(4-bromo-2-nitropyridin-3-yl)-2-oxoacetate

Causality: This step constructs the carbon framework of the eventual pyrrole ring. 4-Bromo-3-methyl-2-nitropyridine serves as an o-nitrotoluene analog. The methyl group is rendered sufficiently acidic by the adjacent electron-withdrawing nitro group to be deprotonated by a strong base like potassium ethoxide. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen-type condensation.[2][3]

Materials & Reagents:

Reagent/MaterialCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-3-methyl-2-nitropyridine1805025-36-8217.0110.01.0
Diethyl oxalate95-92-1146.1412.01.2
Potassium ethoxide (KOEt)917-58-884.1612.01.2
Anhydrous Ethanol (EtOH)64-17-546.0750 mL-
Diethyl ether (Et₂O)60-29-774.12As needed-
1 M Hydrochloric acid (HCl)7647-01-036.46As needed-

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • To the flask, add potassium ethoxide (1.01 g, 12.0 mmol) and anhydrous ethanol (30 mL). Stir the mixture at room temperature until the base is fully dissolved.

  • In a separate flask, dissolve 4-bromo-3-methyl-2-nitropyridine (2.17 g, 10.0 mmol) in anhydrous ethanol (20 mL).

  • Add the solution of 4-bromo-3-methyl-2-nitropyridine to the dropping funnel and add it dropwise to the stirred potassium ethoxide solution over 20 minutes. Maintain the temperature at ambient.

  • After the addition is complete, add diethyl oxalate (1.63 mL, 1.75 g, 12.0 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the resulting dark-colored mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material should be consumed, and a new, more polar spot should appear.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by adding 1 M HCl dropwise until the pH is approximately 4-5.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-bromo-2-nitropyridin-3-yl)-2-oxoacetate as a dark oil or solid. This intermediate is often used in the next step without further purification.

Part 2: Reductive Cyclization to this compound

Causality: This step achieves two crucial transformations in one pot. First, the nitro group is reduced to an amine using a reducing agent like iron powder in an acidic medium.[4] The newly formed amino group then immediately undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl. The resulting hemiaminal intermediate rapidly dehydrates under the reaction conditions to form the stable, aromatic pyrrole ring of the 5-azaindole core.[5] Using methanol as a solvent can facilitate transesterification from the ethyl to the methyl ester, or it can be used directly if the methyl pyruvate analogue was formed in the first step with sodium methoxide.

Materials & Reagents:

Reagent/MaterialCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
Crude Ethyl 2-(4-bromo-2-nitropyridin-3-yl)-2-oxoacetate-317.09~10.01.0
Iron powder (<325 mesh)7439-89-655.8450.05.0
Glacial Acetic Acid (AcOH)64-19-760.0540 mL-
Methanol (MeOH)67-56-132.0440 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed-

Procedure:

  • Transfer the crude intermediate from Part 1 into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add methanol (40 mL), glacial acetic acid (40 mL), and iron powder (2.79 g, 50.0 mmol).

  • Heat the stirred suspension to 80-90 °C. The reaction is exothermic and the color of the mixture will change.

  • Maintain the temperature and stir vigorously for 2-4 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) until the intermediate is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate (100-150 mL).

  • Transfer the filtrate to a separatory funnel and carefully neutralize by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford this compound as a solid.

Reaction Mechanism

The mechanism for the key reductive cyclization step is outlined below.

References

Suzuki coupling reactions with methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities make it a cornerstone for designing potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated significant biological activities, including potent antitumor properties as colchicine-binding site inhibitors.[1][2] The ability to strategically functionalize this core allows for the generation of vast chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[3][4] Its operational simplicity, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents have cemented its status as an indispensable tool in the pharmaceutical industry.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura reaction to a key building block: This compound . We will delve into the mechanistic underpinnings of the reaction, offer detailed and robust protocols, and provide expert insights into optimizing reaction conditions and troubleshooting common challenges.

Understanding the Reactivity of the Substrate

The successful functionalization of this compound hinges on understanding its inherent chemical properties.

  • The Heterocyclic Core: The pyrrolo[3,2-c]pyridine system is electron-deficient due to the influence of the pyridine nitrogen atom. This property generally facilitates the rate-limiting oxidative addition step of the Suzuki catalytic cycle.[4][6]

  • The Bromine Leaving Group: The bromine atom at the C4-position is the reactive site for the palladium catalyst to insert, initiating the coupling process. Aryl bromides are common and highly effective electrophiles for Suzuki couplings.[4]

  • Potential Catalyst Interactions: The presence of the pyridine nitrogen and the pyrrole N-H can lead to coordination with the palladium center. This can sometimes sequester the active catalyst, requiring careful selection of ligands to mitigate potential inhibition and ensure efficient catalytic turnover.[7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This forms a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring enhances its reactivity towards this step.[6]

  • Transmetalation: In this crucial step, the organic group from the boronic acid (or ester) is transferred to the palladium center. This requires prior activation of the organoboron reagent by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (e.g., a boronate).[8] This step displaces the halide on the palladium complex.

  • Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, forming the new C-C bond. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_legend Key pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ + Base intermediate Ar-Pd(II)L(Ar') transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Product (Ar-Ar') Ar Ar = Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Ar_prime Ar' = Coupling Partner from Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Application Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or their corresponding esters.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, reflux condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[7]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[7][9]

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[7][9]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete upon full consumption of the starting bromide, which typically takes 4-24 hours.[9][10]

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[9]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[7][10]

Optimization and Data Presentation

The optimal conditions for Suzuki-Miyaura coupling can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides recommended starting points for optimization.

Boronic Acid Type Example Partner Catalyst System Base Solvent System Temp (°C) Typical Yield (%) Reference
Electron-Neutral ArylPhenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O (4:1)9085-95[7][9]
Electron-Rich Aryl4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/EtOH/H₂O8580-95[10][11]
Electron-Poor Aryl4-Cyanophenyl-boronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄Dioxane/H₂O (4:1)10070-90[12][13]
HeteroarylPyridine-3-boronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O (4:1)10060-85[5][12]
VinylVinylboronic acid pinacol esterPd(PPh₃)₄ (5%)Na₂CO₃DME/H₂O8075-90[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Poor quality boronic acid (protodeboronation). 3. Insufficiently strong or soluble base.1. Ensure rigorous degassing of solvents and use of inert atmosphere techniques.[14] 2. Use fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[6][15] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Homocoupling of Boronic Acid Presence of Pd(II) species or excess oxygen in the reaction mixture.[4]1. Use a Pd(0) source like Pd(PPh₃)₄ directly or ensure complete reduction of a Pd(II) precatalyst. 2. Improve degassing procedures.
Protodeboronation (Loss of Boronic Acid) 1. Reaction temperature is too high. 2. Presence of excess water or protic sources. 3. Inherently unstable boronic acid.1. Lower the reaction temperature and extend the reaction time. 2. Use anhydrous solvents and a carefully controlled amount of water. 3. Use the corresponding boronate ester (MIDA or pinacol esters are more stable).[16]
Dehalogenation of Starting Material Presence of hydride sources; certain ligands or conditions can favor this side reaction.1. Ensure solvents are pure. 2. Screen different palladium catalysts and ligands. Bulky, electron-rich ligands can sometimes suppress this pathway.[17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the C4-functionalization of this compound. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse array of novel compounds. This guide provides the foundational knowledge and practical protocols necessary to leverage this powerful transformation in the pursuit of new therapeutic agents.

References

use of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Synthetic Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the strategic selection of starting materials is paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast number of pharmaceuticals and functional materials. Among these, the 1H-pyrrolo[3,2-c]pyridine core is a "privileged scaffold," recognized for its prevalence in biologically active molecules, including potent inhibitors of kinases and tubulin polymerization, which are critical targets in oncology.[1][2][3]

This compound emerges as a highly versatile and valuable synthetic intermediate. Its structure is pre-loaded with three distinct points of chemical diversity:

  • The C4-Bromine: An ideal handle for modern palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents.

  • The Pyrrole N-H: A site for selective alkylation or arylation, enabling modulation of the molecule's steric and electronic properties, as well as its hydrogen-bonding capabilities.

  • The C2-Ester: A functional group that can be readily hydrolyzed to the corresponding carboxylic acid, serving as a connection point for amide bond formation.

This guide provides a detailed exploration of the synthetic utility of this intermediate, offering field-proven insights and step-by-step protocols for its application in key chemical transformations.

Synthetic Accessibility

While the primary focus of this guide is the application of the title compound, understanding its origin provides valuable context. The synthesis of the core 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process, often commencing from commercially available pyridine derivatives. A representative pathway involves nitration of a pyridine N-oxide, followed by the introduction of a dimethylamino vinyl side chain. Subsequent reductive cyclization using a reagent like iron powder in acetic acid forges the pyrrole ring, yielding the desired bicyclic core.[4]

cluster_synthesis General Synthesis Workflow A Substituted Pyridine B Pyridine N-Oxide A->B Oxidation C Nitrated N-Oxide B->C Nitration D Vinyl Intermediate C->D Side-chain formation E Pyrrolo[3,2-c]pyridine Core D->E Reductive Cyclization

Caption: Generalized workflow for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is the primary locus of reactivity, making this intermediate a superb substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions are the workhorses of modern medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl linkages. For the title intermediate, this reaction allows for the introduction of diverse (hetero)aryl groups at the C4 position, which is a common strategy for modulating the pharmacological profile of kinase inhibitors and other targeted therapeutics.

A successful Suzuki coupling relies on a synergistic interplay of components. The palladium catalyst, typically in its Pd(0) active form, orchestrates the catalytic cycle. A phosphine ligand stabilizes the palladium center and modulates its reactivity. The base is crucial for activating the boronic acid partner to form a more nucleophilic boronate species, which then undergoes transmetalation to the palladium center. The choice of solvent (often a mixture of an organic solvent and water) is critical for dissolving both the organic and inorganic reagents. Microwave irradiation is frequently employed to accelerate the reaction, often reducing reaction times from hours to minutes.[4]

cluster_suzuki Suzuki Coupling Workflow A Combine Intermediate, Boronic Acid, Base, & Catalyst in Solvent B Degas with N₂ or Ar A->B C Heat (Microwave or Conventional) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up & Extraction D->E F Purification (Chromatography) E->F

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation: To a microwave-safe reaction vial, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 5.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 equiv).

  • Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., in a 3:1 ratio).

  • Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 5-10 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Reaction: Place the vial in a microwave reactor and heat the mixture to the specified temperature (e.g., 125 °C) for the designated time (e.g., 20-30 minutes).[4] Alternatively, the reaction can be heated conventionally using an oil bath.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

Boronic Acid PartnerProductReported YieldReference
Phenylboronic acidMethyl 4-phenyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate63%[4]
4-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate51%[4]
3-Tolylboronic acidMethyl 4-(m-tolyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate94%[4]
4-Chlorophenylboronic acidMethyl 4-(4-chlorophenyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate32%[4]
Note: Yields are based on a structurally similar 6-bromo-1-substituted-1H-pyrrolo[3,2-c]pyridine substrate.[4]
Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp)–C(sp²) bond. The resulting alkynyl-substituted pyrrolopyridines are valuable intermediates themselves, or they can be key structural motifs in pharmacologically active compounds.

The Sonogashira reaction typically employs a dual-catalyst system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive and readily undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N), is essential both to neutralize the HX by-product and to act as a solvent.[5][6]

cluster_sonogashira Sonogashira Coupling Workflow A Dissolve Intermediate in Solvent (e.g., Toluene/Et₃N) B Add Pd and Cu Catalysts A->B C Add Terminal Alkyne B->C D Stir at RT or Heat under Inert Atmosphere C->D E Filter and Concentrate D->E F Purification (Chromatography) E->F

Caption: Step-by-step workflow for the Sonogashira cross-coupling reaction.

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in a suitable solvent such as toluene or DMF.

  • Base and Catalyst Addition: Add an amine base, typically triethylamine (Et₃N, ~3.0 equiv), followed by the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv) and the copper(I) iodide (CuI, 0.04-0.10 equiv) co-catalyst.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the 4-alkynyl product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[7] It enables the direct formation of a C-N bond between an aryl halide and an amine, a transformation that is often challenging using classical methods. This reaction is particularly vital in medicinal chemistry for installing amine groups that can act as key hydrogen bond donors or acceptors for target engagement.

This reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or DavePhos). These specialized ligands are essential for promoting the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[8][9]

cluster_buchwald Buchwald-Hartwig Amination Workflow A Combine Intermediate, Amine, Base, Pd Source, & Ligand in Solvent B Degas with N₂ or Ar A->B C Heat under Inert Atmosphere B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Work-up & Extraction D->E F Purification (Chromatography) E->F

Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 0.02-0.05 equiv), the phosphine ligand (e.g., XPhos, 0.04-0.10 equiv), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (nitrogen or argon).

  • Solvent and Substrate Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv) and the desired primary or secondary amine (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for several hours until completion is indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the 4-amino-substituted product.

Conclusion: A Gateway to Chemical Diversity

This compound is more than just a chemical; it is a strategic platform for innovation. The robust and versatile reactivity of its C4-bromo group under palladium catalysis provides chemists with reliable and efficient access to a vast chemical space. By leveraging the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can rapidly generate libraries of novel compounds for screening in drug discovery programs and for the development of advanced materials. The protocols and insights provided in this guide serve as a foundation for harnessing the full synthetic potential of this powerful intermediate.

cluster_discovery Drug Discovery Potential center_node This compound suzuki Suzuki Coupling (C-C) center_node->suzuki Aryl- Boronic Acid sonogashira Sonogashira Coupling (C-C) center_node->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N) center_node->buchwald Amine ester Amide Coupling (C-N) center_node->ester 1. Hydrolysis 2. Amine, Coupling    Reagent product1 4-Aryl Derivatives (Kinase Inhibitors) suzuki->product1 product2 4-Alkynyl Derivatives (Precursors) sonogashira->product2 product3 4-Amino Derivatives (Hinge Binders) buchwald->product3 product4 2-Amide Derivatives (Solubility/PK) ester->product4

Caption: Synthetic pathways from the intermediate to diverse chemical scaffolds.

References

The Strategic Role of Methyl 4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is an intricate dance of chemical synthesis and biological validation. Within the vast landscape of heterocyclic chemistry, the pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. This has led to its exploration in a variety of therapeutic areas, from oncology to inflammatory diseases. This technical guide focuses on a particularly valuable derivative: methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate . This compound serves as a cornerstone intermediate, a versatile building block from which a multitude of potent and selective bioactive molecules can be crafted. Its strategic placement of bromine and a methyl ester provides orthogonal handles for diverse chemical transformations, making it an indispensable tool for medicinal chemists.

This document will provide an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the development of next-generation therapeutics.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its role as a precursor to a range of biologically active compounds. The pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the design of inhibitors for several key drug targets.

Kinase Inhibitors: Targeting the Drivers of Cancer and Inflammation

Kinases are a class of enzymes that play a pivotal role in cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions. The pyrrolo[3,2-c]pyridine framework has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

One notable example is the inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the survival and proliferation of monocytes and macrophages.[1] Overexpression of FMS kinase is associated with various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis.[1] Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant inhibitory activity against FMS kinase, with some compounds exhibiting IC50 values in the low nanomolar range.[1]

Experimental Insight: The bromine atom at the 4-position of the core molecule is a key functional group for introducing diversity. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, a wide array of aryl or heteroaryl groups can be appended. This allows for the systematic exploration of the chemical space around the scaffold to optimize binding affinity and selectivity for the target kinase. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to further probe the active site of the kinase.

Anticancer Agents: Disrupting Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport.[2] Drugs that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2][3]

These compounds have demonstrated excellent antitumor activities against a panel of cancer cell lines, with some exhibiting IC50 values in the sub-micromolar range.[2][3] The mechanism of action involves the disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Causality in Experimental Design: The design of these tubulin inhibitors often involves attaching a trimethoxyphenyl group to the pyrrolo[3,2-c]pyridine core, mimicking the A-ring of combretastatin A-4, a well-known microtubule-destabilizing agent. The versatility of the this compound intermediate allows for the facile introduction of various substituents at the 4- and 2-positions to optimize the interaction with the colchicine-binding site on tubulin.

Platelet Aggregation Inhibitors: A New Avenue in Antithrombotic Therapy

Platelet aggregation is a critical process in hemostasis and thrombosis. Uncontrolled platelet aggregation can lead to the formation of blood clots, resulting in serious cardiovascular events such as heart attack and stroke. A series of pyrrolo[3,2-c]pyridines, designed as isosteres of the antithrombotic drug ticlopidine, have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine 5'-diphosphate (ADP).[4] Structure-activity relationship studies have shown that the antiplatelet effects of these compounds are related to their lipophilicity.[4]

Synthetic Protocols: From Building Block to Bioactive Molecule

The following protocols provide a general framework for the synthesis and functionalization of this compound. These are based on established synthetic methodologies for related pyrrolopyridine systems.[2][5]

Protocol 1: Synthesis of the Core Intermediate (Hypothetical Route)

While a direct synthesis for this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of similar 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives.[2] The following is a proposed synthetic pathway.

Step 1: Nitration of a Substituted Pyridine A suitable starting material, such as a 2-chloro-4-methylpyridine, would first undergo nitration to introduce a nitro group at the 3-position.

Step 2: Formation of the Pyrrole Ring The nitropyridine derivative would then be reacted with a reagent like N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. Reductive cyclization of this intermediate, for instance using iron powder in acetic acid, would yield the 1H-pyrrolo[3,2-c]pyridine core.

Step 3: Bromination and Esterification Subsequent bromination at the 4-position, followed by esterification of a precursor carboxylic acid at the 2-position, would afford the target compound, this compound.

Protocol 2: Suzuki Cross-Coupling for C-4 Arylation

This protocol details a general procedure for the Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the pyrrolo[3,2-c]pyridine core.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivative.

Self-Validation: The success of the Suzuki coupling can be confirmed by LC-MS analysis, which will show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. Further characterization by 1H and 13C NMR spectroscopy will confirm the structure of the coupled product.

Protocol 3: Amide Bond Formation at the C-2 Position

This protocol describes the hydrolysis of the methyl ester followed by amide coupling to introduce diverse functionalities at the 2-position.

Step 1: Saponification of the Methyl Ester

  • Dissolve the methyl 4-aryl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivative in a suitable solvent mixture (e.g., tetrahydrofuran and methanol).

  • Add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the 4-aryl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) (1.1 equivalents) and a base (e.g., N,N-diisopropylethylamine) (2 equivalents).

  • Stir the mixture at room temperature for a short period (e.g., 15 minutes).

  • Add the desired amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the final amide derivative.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Core Intermediate cluster_1 Key Reactions cluster_2 Bioactive Derivatives This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling C-4 Arylation Amide Coupling Amide Coupling This compound->Amide Coupling C-2 Functionalization (after hydrolysis) Kinase Inhibitors Kinase Inhibitors Suzuki Coupling->Kinase Inhibitors Anticancer Agents Anticancer Agents Suzuki Coupling->Anticancer Agents Amide Coupling->Kinase Inhibitors Platelet Aggregation Inhibitors Platelet Aggregation Inhibitors Amide Coupling->Platelet Aggregation Inhibitors

Caption: Synthetic utility of the core intermediate.

G Start Start: Methyl 4-bromo-1H-pyrrolo [3,2-c]pyridine-2-carboxylate Suzuki Suzuki Coupling: Introduce Aryl Group at C-4 Start->Suzuki Hydrolysis Saponification: Convert Ester to Carboxylic Acid Suzuki->Hydrolysis Amide Amide Coupling: Introduce Amine at C-2 Hydrolysis->Amide Final Final Product: Bioactive Molecule Amide->Final

Caption: A typical synthetic workflow.

Quantitative Data Summary

The following table summarizes the reported biological activities of various pyrrolo[3,2-c]pyridine derivatives, highlighting the potential of this scaffold.

Compound ClassTargetKey Derivative ExampleIC50Cell Line/AssayReference
DiarylureasFMS KinaseCompound 1r30 nMFMS Kinase Assay[1]
DiarylureasFMS KinaseCompound 1r84 nMBone Marrow-Derived Macrophages[1]
DiarylureasAntiproliferativeCompound 1r0.15-1.78 µMVarious Cancer Cell Lines[1]
1,6-Diaryl-1H-pyrrolo[3,2-c]pyridinesTubulin PolymerizationCompound 10t0.12-0.21 µMHeLa, SGC-7901, MCF-7[2][3]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of a wide range of bioactive molecules targeting key players in human diseases, including kinases and tubulin. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this privileged scaffold in their drug discovery endeavors.

Future research in this area will likely focus on the development of more complex and diverse libraries of pyrrolo[3,2-c]pyridine derivatives. The exploration of novel cross-coupling methodologies and the application of advanced synthetic techniques, such as flow chemistry, could further accelerate the discovery of new drug candidates based on this remarkable heterocyclic core.

References

Design of Anticancer Agents Based on Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of Pyrrolo[3,2-c]pyridine

The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In particular, the pyrrolo[3,2-c]pyridine isomer has emerged as a promising framework for the development of novel anticancer agents.[1][2] Derivatives of this scaffold have been shown to exhibit potent inhibitory activity against a range of cancer-related targets, including FMS kinase and tubulin.[2][3] This document provides a comprehensive guide for the design, synthesis, and evaluation of novel anticancer agents based on the lead compound, methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

This guide is structured to provide not just protocols, but also the scientific rationale behind the proposed experimental pathways, empowering researchers to make informed decisions in their drug discovery efforts.

Rationale for Targeting FMS Kinase and Tubulin Polymerization

FMS Kinase (CSF-1R): A Key Player in Onco-immunology

Colony-stimulating factor 1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[2] In the tumor microenvironment, FMS kinase signaling is often dysregulated, leading to the recruitment and polarization of tumor-associated macrophages (TAMs) that promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase presents a compelling strategy for cancer therapy.[2]

Tubulin Polymerization: A Clinically Validated Anticancer Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for cell division, intracellular transport, and the maintenance of cell shape.[3] Disruption of microtubule dynamics is a well-established and clinically successful approach in cancer treatment.[4] Small molecules that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[3] The pyrrolo[3,2-c]pyridine scaffold has been shown to be an effective core for developing inhibitors that bind to the colchicine site on β-tubulin, thereby inhibiting microtubule formation.[3]

Strategic Design of Novel Anticancer Agents

The design of new anticancer agents based on this compound should focus on strategic modifications of the core scaffold to enhance potency, selectivity, and drug-like properties. The bromine atom at the 4-position and the methyl ester at the 2-position serve as versatile handles for chemical derivatization.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for pyrrolo[3,2-c]pyridine and related heterocyclic compounds, the following SAR insights can guide the design of new derivatives:[2][3]

  • Substitution at the 4-Position: The bromo group can be replaced with various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions. The nature of the substituent at this position can significantly influence FMS kinase inhibitory activity.

  • Modification of the 2-Position Carboxylate: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This position is crucial for interacting with both kinase and tubulin targets.

  • Substitution on the Pyrrole Nitrogen (N-1): The N-H of the pyrrole ring can be substituted with various alkyl or aryl groups. This can modulate the electronic properties of the ring system and provide additional points of interaction with the target proteins.

  • Introduction of Pharmacophoric Features: Incorporating moieties known to enhance anticancer activity, such as morpholine, piperazine, or substituted phenyl rings, can lead to compounds with improved potency and selectivity.[2]

The following table summarizes the potential impact of substitutions at different positions of the scaffold:

Position of ModificationType of ModificationPotential Impact on Activity
4-Position Aryl or heteroaryl substitutionModulation of FMS kinase inhibition
2-Position Amide formationEnhanced interaction with kinase and tubulin active sites
1-Position (Pyrrole-NH) Alkylation or arylationFine-tuning of electronic properties and target engagement
Logical Flow of Drug Design and Evaluation

The following diagram illustrates the proposed workflow for the design and evaluation of novel anticancer agents based on the this compound scaffold.

DrugDesignWorkflow Start Lead Compound: This compound Design Rational Design of Derivatives (SAR-guided) Start->Design Synthesis Chemical Synthesis of Novel Compounds Design->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assays (FMS Kinase, Tubulin Polymerization) Purification->Biochemical Cellular Cell-based Assays (Cytotoxicity, Cell Cycle Analysis, Apoptosis) Biochemical->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Design Iterative Design In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo

Caption: Drug design and evaluation workflow.

Protocols

Part 1: Chemical Synthesis

Protocol 1.1: Synthesis of the Core Intermediate: 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from a known procedure for a similar compound and provides a reliable route to a key intermediate.[3]

Materials:

  • (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide

  • Iron powder

  • Acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a round-bottom flask, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.

  • Stir the reaction mixture at 100 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Carefully neutralize the residue with a saturated aqueous sodium carbonate solution to pH 8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol 1.2: General Procedure for Suzuki Cross-Coupling at the 4-Position

This protocol describes a general method for introducing aryl or heteroaryl moieties at the 4-position of the pyrrolo[3,2-c]pyridine core.[5]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K3PO4, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system (e.g., 10:1 1,4-dioxane/water).

  • Heat the reaction mixture at 90 °C for 24 hours or until completion as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 1.3: General Procedure for Amide Synthesis at the 2-Position

This protocol outlines the synthesis of amide derivatives from the methyl ester.

Materials:

  • Methyl 4-substituted-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Lithium hydroxide (or sodium hydroxide)

  • Hydrochloric acid

  • Amine of choice

  • Coupling agent (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Hydrolysis of the Ester: Dissolve the methyl ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.

  • Amide Coupling: To a solution of the carboxylic acid in DMF, add the amine (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final amide product by column chromatography or preparative HPLC.

Part 2: Biological Evaluation

Protocol 2.1: FMS Kinase Inhibition Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of the synthesized compounds against FMS kinase.

Materials:

  • Recombinant human FMS kinase

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the FMS kinase enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2.2: In Vitro Tubulin Polymerization Assay

This protocol measures the effect of the synthesized compounds on the polymerization of tubulin into microtubules.[3]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP

  • Test compounds dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Vinblastine (positive control for depolymerization)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare solutions of the test compounds and controls in polymerization buffer.

  • In a pre-chilled 96-well plate on ice, add the tubulin solution.

  • Add the test compound or control to the appropriate wells.

  • Incubate the plate on ice for 5 minutes.

  • Initiate tubulin polymerization by adding GTP and transferring the plate to the spectrophotometer pre-warmed to 37 °C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Signaling Pathway Analysis

Inhibition of FMS kinase and tubulin polymerization by pyrrolo[3,2-c]pyridine derivatives can impact downstream signaling pathways crucial for cancer cell survival and proliferation.

FMS Kinase Signaling Pathway

FMS_Pathway CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS binds & activates PI3K PI3K FMS->PI3K RAS RAS FMS->RAS Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of FMS kinase signaling.

Tubulin Polymerization and Downstream Effects

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->Microtubules inhibits Cell_Cycle G2/M Arrest Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

References

Application Notes and Protocols for the Preparation of Substituted 1H-Pyrrolo[3,2-c]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of substituted 1H-pyrrolo[3,2-c]pyridine-2-carboxamides, a class of heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds are recognized as privileged structures in the development of therapeutic agents, particularly as kinase inhibitors and anticancer agents.[1][2] This guide details a reliable synthetic pathway, starting from commercially available precursors, to generate a diverse library of these carboxamides. The protocols provided are designed to be robust and adaptable, enabling researchers to synthesize novel derivatives for drug discovery programs.

Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a key pharmacophore found in numerous biologically active molecules. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow for specific interactions with biological targets. Notably, derivatives of this scaffold have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.[1] For instance, certain substituted 1H-pyrrolo[3,2-c]pyridines have been investigated as FMS kinase inhibitors for applications in oncology and inflammatory disorders.[1] Furthermore, the structural similarity of this scaffold to the core of combretastatin A-4 has led to the development of 1H-pyrrolo[3,2-c]pyridine derivatives as potent colchicine-binding site inhibitors with significant antitumor activities.[3][4][5]

The 2-carboxamide functionality is a common feature in many kinase inhibitors, as the amide bond can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes. Therefore, the ability to synthesize a variety of substituted 1H-pyrrolo[3,2-c]pyridine-2-carboxamides is of high value in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.

Overall Synthetic Strategy

The preparation of substituted 1H-pyrrolo[3,2-c]pyridine-2-carboxamides can be efficiently achieved through a multi-step synthetic sequence. The general workflow involves the initial construction of the core heterocyclic system, followed by the introduction of the carboxamide functionality at the C2 position, and finally, diversification of the amide substituent.

DOT Script for Synthetic Workflow Diagram

Synthetic_Workflow Start Commercially Available 2-Bromo-5-methylpyridine Intermediate1 2-Bromo-5-methyl-4-nitropyridine 1-oxide Start->Intermediate1 1. Oxidation 2. Nitration Intermediate2 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate1->Intermediate2 Reductive Cyclization Intermediate3 Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Intermediate2->Intermediate3 Palladium-Catalyzed Carbonylation Intermediate4 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid Intermediate3->Intermediate4 Ester Hydrolysis FinalProduct Substituted 1H-Pyrrolo[3,2-c]pyridine-2-carboxamides Intermediate4->FinalProduct Amide Coupling

Caption: Overall synthetic workflow for the preparation of substituted 1H-pyrrolo[3,2-c]pyridine-2-carboxamides.

Experimental Protocols

Part 1: Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Core

This protocol is adapted from the literature for the synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4][6]

Step 1.1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide

  • Materials: 2-Bromo-5-methylpyridine, m-chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-bromo-5-methylpyridine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 1.2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

  • Materials: 2-Bromo-5-methylpyridine-1-oxide, Fuming nitric acid, Sulfuric acid.

  • Procedure:

    • Carefully add 2-bromo-5-methylpyridine-1-oxide (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Slowly add fuming nitric acid (1.5 eq) dropwise, keeping the temperature below 10 °C.

    • Heat the mixture to 80 °C and stir for 4-6 hours.

    • Cool the reaction to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired nitro compound.

Step 1.3: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Materials: 2-Bromo-5-methyl-4-nitropyridine 1-oxide, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Iron powder, Acetic acid.

  • Procedure:

    • A solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in DMF is treated with DMF-DMA (3.0 eq).

    • Heat the mixture at 100 °C for 2 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is then dissolved in a mixture of acetic acid and water.

    • Iron powder (5.0 eq) is added, and the mixture is heated at 90 °C for 1-2 hours.

    • Cool the reaction mixture, filter through celite, and concentrate the filtrate.

    • The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

Part 2: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid

Step 2.1: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Materials: 6-Bromo-1H-pyrrolo[3,2-c]pyridine, Palladium(II) acetate, 1,3-Bis(diphenylphosphino)propane (dppp), Triethylamine, Ethanol, Carbon monoxide (CO) gas.

  • Procedure:

    • To a pressure vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and dppp (0.1 eq).

    • Add anhydrous ethanol and triethylamine (2.0 eq).

    • Purge the vessel with CO gas three times, and then pressurize with CO (e.g., 50 psi).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

    • Filter the reaction mixture through celite and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.[1][7]

Step 2.2: Hydrolysis to 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid

  • Materials: Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl.

    • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Synthesis of Substituted 1H-Pyrrolo[3,2-c]pyridine-2-carboxamides

This final step involves the coupling of the carboxylic acid with a diverse range of primary or secondary amines using a suitable coupling agent.

  • Materials: 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, Desired amine (primary or secondary), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final carboxamide product by column chromatography or recrystallization.[8]

DOT Script for Amide Coupling Reaction

Amide_Coupling CarboxylicAcid 1H-Pyrrolo[3,2-c]pyridine- 2-carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + HATU_DIPEA HATU, DIPEA in DMF HATU_DIPEA->ActivatedEster FinalAmide Substituted 1H-Pyrrolo[3,2-c]pyridine- 2-carboxamide ActivatedEster->FinalAmide + Amine R1R2NH (Amine) Amine->FinalAmide

Caption: General scheme for the HATU-mediated amide coupling reaction.

Data Presentation: Exemplary Substitutions

The following table provides examples of diverse amines that can be used in the final amide coupling step to generate a library of target compounds.

EntryAmine (R1R2NH)Expected Product NamePotential Application Area
1AnilineN-phenyl-1H-pyrrolo[3,2-c]pyridine-2-carboxamideAnticancer
2BenzylamineN-benzyl-1H-pyrrolo[3,2-c]pyridine-2-carboxamideKinase Inhibition
3Morpholine(1H-pyrrolo[3,2-c]pyridin-2-yl)(morpholino)methanoneCNS Disorders
44-FluoroanilineN-(4-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamideAnticancer
5Piperidine(Piperidin-1-yl)(1H-pyrrolo[3,2-c]pyridin-2-yl)methanoneKinase Inhibition

Troubleshooting and Key Considerations

  • Purity of Intermediates: Ensure the purity of each intermediate before proceeding to the next step, as impurities can affect the efficiency of subsequent reactions.

  • Anhydrous Conditions: The amide coupling reaction is sensitive to moisture. Use anhydrous solvents and reagents to ensure high yields.

  • Choice of Coupling Reagent: While HATU is generally effective, other coupling reagents such as HBTU, T3P, or EDC/HOBt can be screened for optimal results with specific amines.

  • Purification: Purification of the final carboxamides may require careful selection of the chromatographic eluent system to achieve high purity.

Conclusion

The synthetic protocols outlined in this application note provide a robust and versatile platform for the preparation of a wide range of substituted 1H-pyrrolo[3,2-c]pyridine-2-carboxamides. By following these detailed procedures, researchers in medicinal chemistry and drug development can efficiently generate novel compounds for biological screening and advance the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to improve your synthetic yield and overcome common experimental hurdles.

Introduction: The Synthetic Challenge

This compound, also known as methyl 4-bromo-5-azaindole-2-carboxylate[1], is a key heterocyclic building block in medicinal chemistry. The synthesis of azaindoles can be challenging due to the electronic nature of the pyridine ring and the potential for side reactions.[2][3] This guide provides a plausible synthetic route based on established methodologies for related pyrrolo[3,2-c]pyridine derivatives and offers practical solutions to common problems encountered during the synthesis.

Proposed Synthetic Workflow

The following multi-step synthesis is a proposed route based on analogous preparations of 1H-pyrrolo[3,2-c]pyridine derivatives.[4]

Synthetic Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Carboxylation (Hypothetical) cluster_4 Step 5: Esterification A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Fuming HNO3, H2SO4 C (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide B->C DMF-DMA D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Fe, Acetic Acid E 4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid D->E e.g., Vilsmeier-Haack followed by oxidation F This compound E->F MeOH, H+

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield or No Reaction in the Nitration Step (Step 1)
  • Question: I am attempting to nitrate 2-bromo-5-methylpyridine, but I am observing a low yield of the desired 2-bromo-5-methyl-4-nitropyridine 1-oxide, or the starting material is recovered. What could be the issue?

  • Answer:

    • Causality: The nitration of pyridine derivatives can be sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. The formation of the N-oxide in situ or as a distinct step is often crucial for achieving nitration at the 4-position.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure that you are using fresh, fuming nitric acid and concentrated sulfuric acid. The presence of water can significantly hinder the reaction.

      • Reaction Temperature: The reaction temperature is critical. While the reaction is typically performed at elevated temperatures, excessive heat can lead to decomposition and the formation of unwanted byproducts. A carefully controlled temperature profile is recommended. A literature procedure for a similar substrate suggests stirring at 100°C for several hours.[4]

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • N-Oxide Formation: The primary reaction may be the formation of the pyridine N-oxide, which then directs nitration to the 4-position. If direct nitration is failing, consider a two-step process where you first synthesize and isolate the N-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), followed by nitration.[4]

Problem 2: Incomplete Reductive Cyclization (Step 3)
  • Question: During the reductive cyclization of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide with iron in acetic acid, I am observing incomplete conversion to 6-bromo-1H-pyrrolo[3,2-c]pyridine. How can I improve the yield?

  • Answer:

    • Causality: The reductive cyclization involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization. The efficiency of this process depends on the activity of the reducing agent and the reaction conditions.

    • Troubleshooting Steps:

      • Iron Powder Activation: The surface of the iron powder may be passivated by oxides. Activating the iron powder by washing it with dilute hydrochloric acid, followed by water, ethanol, and ether, and then drying under vacuum can improve its reactivity.

      • Reaction Temperature and Time: This reaction typically requires heating. A reported procedure for a similar substrate suggests refluxing in acetic acid for 45 minutes to 5 hours.[4][5] Ensure the temperature is maintained and monitor the reaction to completion.

      • Stoichiometry of Iron: An excess of iron powder is generally used to ensure complete reduction of the nitro group. A molar ratio of at least 4-5 equivalents of iron to the nitro compound is recommended.[4][5]

      • Alternative Reducing Agents: If iron in acetic acid is not effective, other reducing systems such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., Pd/C, H2) could be explored.[6] However, care must be taken with catalytic hydrogenation as it may also reduce the bromo substituent.

Problem 3: Difficulty in Purification of the Final Product
  • Question: I have synthesized the crude this compound, but I am struggling with its purification. What are the recommended methods?

  • Answer:

    • Causality: The crude product may contain unreacted starting materials, reagents, and side products from the multi-step synthesis. The polar nature of the pyrrolopyridine core can sometimes make purification by standard column chromatography challenging.

    • Troubleshooting Steps:

      • Aqueous Workup: A thorough aqueous workup is crucial to remove inorganic salts and acidic or basic impurities. After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a standard first step. Washing the organic layer with saturated sodium bicarbonate solution to remove acidic impurities and brine to remove residual water is recommended.[5]

      • Column Chromatography: Silica gel column chromatography is the most common method for purifying such compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. For more polar compounds, adding a small percentage of methanol to the mobile phase might be necessary.[5]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find suitable conditions for obtaining high-purity crystals.

      • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of DMF-DMA in the synthesis?

    • A1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is used to react with the methyl group of 2-bromo-5-methyl-4-nitropyridine 1-oxide to form an enamine intermediate.[4] This enamine is a key precursor for the subsequent reductive cyclization to form the pyrrole ring of the azaindole core.

  • Q2: Are there alternative methods for introducing the carboxylate group at the 2-position?

    • A2: Yes, while the proposed route involves carboxylation of the pre-formed pyrrolopyridine, other strategies exist. For instance, one could start with a pyridine derivative that already contains a precursor to the carboxylate group. Another common method for similar heterocyclic systems is the Reissert synthesis, which is particularly effective for introducing a carboxylate group at the 2-position of azaindoles.[7]

  • Q3: Can I perform the bromination at a later stage in the synthesis?

    • A3: It is often advantageous to introduce the bromo substituent early in the synthetic sequence, as in the proposed route starting from a brominated pyridine. Bromination of the fully formed pyrrolo[3,2-c]pyridine-2-carboxylate core could lead to a mixture of isomers and be difficult to control, as the pyrrole ring is generally reactive towards electrophilic substitution.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: A combination of analytical techniques should be used.

      • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the final product.

      • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the ester carbonyl and the N-H bond of the pyrrole.

Data Summary

ParameterRecommended Value/ConditionReference
Nitration Temperature 100 °C[4]
Reductive Cyclization Reagent Iron powder in acetic acid[4][5]
Iron to Substrate Ratio 4-5 equivalents[4][5]
Purification Method Silica gel column chromatography[5]

References

Technical Support Center: Purification of Methyl 4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. As a key intermediate in the synthesis of various biologically active compounds, including potential anticancer agents, achieving high purity of this compound is critical for reliable downstream applications.[1] This document outlines common purification challenges and offers detailed, step-by-step protocols for effective purification strategies.

Chemical Profile
PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[2]
Molecular Weight 255.07 g/mol [2]
Appearance Typically a solid[3]
Synonyms Methyl 4-bromo-5-azaindole-2-carboxylate[4]

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • A significantly lower mass of the purified product is recovered than expected.

  • The desired compound is present in multiple fractions but is mixed with impurities.

Potential Causes & Solutions:

  • Compound Streaking or Tailing on the Column: This can be caused by poor solubility in the mobile phase or strong interactions with the stationary phase.

    • Solution: Optimize the solvent system. For pyrrolo[3,2-c]pyridine derivatives, a common starting point is a gradient of ethyl acetate in hexanes.[5] If tailing is observed, consider adding a small percentage of a more polar solvent like methanol. For basic compounds like this, adding a small amount of a basic modifier such as triethylamine or pyridine to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.

  • Compound Insolubility During Loading: If the crude material is not fully dissolved before loading it onto the column, it can lead to uneven distribution and poor separation.

    • Solution: Ensure complete dissolution of the crude product in a minimal amount of the loading solvent. If solubility is an issue, consider using a stronger solvent for dissolution and adsorbing the mixture onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

  • Co-eluting Impurities: Impurities with similar polarity to the target compound may be difficult to separate in a single chromatographic step.

    • Solution: Employ a multi-step purification strategy. This could involve an initial purification by recrystallization followed by column chromatography. Alternatively, using a different stationary phase, such as alumina or a reversed-phase C18 silica gel, can provide different selectivity and improve separation.[5]

Issue 2: Persistent Impurities in NMR/LC-MS

Symptoms:

  • Analysis of the purified product by NMR or LC-MS shows the presence of unexpected peaks.

Potential Causes & Solutions:

  • Unreacted Starting Materials or Reagents: Residual starting materials from the synthesis are common impurities.

    • Solution: Review the reaction work-up procedure to ensure that all reagents have been thoroughly removed. An aqueous wash with a pH adjustment can often remove acidic or basic starting materials.[5]

  • Isomeric Impurities: The synthesis of azaindoles can sometimes result in the formation of structural isomers that are challenging to separate.[5]

    • Solution: High-Performance Liquid Chromatography (HPLC) is often necessary for the effective separation of isomers. A reversed-phase C18 column with a suitable mobile phase, such as acetonitrile and water with a trifluoroacetic acid (TFA) modifier, can provide the required resolution.[5][6]

  • Residual Solvents: Solvents used during purification can be retained in the final product and appear in the NMR spectrum.[5]

    • Solution: Dry the purified compound under high vacuum for an extended period. If residual solvents persist, dissolving the compound in a minimal amount of a low-boiling-point solvent (like dichloromethane) and re-evaporating can help. Consulting NMR solvent impurity charts is essential to correctly identify these peaks.

Issue 3: Product Decomposition During Purification

Symptoms:

  • The appearance of new, unexpected spots on a TLC plate during column chromatography.

  • A decrease in the desired product's purity over time.

Potential Causes & Solutions:

  • Sensitivity to Acidic Conditions: The pyrrolo[3,2-c]pyridine core can be sensitive to prolonged exposure to the acidic nature of standard silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use neutral or basic alumina as the stationary phase. Performing the chromatography quickly can also minimize decomposition.

  • Light or Air Sensitivity: Some complex organic molecules can degrade upon exposure to light or air.

    • Solution: Protect the compound from light by wrapping the chromatography column and collection flasks in aluminum foil. Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be air-sensitive.

Part 2: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most common method for purifying multi-gram quantities of the target compound.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Glass column, flasks, and other standard laboratory glassware

Step-by-Step Methodology:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good starting point for this class of compounds is a mixture of hexanes and ethyl acetate.

    • Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired compound to ensure good separation.

    • If significant tailing is observed on the TLC plate, add 0.5-1% triethylamine to the eluent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. A gradient elution, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, often provides the best separation.[5]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Workflow Diagram: Flash Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_final Finalization TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute & Collect (Gradient Elution) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent (Rotary Evaporator) Combine->Evap Dry 8. Dry Product (High Vacuum) Evap->Dry G start Crude Product tlc_check TLC Analysis: Single major spot? start->tlc_check recrystallization Recrystallization tlc_check->recrystallization Yes column_chrom Flash Column Chromatography tlc_check->column_chrom No purity_check1 Purity Check (NMR/LC-MS): >95% Pure? recrystallization->purity_check1 column_chrom->purity_check1 purity_check2 Purity Check (NMR/LC-MS): Isomers present? purity_check1->purity_check2 No final_product Pure Product purity_check1->final_product Yes purity_check2->column_chrom No, other impurities hplc Preparative HPLC purity_check2->hplc Yes hplc->final_product

References

Technical Support Center: Synthesis of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we will address common challenges, delve into the formation of byproducts, and provide robust troubleshooting strategies to enhance the efficiency and reproducibility of your synthesis.

Introduction to the Synthesis and Potential Pitfalls

The synthesis of this compound, a key intermediate in many pharmaceutical programs, typically involves a multi-step sequence culminating in the construction of the bicyclic azaindole ring system. A prevalent and effective strategy is the reductive cyclization of a suitably substituted nitropyridine precursor. While this approach is powerful, the energetic nature of the reactions and the functional group tolerance can present several challenges, leading to the formation of characteristic byproducts. Understanding the genesis of these impurities is the first step toward mitigating their formation and simplifying purification.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that you might ask when encountering difficulties in your synthesis, followed by detailed answers and actionable protocols.

Question 1: My reaction yield is significantly lower than expected, and I see multiple spots on my TLC plate. What are the likely culprits?

Low yields and a complex reaction mixture are often indicative of incomplete reactions or the formation of stable, off-pathway byproducts. The most common issues in the reductive cyclization approach are outlined below.

The cornerstone of the cyclization is the reduction of a nitro group to an amine, which then participates in ring closure. If the reduction is incomplete, you may isolate intermediates where the nitro group has been partially reduced to nitroso or hydroxylamino species. These intermediates are often colored and can complicate your analysis.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: The combination of iron powder in acetic acid is a classic and generally effective choice for this transformation. However, if you are facing issues, consider alternatives such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂, Pd/C). Be cautious with catalytic hydrogenation as it can also lead to dehalogenation (see below).

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. The disappearance of the starting nitropyridine is a key indicator of complete reduction.

    • Reaction Conditions: Ensure an adequate excess of the reducing agent and that the reaction temperature is maintained. For iron/acetic acid, reflux temperatures are often required.

The ester group at the 2-position of the pyrrole ring can be labile, especially under the acidic conditions often employed for the reductive cyclization. Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by decarboxylation, leads to the formation of 4-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2][3]

  • Troubleshooting & Optimization:

    • Control of Acidity: While acid is necessary for the reaction, using a large excess can promote hydrolysis and decarboxylation. Titrate the amount of acid to find the optimal balance for efficient cyclization without significant byproduct formation.

    • Work-up Procedure: Neutralize the reaction mixture promptly upon completion to minimize the exposure of the product to acidic conditions at elevated temperatures.

    • Alternative Reductive Conditions: Consider using reducing agents that are effective under neutral or less acidic conditions, such as sodium dithionite, although this may require optimization of the solvent system.

The bromine atom on the pyridine ring can be susceptible to reduction, particularly when using strong reducing agents or catalytic hydrogenation. This leads to the formation of methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a significant byproduct.

  • Troubleshooting & Optimization:

    • Avoid Harsh Reducing Agents: If dehalogenation is a major issue, avoid powerful reducing systems like catalytic hydrogenation with palladium on carbon.

    • Milder Reductants: Stick to chemoselective reducing agents like iron in acetic acid or tin(II) chloride, which are less likely to cleave the C-Br bond.

    • Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this can increase the likelihood of over-reduction.

Question 2: I have an impurity that is very close to my product on the TLC and is difficult to separate by column chromatography. How can I identify and remove it?

Co-eluting impurities are a common frustration. The most likely candidate for a close-eluting impurity is the decarboxylated byproduct, 4-bromo-1H-pyrrolo[3,2-c]pyridine, or the dehalogenated product, methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

  • Identification:

    • Mass Spectrometry: Obtain a mass spectrum of the mixture. The decarboxylated byproduct will have a molecular weight corresponding to the loss of the carbomethoxy group (C₂H₂O₂), while the dehalogenated product will show a mass difference corresponding to the replacement of bromine with hydrogen.

    • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the decarboxylated byproduct will lack the characteristic singlet for the methyl ester protons (around 3.8-4.0 ppm) and will show a proton signal at the 2-position of the pyrrole ring. The dehalogenated product will show a proton signal in the aromatic region of the pyridine ring where the bromine was previously located.

  • Purification Strategies:

    • Recrystallization: If the impurity levels are not too high, recrystallization can be a highly effective method for purification. Experiment with different solvent systems, such as ethyl acetate/hexanes or methanol/water.

    • Chromatography Optimization:

      • Solvent System: Fine-tune the polarity of your eluent system. A shallower gradient or an isocratic elution with a carefully selected solvent mixture can improve separation.

      • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase is another powerful option.

    • Chemical Derivatization: In challenging cases, you could consider temporarily derivatizing your product or the impurity to alter its polarity, facilitate separation, and then remove the derivatizing group. However, this is a more involved approach.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route is the condensation of a substituted 4-aminopyridine with a pyruvate derivative, followed by cyclization. A more robust method often involves the construction of the pyrrole ring onto a pre-functionalized pyridine. This typically starts with a substituted nitropyridine which undergoes a reaction at the adjacent methyl group (if present) to introduce the precursor for the 2-carboxylate, followed by reductive cyclization.

Q2: Why is tar formation sometimes observed in this synthesis?

The synthesis of azaindoles can require forcing conditions, such as high temperatures and strong acids.[4] These conditions can lead to the degradation of starting materials, intermediates, and the final product, resulting in the formation of high molecular weight, dark-colored, and often intractable polymeric materials, commonly referred to as "tar." To minimize this, it is crucial to carefully control the reaction temperature and the concentration of acid, and to monitor the reaction to avoid unnecessarily long reaction times.

Q3: Can I use a different ester, like an ethyl or benzyl ester, instead of the methyl ester?

Yes, it is possible to synthesize the corresponding ethyl or benzyl esters. The choice of ester may be influenced by the specific reaction conditions of the subsequent steps in your synthetic sequence. For example, a benzyl ester can be selectively removed by hydrogenolysis, which might be advantageous if other parts of your molecule are sensitive to the conditions required for methyl or ethyl ester hydrolysis. However, be aware that the lability of the ester to hydrolysis and subsequent decarboxylation may vary.

Q4: My final product appears to be unstable during storage. What are the best practices for storing this compound?

Pyrrolopyridines, like many nitrogen-containing heterocycles, can be sensitive to light, air (oxidation), and acid. It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. If the material is intended for long-term storage, keeping it in a freezer is advisable.

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Pathway and Byproduct Formation

The following diagram illustrates a plausible synthetic route and the points at which common byproducts can arise.

Synthesis_and_Byproducts cluster_main_path Main Synthetic Pathway cluster_byproducts Common Byproducts Start Substituted Nitropyridine Precursor Intermediate Cyclization Precursor Start->Intermediate Introduction of C2-substituent Product This compound Intermediate->Product Reductive Cyclization (e.g., Fe/AcOH) IncompleteReduction Incompletely Reduced Intermediates (Nitroso, Hydroxylamino) Intermediate->IncompleteReduction Incomplete Reduction Decarboxylated 4-bromo-1H-pyrrolo[3,2-c]pyridine (Decarboxylated Product) Product->Decarboxylated Hydrolysis & Decarboxylation Dehalogenated Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Dehalogenated Product) Product->Dehalogenated Over-reduction/ Dehalogenation

Synthetic pathway and common byproduct formation.
Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield / Multiple Spots on TLC Analyze Analyze Crude Mixture (LC-MS, ¹H NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Incomplete Incomplete Reduction Products Identify->Incomplete Nitroso/Hydroxylamino Intermediates Present Decarboxy Decarboxylated Product Identify->Decarboxy Loss of CO₂Me Group Dehalo Dehalogenated Product Identify->Dehalo Loss of Bromine ActionIncomplete Optimize Reduction: - Stronger/more reductant - Increase temperature/time - Monitor closely Incomplete->ActionIncomplete ActionDecarboxy Modify Conditions: - Reduce acid concentration - Prompt neutralization - Milder pH reductant Decarboxy->ActionDecarboxy ActionDehalo Change Reductant: - Avoid catalytic hydrogenation - Use Fe/AcOH or SnCl₂ - Control reaction time Dehalo->ActionDehalo Purify Optimize Purification: - Recrystallization - Fine-tune chromatography - Consider alternative phases ActionIncomplete->Purify ActionDecarboxy->Purify ActionDehalo->Purify

A logical approach to troubleshooting common issues.

Summary of Common Byproducts and Their Characteristics

Byproduct NameStructureKey Identifying FeaturesCommon Cause
4-bromo-1H-pyrrolo[3,2-c]pyridineLacks the methyl ester groupMS: Mass loss of 58 Da (CO₂Me). ¹H NMR: Absence of methyl ester singlet; presence of a new proton signal in the pyrrole region.Hydrolysis and decarboxylation under acidic conditions.
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylateLacks the bromo substituentMS: Mass difference of Br vs. H. ¹H NMR: Presence of an additional aromatic proton on the pyridine ring.Over-reduction, especially with catalytic hydrogenation.
Incompletely Reduced Intermediatese.g., Nitroso or hydroxylamino analogsOften colored compounds. Mass will be intermediate between starting material and fully reduced amine.Insufficient reducing agent, low temperature, or short reaction time.

Experimental Protocol: Reductive Cyclization

This is a general protocol that should be optimized for your specific substrate and scale.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitropyridine precursor (1.0 eq) and glacial acetic acid (10-20 volumes).

  • Addition of Reducing Agent: Add iron powder (5.0-10.0 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts, washing with ethyl acetate or dichloromethane.

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Alternatively, recrystallization from a suitable solvent system can be employed.

References

Technical Support Center: Suzuki Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Complex Cross-Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving brominated heterocycles. The unique electronic properties and potential for catalyst inhibition by heteroatoms make these substrates particularly challenging. This guide is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

I. Understanding the Core Challenges

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with brominated heterocycles is not always straightforward.[1][2] Heteroatoms can coordinate to the palladium catalyst, potentially hindering its catalytic activity. Furthermore, the electronic nature of the heterocyclic ring can significantly influence the reactivity of the C-Br bond. Electron-deficient heterocycles generally undergo oxidative addition more readily, while electron-rich systems can be more sluggish.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Suzuki couplings with brominated heterocycles, offering explanations and actionable solutions.

Q1: I'm observing low to no yield of my desired product. What are the primary causes?

A1: This is a frequent challenge with several potential root causes:[4][5][6]

  • Inactive Catalyst: The palladium catalyst may be deactivated. Ensure it's from a reliable source and has been stored correctly under an inert atmosphere. For catalysts generated in situ, the quality of the precursor and ligand is critical.[6]

  • Poor Substrate Solubility: Poor solubility of either the brominated heterocycle or the boronic acid derivative can severely limit the reaction rate.[7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and often substrate-dependent.[4][8][9]

  • Decomposition of the Boronic Acid/Ester: Boronic acids can be unstable and undergo side reactions like protodeboronation or homocoupling.[2][10][11]

Q2: How do I choose the right catalyst and ligand for my specific brominated heterocycle?

A2: The selection of the catalytic system is paramount for success.

  • For Electron-Rich Heterocycles: These substrates can be challenging due to a slower rate of oxidative addition.[12] The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., S-Phos, XPhos), can significantly improve reaction rates and yields.[12][13] These ligands promote both the oxidative addition and the final reductive elimination steps.[12]

  • For Sterically Hindered Heterocycles: Steric hindrance near the bromine atom can impede the approach of the catalyst. Again, bulky ligands are often beneficial in these cases.

  • For Heterocycles Prone to Catalyst Inhibition: Nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis. Using N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands designed to be less susceptible to coordination can be effective.[2][14]

Q3: My reaction is producing significant amounts of homocoupled boronic acid byproduct. What's causing this and how can I prevent it?

A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[2][15]

  • Mechanism: Homocoupling can occur when Pd(II) species are present, which can happen if the reaction is not properly degassed or if a Pd(II) precursor is used without complete reduction to Pd(0).[2]

  • Prevention:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[4][5]

    • Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the initial presence of Pd(II).

    • Controlled Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, disfavoring the homocoupling pathway.

Q4: I'm observing debromination of my starting material. How can I minimize this side reaction?

A4: Protodebromination (replacement of bromine with hydrogen) is another common side reaction.

  • Mechanism: This can occur through a palladium-hydride species, which can form from various sources in the reaction mixture, such as amine bases or alcohol solvents.[2]

  • Mitigation Strategies:

    • Choice of Base: Using a non-coordinating, inorganic base like K₂CO₃ or Cs₂CO₃ can be preferable to amine bases.

    • Solvent Selection: Anhydrous, aprotic solvents can reduce the availability of proton sources.[16]

    • Boronic Acid Stability: Unstable boronic acids can decompose and contribute to protodeboronation of the aryl halide.[17] Using more stable boronate esters (e.g., pinacol esters) can be beneficial.[18][19][20]

III. Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Coupling of a Brominated Heterocycle

This protocol provides a starting point; optimization will likely be necessary for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the brominated heterocycle (1.0 mmol), the boronic acid or boronate ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[18]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene/water or dioxane/water).[16][18]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Flowchart

G start Low or No Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_reagents Verify Reagent Purity & Stability (Boronic Acid/Ester) start->check_reagents side_reactions Identify Side Products (Homocoupling, Debromination) start->side_reactions optimize_catalyst Screen Ligands (e.g., Buchwald type) check_catalyst->optimize_catalyst Inactive? optimize_conditions Screen Bases & Solvents check_conditions->optimize_conditions Suboptimal? use_ester Switch to Boronate Ester check_reagents->use_ester Unstable? degas Improve Degassing Technique side_reactions->degas Homocoupling? success Improved Yield optimize_catalyst->success optimize_conditions->success use_ester->success degas->success

Caption: A flowchart for troubleshooting low-yield Suzuki reactions.

IV. Data Presentation: Catalyst and Base Screening

The choice of catalyst and base can dramatically impact the yield. The following table provides a hypothetical example of a screening process for the coupling of 2-bromopyridine with phenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10045
2Pd₂(dba)₃ (1)S-Phos (2)K₂CO₃ (2)Dioxane/H₂O10085
3Pd₂(dba)₃ (1)S-Phos (2)Cs₂CO₃ (2)Toluene/H₂O10092
4Pd(dppf)Cl₂ (2)-K₃PO₄ (3)DMF11078

This is representative data and actual results will vary.

V. Mechanistic Insights

A simplified representation of the Suzuki-Miyaura catalytic cycle is shown below. Understanding these fundamental steps is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂⁻ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

VI. References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem. Available at: --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: --INVALID-LINK--

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: --INVALID-LINK--

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: --INVALID-LINK--

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem. Available at: --INVALID-LINK--

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: --INVALID-LINK--

  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem. Available at: --INVALID-LINK--

  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. Available at: --INVALID-LINK--

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: --INVALID-LINK--

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. Available at: --INVALID-LINK--

  • Application Note: Ligand Selection for Suzuki Coupling of 5-Bromo-2-isobutoxybenzonitrile. Benchchem. Available at: --INVALID-LINK--

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: --INVALID-LINK--

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. Available at: --INVALID-LINK--

  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. ACS Publications. Available at: --INVALID-LINK--

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: --INVALID-LINK--

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: --INVALID-LINK--

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: --INVALID-LINK--

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: --INVALID-LINK--

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: --INVALID-LINK--

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: --INVALID-LINK--

  • Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing N-Arylation of Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of pyrrolo[3,2-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to empower you to troubleshoot and optimize your experiments effectively. The pyrrolo[3,2-c]pyridine scaffold is a vital core in numerous pharmacologically active compounds, and mastering its functionalization is key to advancing novel therapeutics.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Part 1: Troubleshooting Guide

This section is formatted to rapidly diagnose and solve common issues encountered during the N-arylation of pyrrolo[3,2-c]pyridines.

Issue 1: Low to No Product Formation

Question: My reaction shows high consumption of the starting pyrrolo[3,2-c]pyridine, but I'm observing very low yield of the desired N-arylated product. What are the likely causes and how can I fix it?

Answer: This is a classic problem that typically points to one of three areas: (1) Inefficient catalytic cycle, (2) Catalyst deactivation, or (3) Competing side reactions. Let's break down the troubleshooting process.

A. Catalyst System Check (Palladium- vs. Copper-based)

The choice between a Palladium (Buchwald-Hartwig type) and Copper (Ullmann/Chan-Lam type) catalyst is the most critical decision and depends heavily on your substrates.

  • Palladium-Catalyzed Systems: Generally more versatile but can be sensitive. They are often the first choice for a broad range of aryl halides.[1]

    • Insight: The pyrrolo[3,2-c]pyridine nitrogen is part of an electron-rich π-system, similar to an indole. However, the pyridine ring's nitrogen atom acts as an electron sink and can coordinate to the metal center, potentially interfering with the catalytic cycle. Bulky, electron-rich phosphine ligands are essential to promote the desired reductive elimination step and prevent catalyst inhibition.[2]

  • Copper-Catalyzed Systems: Often excel with N-heterocycles and can be more economical. Modern protocols use ligands like diamines or phenanthrolines to achieve high efficiency under milder conditions than traditional Ullmann reactions.[3][4]

    • Insight: Copper systems can be less prone to certain side reactions seen with palladium. For pyrrolopyridines, a Cu(I) or Cu(II) source with a suitable N,N- or N,O-bidentate ligand is a robust starting point.[5][6]

Troubleshooting Workflow:

G start Low Yield Observed cat_choice Initial Catalyst System start->cat_choice pd_path Palladium (e.g., Pd₂(dba)₃ / XPhos) cat_choice->pd_path If using Pd cu_path Copper (e.g., CuI / DMEDA) cat_choice->cu_path If using Cu ligand_pd Screen Ligands (e.g., RuPhos, BrettPhos) pd_path->ligand_pd ligand_cu Screen Ligands (e.g., Phenanthroline, Picolinic Acid) cu_path->ligand_cu base_pd Vary Base (NaOtBu vs. K₃PO₄ vs. Cs₂CO₃) ligand_pd->base_pd solvent_pd Change Solvent (Dioxane vs. Toluene) base_pd->solvent_pd reagent_check Check Reagent Quality (Aryl halide purity, anhydrous solvent, active base) solvent_pd->reagent_check base_cu Vary Base (K₃PO₄ vs. Cs₂CO₃) ligand_cu->base_cu solvent_cu Change Solvent (DMF vs. DMSO) base_cu->solvent_cu solvent_cu->reagent_check temp_check Optimize Temperature (Consider microwave heating) reagent_check->temp_check

Caption: Troubleshooting workflow for low N-arylation yield.

B. Key Reagent & Condition Optimization

ParameterTroubleshooting Action & Rationale
Ligand (Pd): Switch to a more electron-rich and bulky biarylphosphine ligand (e.g., from XPhos to RuPhos or BrettPhos). Rationale: These ligands stabilize the Pd(0) state, accelerate oxidative addition, and promote the crucial C-N reductive elimination step, which can be slow for electron-rich heterocycles.[6] (Cu): Screen simple N,N- or N,O-bidentate ligands like N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, or Picolinic Acid. Rationale: These ligands solubilize the copper salt and facilitate the formation of the active catalytic species.[4][6]
Base Screen a range of bases from strong (NaOtBu) to weaker (K₃PO₄, Cs₂CO₃). Rationale: The pKa of the pyrrolo[3,2-c]pyridine N-H is crucial. A base that is too strong can lead to side reactions or degradation, while one that is too weak will result in slow or incomplete deprotonation, stalling the catalytic cycle.[7] The choice is often coupled with the solvent and catalyst system.
Solvent Test both polar aprotic (DMF, DMSO) and nonpolar (Dioxane, Toluene) solvents. Rationale: Solvent polarity affects the solubility of the base and the stability of catalytic intermediates. For example, K₃PO₄ has poor solubility in toluene but is effective in DMF or DMSO.
Aryl Halide If using an aryl chloride, consider switching to the analogous aryl bromide or iodide. Rationale: The rate of oxidative addition to the metal center follows the trend I > Br > Cl. Aryl chlorides are notoriously difficult substrates for Buchwald-Hartwig reactions and often require specialized, highly active catalyst systems.[2]
Issue 2: Competing C-H Arylation or Dimerization

Question: My mass spec analysis shows a significant amount of product with a mass corresponding to arylation on a carbon atom of the pyrrolopyridine ring, or dimerization of my aryl halide. How can I improve N-selectivity?

Answer: This issue arises when the rate of C-H activation or a competing catalytic cycle becomes competitive with N-arylation. Pyrrolo[3,2-c]pyridines have activated C-H bonds (especially at C2 and C3) that can undergo direct arylation.[8][9]

A. Understanding the Competing Pathways

G cluster_0 Catalytic Cycle cluster_1 Pathways pd_catalyst L-Pd(0) oxidative_addition Oxidative Addition pd_catalyst->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate L-Pd(II)(Ar)(X) oxidative_addition->pd_intermediate n_arylation N-Arylation (Desired) Pyr-NH deprotonates and displaces X pd_intermediate->n_arylation c_arylation C-H Arylation (Side Reaction) Direct C-H activation of pyrrole ring pd_intermediate->c_arylation

Caption: Competing N-arylation vs. C-H arylation pathways.

B. Strategies to Promote N-Arylation Selectivity

  • Lower the Reaction Temperature: C-H activation pathways often have a higher activation energy than the N-H functionalization pathway. Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly favor N-arylation.

  • Choose a Copper-Based System: Copper catalysts are often more selective for N-arylation over C-H arylation for many N-heterocycles compared to palladium.[6][10] If you are observing significant C-arylation with a Pd catalyst, switching to a CuI/diamine system is a highly recommended strategy.

  • Ligand Modification (for Pd systems): The ligand has a profound impact on selectivity. Less bulky ligands can sometimes favor C-H activation. Ensure you are using a sufficiently bulky ligand like XPhos or RuPhos, which can sterically hinder the approach to the C-H bonds of the pyrrole ring.

  • Base Selection: The choice of base can influence the concentration of the deprotonated N-nucleophile. Using a base that cleanly and efficiently deprotonates the N-H without promoting other pathways is key. K₃PO₄ is often a good choice for promoting N-selectivity in copper-catalyzed systems.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use a palladium or copper catalyst for my N-arylation of pyrrolo[3,2-c]pyridine?

A1: There is no single "best" catalyst; the optimal choice is substrate-dependent.

  • Use Palladium (Buchwald-Hartwig) when:

    • You need to couple challenging aryl chlorides or triflates.

    • You require a very broad substrate scope with varied electronic properties on the aryl partner.

    • High turnover numbers (low catalyst loading) are required for process chemistry.[1]

  • Use Copper (Ullmann/Chan-Lam) when:

    • You are coupling aryl iodides or bromides.

    • You are experiencing issues with C-H arylation side products with palladium.[10]

    • You are using arylboronic acids as the coupling partner (Chan-Lam conditions).[5]

    • Cost is a major consideration.

Q2: My pyrrolo[3,2-c]pyridine has other functional groups. How will this affect the reaction?

A2: Functional group tolerance is a key consideration.

  • Free -OH, -NH₂, or -SH groups: These will compete with the pyrrole nitrogen for arylation. Protection of these groups is almost always necessary before attempting the N-arylation.

  • Ester, Amide, Cyano Groups: These are generally well-tolerated by both modern palladium and copper catalyst systems.

  • Basic Moieties (e.g., other pyridines, amines): These can coordinate to the metal catalyst and inhibit its activity. In such cases, using a higher catalyst and ligand loading (e.g., 2-5 mol%) may be necessary to overcome this inhibition.

Q3: What is the role of a "precatalyst" and should I use one?

A3: A precatalyst is a stable, air-tolerant palladium(II) complex that is readily reduced in situ to the active palladium(0) species. Examples include complexes based on ligands like XPhos, RuPhos, and BrettPhos.

Yes, you should use one whenever possible.

  • Trustworthiness & Reproducibility: Precatalysts provide a more reliable and reproducible source of the active Pd(0) catalyst compared to using sources like Pd₂(dba)₃ or Pd(OAc)₂, whose quality and activity can vary between batches.

  • Ease of Use: They are typically air-stable solids that are easier to handle and weigh than oxygen-sensitive Pd(0) sources.

Q4: Can I use microwave heating to speed up my reaction?

A4: Yes, microwave-assisted synthesis is an excellent technique for accelerating N-arylation reactions. It can dramatically reduce reaction times from many hours to minutes.[12][13][14]

  • Key Consideration: When transferring a conventionally heated reaction to a microwave, be aware that the rapid heating can sometimes favor different reaction pathways. It is often necessary to re-optimize the temperature and time. Start with a lower temperature (e.g., 100-120 °C) and shorter time (15-30 min) and monitor the reaction progress carefully.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is a robust starting point for the Buchwald-Hartwig amination of a generic pyrrolo[3,2-c]pyridine.

Materials:

  • Pyrrolo[3,2-c]pyridine derivative (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration)

  • Schlenk tube or microwave vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the pyrrolo[3,2-c]pyridine, aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation

This protocol provides a reliable starting point for an Ullmann-type condensation.

Materials:

  • Pyrrolo[3,2-c]pyridine derivative (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol %)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol %)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (0.2 M concentration)

  • Sealed reaction vial with a stir bar

Procedure:

  • To a reaction vial, add CuI, K₃PO₄, and the pyrrolo[3,2-c]pyridine derivative.

  • Seal the vial with a septum cap and purge with an inert gas.

  • Add the aryl iodide, followed by anhydrous DMF and DMEDA via syringe.

  • Place the vial in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by flash column chromatography.

Data Summary: Comparison of Reaction Conditions

The following table summarizes typical starting conditions for screening. Yields are highly substrate-dependent and these values serve as a comparative guide.

Catalyst SystemAryl HalideLigandBaseSolventTemp (°C)Typical Time (h)
Palladium Ar-BrXPhosNaOtBuDioxane10012-24
Palladium Ar-ClRuPhosK₃PO₄Toluene11018-36
Copper Ar-IDMEDAK₃PO₄DMF11024
Copper Ar-BrPhenCs₂CO₃DMSO12024-48
Copper Ar-B(OH)₂PyridineDBUDCMRT12

References

Technical Support Center: Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. The inherent reactivity of the azaindole scaffold, combined with the bromo- and ester functionalities, presents unique opportunities and challenges in synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for creating C-C and C-N bonds.[1] However, the unique electronic properties of the pyrrolo[3,2-c]pyridine system can lead to specific side reactions.

FAQ 1: I am observing significant debromination of my starting material during a Suzuki coupling. What is causing this and how can I prevent it?

Answer:

Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[2][3] This hydrodehalogenation can arise from several pathways, often competing with the desired cross-coupling.[2]

Causality:

  • β-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, β-hydride elimination from a palladium intermediate can generate a palladium hydride species (Pd-H). This Pd-H can then react with the starting material to cause reductive dehalogenation.

  • Reaction with Solvent or Base: The palladium catalyst can react with certain solvents (like alcohols) or bases to form Pd-H species, which then lead to debromination.

  • Homocoupling of Boronic Acids: The decomposition of boronic acids can also lead to the formation of species that facilitate debromination.[4]

Troubleshooting Guide:

Parameter Recommendation Rationale
Catalyst/Ligand Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4]These ligands promote the desired reductive elimination step of the cross-coupling reaction, outcompeting the pathways leading to debromination.
Base Use a non-coordinating, anhydrous base such as Cs₂CO₃ or K₃PO₄.Avoid bases like hydroxides or alkoxides, especially with alcohol solvents, which can be a source of hydrides.
Solvent Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DME.This minimizes the presence of protic sources that can lead to the formation of Pd-H species.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can increase the rate of side reactions, including debromination.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degas the vessel with an inert gas (N₂ or Ar).[5][6]

  • Add anhydrous 1,4-dioxane and a minimal amount of water (if necessary for boronic acid solubility).

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

FAQ 2: My Buchwald-Hartwig amination is giving low yields and a complex mixture of products. What are the likely side reactions?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7] However, with substrates like this compound, several side reactions can occur.

Common Side Reactions:

  • Hydrodehalogenation: Similar to Suzuki coupling, the formation of Pd-H species can lead to the debrominated starting material.

  • Homocoupling of the Amine: The amine coupling partner can undergo oxidative dimerization.

  • β-Hydride Elimination from the Amine: If the amine has β-hydrogens, β-hydride elimination can occur from the palladium-amide intermediate, leading to an imine and the hydrodehalogenated starting material.[7][8]

  • N-Arylation of the Pyrrole: The pyrrole nitrogen is nucleophilic and can compete with the desired amine for reaction with the palladium intermediate, leading to undesired N-arylated products.

Troubleshooting Flowchart:

G start Low Yield in Buchwald-Hartwig Amination check_debromination Significant debromination observed? start->check_debromination check_starting_material Unreacted starting material? check_debromination->check_starting_material No optimize_conditions Optimize ligand and base. Use bulky ligands (e.g., tBuXPhos). Use a non-coordinating base (e.g., NaOtBu). check_debromination->optimize_conditions Yes check_other_products Formation of unknown products? check_starting_material->check_other_products No increase_temp Increase reaction temperature or time. Consider a more active catalyst system. check_starting_material->increase_temp Yes analyze_impurities Analyze by-products for N-arylation or amine homocoupling. Consider protecting the pyrrole nitrogen. check_other_products->analyze_impurities Yes

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Section 2: Managing Reactivity at the Pyrrole Nitrogen

The N-H of the pyrrole ring is acidic and nucleophilic, making it a potential site for unwanted side reactions, especially in the presence of bases and electrophiles.[9]

FAQ 3: I am attempting a reaction at the C4-bromo position, but I am getting N-alkylation/acylation instead. How can I improve selectivity?

Answer:

The competition between C4-functionalization and N-functionalization is a common issue. The choice of base and reaction conditions can significantly influence the outcome.

Causality:

  • Basicity: Strong bases can deprotonate the pyrrole nitrogen, forming a highly nucleophilic anion that can readily react with electrophiles.

  • Hard and Soft Acids and Bases (HSAB) Theory: The pyrrole nitrogen is a "harder" nucleophile than the C4-position in the context of a palladium-catalyzed reaction. Alkyl halides (hard electrophiles) will preferentially react at the nitrogen, while the "softer" palladium intermediate in a cross-coupling reaction will favor the C4-position.

Strategies for Improving Selectivity:

Strategy Description When to Use
Protecting Groups Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM, or Trityl).When using strong bases or electrophilic reagents that are known to react with the N-H group.
Choice of Base Use a milder base (e.g., K₂CO₃) that is less likely to fully deprotonate the pyrrole nitrogen.For reactions where a strong base is not essential for the desired transformation.
Reaction Conditions Lower reaction temperatures can sometimes favor the desired C4-reaction.When competitive N-alkylation/acylation is observed at higher temperatures.

Protecting Group Workflow:

G start Starting Material: This compound protection Protection of Pyrrole N-H (e.g., (Boc)₂O, DMAP) start->protection reaction Desired C4-Reaction (e.g., Suzuki, Sonogashira) protection->reaction deprotection Deprotection (e.g., TFA, HCl) reaction->deprotection product Final Product deprotection->product

Caption: Workflow for using a protecting group strategy.

Section 3: Stability of the Methyl Ester

The methyl ester at the C2-position is generally stable, but it can be susceptible to hydrolysis or transesterification under certain conditions.

FAQ 4: Will the methyl ester be hydrolyzed during my cross-coupling reaction?

Answer:

Hydrolysis of the methyl ester to the corresponding carboxylic acid is possible, particularly if the reaction conditions are not carefully controlled.

Conditions Leading to Hydrolysis:

  • Strong Aqueous Base: The use of strong bases like NaOH or KOH in the presence of water will readily hydrolyze the ester.

  • High Temperatures with Water: Prolonged heating in the presence of water, even with weaker bases, can lead to some degree of hydrolysis.

  • Transesterification: If an alcohol is used as a solvent (e.g., methanol, ethanol), transesterification can occur, especially in the presence of a base.

Preventative Measures:

  • Base Selection: Use carbonate or phosphate bases (K₂CO₃, Cs₂CO₃, K₃PO₄) which are generally less prone to causing ester hydrolysis than hydroxide bases.[10]

  • Solvent Choice: Employ aprotic solvents like dioxane, toluene, or DMF. If a protic solvent is necessary, use it in minimal amounts and at the lowest possible temperature.

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times to minimize exposure to conditions that could cause hydrolysis.

Section 4: General Experimental Considerations

FAQ 5: What are some common impurities I might see in my starting material?

Answer:

Commercially available or synthesized this compound can contain impurities that may affect subsequent reactions.

Potential Impurities:

  • Starting materials from synthesis: Residual reagents from the synthetic route.

  • Isomers: Small amounts of other constitutional isomers of the pyrrolopyridine core may be present.

  • Dibrominated species: Over-bromination during synthesis can lead to dibrominated impurities.

  • Hydrolyzed product: The corresponding carboxylic acid may be present if the material has been exposed to moisture.

Recommendations:

  • Always check the purity of the starting material by ¹H NMR and LC-MS before use.

  • If necessary, purify the starting material by recrystallization or column chromatography to remove any impurities that might interfere with your reaction.

This technical support guide is intended to provide a starting point for troubleshooting common issues. Reaction optimization is often substrate-specific, and some degree of empirical optimization may be required for your particular system.

References

Technical Support Center: Deprotection Strategies for Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the deprotection of protected pyrrolo[3,2-c]pyridines, a crucial step in the synthesis of many biologically active compounds. Pyrrolopyridines, including the [3,2-c] isomer, are significant nitrogen-containing heterocycles in medicinal chemistry.[1][2] The strategic use and subsequent removal of protecting groups are paramount to successful synthetic outcomes.[3][4] This resource is designed to address common challenges and provide field-proven solutions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which protecting groups are most commonly used for the pyrrole nitrogen of the pyrrolo[3,2-c]pyridine core?

The selection of a protecting group is critical and depends on the stability required for subsequent reaction steps. The most frequently employed groups for the pyrrole nitrogen in this scaffold are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM) groups. Each offers a unique stability profile and deprotection mechanism, allowing for orthogonal strategies in complex syntheses.[5][6][7]

Q2: Why is my Boc deprotection leading to a complex mixture of byproducts?

Acid-mediated Boc deprotection, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), generates a tert-butyl cation.[8][9] This reactive electrophile can alkylate other nucleophilic sites on the pyrrolo[3,2-c]pyridine ring system or other functional groups within your molecule, leading to undesired side products.[8]

Recommendation: To mitigate this, consider adding a scavenger such as triethylsilane or anisole to your reaction mixture. These agents will trap the tert-butyl cation, preventing it from reacting with your desired product.[8]

Q3: My Cbz deprotection via hydrogenolysis is sluggish or incomplete. What could be the issue?

While hydrogenolysis (H₂ gas with a palladium catalyst) is a standard method for Cbz removal, its efficiency can be hampered by several factors.[10][11] Catalyst poisoning by sulfur-containing functional groups or coordination of the heterocyclic nitrogen to the palladium surface can reduce catalytic activity.[12] Additionally, the choice of solvent and reaction conditions (pressure, temperature) plays a significant role.

Recommendation: Ensure your substrate and solvent are free from potential catalyst poisons. If standard conditions are ineffective, consider transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene, which can sometimes be more efficient.[10]

Q4: I am observing unexpected side products during the SEM-deprotection of my 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative. What is happening?

A known complication, particularly under acidic conditions (e.g., TFA), is the formation of a tricyclic eight-membered 7-azaindole side product.[13][14] This occurs because the cleavage of the SEM group releases formaldehyde, which can then undergo an electrophilic aromatic substitution with the electron-rich pyrrolopyridine core.[13][15]

Recommendation: To avoid this, switch to a non-acidic deprotection method. Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are the preferred alternative for cleaving SEM groups and are less likely to cause this side reaction.[16][17]

Troubleshooting Guides

This section provides detailed troubleshooting for specific deprotection reactions.

Boc-Deprotection: Troubleshooting Acid-Mediated Cleavage

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group.[6][18] While its removal is often straightforward, challenges can arise, particularly with sensitive substrates.

Problem 1: Incomplete Deprotection
  • Causality: Insufficient acid strength or concentration, inadequate reaction time, or low temperature can lead to incomplete cleavage of the Boc group. The stability of the Boc group can be influenced by the electronic properties of the pyrrolopyridine ring.

  • Troubleshooting Steps:

    • Monitor Progress: Continuously monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Increase Acid Stoichiometry: Gradually increase the equivalents of TFA or the concentration of HCl.

    • Elevate Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be required.[19]

    • Solvent Choice: Ensure your solvent (commonly dichloromethane (DCM) or 1,4-dioxane) is anhydrous, as water can interfere with the reaction.[20]

Problem 2: Formation of Alkylated Byproducts
  • Causality: The liberated tert-butyl cation is a potent electrophile that can react with nucleophilic sites on your molecule.[8]

  • Troubleshooting Workflow:

start Boc Deprotection Initiated (TFA or HCl) check_byproducts Byproducts Observed via TLC/LC-MS? start->check_byproducts add_scavenger Add Scavenger (e.g., Triethylsilane, Anisole) check_byproducts->add_scavenger Yes monitor Monitor Reaction for Completion check_byproducts->monitor No add_scavenger->monitor success Successful Deprotection monitor->success Complete failure Persistent Byproducts monitor->failure Incomplete/Byproducts switch_method Consider Alternative Methods (e.g., Thermal, Lewis Acid) failure->switch_method

Caption: Troubleshooting workflow for Boc deprotection side reactions.

Cbz-Deprotection: Navigating Hydrogenolysis Challenges

The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenolysis, a method valued for its mildness.[10] However, the heterocyclic nature of pyrrolo[3,2-c]pyridines can present unique challenges.

Problem: Catalyst Inhibition or Deactivation
  • Causality: The nitrogen atoms in the pyrrolopyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Sulfur-containing functional groups are also notorious catalyst poisons.

  • Troubleshooting Steps:

    • Catalyst Loading: Increase the catalyst (e.g., 10% Pd/C) loading. In some cases, using up to a 1:1 weight ratio of catalyst to substrate may be necessary.

    • Additive Intervention: The addition of a weak acid (e.g., acetic acid) can protonate the basic nitrogen centers, preventing their coordination to the palladium surface. Conversely, in some cases, additives like ammonia or pyridine have been used to selectively inhibit the hydrogenolysis of other groups while allowing Cbz deprotection.[21]

    • Alternative Catalysts: Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more effective for substrates prone to catalyst poisoning.

    • Transfer Hydrogenation: Switch from H₂ gas to a hydrogen donor like ammonium formate, 1,4-cyclohexadiene, or isopropanol in the presence of the catalyst. This can sometimes overcome issues seen with gaseous hydrogen.[12]

    • Acid-Mediated Deprotection: As an alternative to hydrogenolysis, strong acids like HBr in acetic acid or various HCl solutions can also cleave the Cbz group, though this method is harsher.[10][22]

Data Summary: Cbz Deprotection Conditions
MethodReagents & ConditionsAdvantagesDisadvantages
Standard Hydrogenolysis H₂ (1-50 atm), 10% Pd/C, MeOH or EtOH, RTMild, clean byproducts (toluene, CO₂)Susceptible to catalyst poisoning; may reduce other functional groups
Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, MeOH, refluxAvoids use of flammable H₂ gas; can be fasterRequires higher temperatures
Acidic Cleavage HBr in Acetic Acid, or HCl in organic solvent, RTMetal-free; scalableHarsh conditions; not suitable for acid-labile substrates
SEM-Deprotection: Overcoming Side Reactions

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable under a variety of conditions but can be selectively removed, most commonly with fluoride ions or Lewis acids.[16][23]

Problem: Formation of an Eight-Membered Ring Side Product
  • Causality: As previously mentioned, acidic cleavage of the SEM group on a related 7-azaindole scaffold has been shown to release formaldehyde, which can react with the parent molecule to form a tricyclic, eight-membered ring.[13][14] This is a significant issue that can drastically lower the yield of the desired product.

  • Primary Solution: Fluoride-Mediated Deprotection The use of a fluoride source is the most reliable way to avoid this side reaction.[24] The high affinity of fluoride for silicon drives the reaction.[16]

start SEM-Protected Pyrrolopyridine deprotection_choice Choose Deprotection Method start->deprotection_choice acidic Acidic Method (e.g., TFA) deprotection_choice->acidic Acidic fluoride Fluoride Method (e.g., TBAF) deprotection_choice->fluoride Fluoride side_product Risk of Formaldehyde Release & Tricycle Formation acidic->side_product clean_reaction Clean Deprotection fluoride->clean_reaction product Deprotected Pyrrolopyridine side_product->product Low Yield clean_reaction->product High Yield

Caption: Decision workflow for SEM deprotection of pyrrolopyridines.

Alternative Mild Lewis Acids

For substrates that may be sensitive to fluoride ions, other mild Lewis acids can be employed.

  • Magnesium Bromide (MgBr₂): This reagent can be effective for SEM deprotection, particularly for SEM ethers, and may offer an alternative for N-SEM groups.[17][23]

  • Tin(IV) Chloride (SnCl₄): Has been used for the deprotection of SEM groups on nucleosides at low temperatures and could be applicable here.[23]

  • Lithium Tetrafluoroborate (LiBF₄): Another option for fluoride-mediated deprotection.[16]

Key Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection with a Scavenger

  • Dissolve the Boc-protected pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add a scavenger, such as triethylsilane (1.5 eq) or anisole (5-10 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization as needed.

Protocol 2: General Procedure for Cbz Deprotection via Transfer Hydrogenolysis

  • To a solution of the Cbz-protected pyrrolo[3,2-c]pyridine (1.0 eq) in methanol or ethanol, add 10% Palladium on Carbon (Pd/C) (10-50% by weight of the starting material).

  • Add ammonium formate (5-10 eq) in one portion.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the combined filtrate in vacuo.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

Protocol 3: General Procedure for Fluoride-Mediated SEM Deprotection

  • Dissolve the SEM-protected pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).[15]

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise at room temperature.[15]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) if necessary, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolo[3,2-c]pyridine scaffold is a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth technical comparison of derivatives of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, offering insights into their synthesis, characterization, and potential as therapeutic agents. We will delve into the rationale behind experimental choices and provide self-validating protocols, grounded in authoritative references.

The Significance of the 1H-pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a key pharmacophore in numerous compounds with therapeutic potential. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this scaffold have shown promise as anticancer agents, kinase inhibitors, and modulators of various cellular pathways.[1][2] The strategic placement of a bromine atom at the 4-position and a methyl carboxylate at the 2-position of the pyrrolo[3,2-c]pyridine core provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Substituted 1H-pyrrolo[3,2-c]pyridine Derivatives: A Modular Approach

A common and effective strategy for the synthesis of a diverse library of 1H-pyrrolo[3,2-c]pyridine derivatives involves a multi-step sequence starting from commercially available precursors. The following workflow illustrates a typical synthetic route, emphasizing the key transformations and the rationale behind them.

Synthesis_Workflow cluster_0 Starting Material to Core Scaffold cluster_1 Derivatization 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine N-oxide N-oxide 2-bromo-5-methylpyridine->N-oxide m-CPBA Nitration Nitration N-oxide->Nitration HNO3/H2SO4 Key_Intermediate Vinyl-nitro Intermediate Nitration->Key_Intermediate DMF-DMA Reductive_Cyclization Reductive Cyclization Key_Intermediate->Reductive_Cyclization Fe/AcOH Core_Scaffold 6-bromo-1H-pyrrolo[3,2-c]pyridine Reductive_Cyclization->Core_Scaffold N-Arylation N-Arylation Core_Scaffold->N-Arylation Arylboronic acid, Cu(OAc)2, Pyridine Suzuki_Coupling Suzuki Coupling N-Arylation->Suzuki_Coupling Arylboronic acid, Pd(PPh3)4, K2CO3 Final_Products Target Derivatives Suzuki_Coupling->Final_Products

Caption: General synthetic workflow for 1,6-diaryl-1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocol: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[3]

This protocol details the synthesis of a series of potent anticancer agents. The choice of a microwave reactor for the Suzuki coupling step is crucial for accelerating the reaction and improving yields.[3]

  • Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine:

    • Commercially available 2-bromo-5-methylpyridine is oxidized to the corresponding N-oxide using meta-chloroperbenzoic acid (m-CPBA).

    • The N-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid.

    • The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.

    • Reductive cyclization of the intermediate using iron powder in acetic acid affords the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.

  • N-Arylation of the Pyrrole Nitrogen:

    • The 6-bromo-1H-pyrrolo[3,2-c]pyridine is coupled with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate and pyridine to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. This step introduces a key pharmacophore often found in potent tubulin inhibitors.[3]

  • Suzuki Cross-Coupling for C6-Arylation:

    • A mixture of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the desired substituted phenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol) is dissolved in a mixture of 1,4-dioxane (6 mL) and water (2 mL).

    • The mixture is degassed with nitrogen.

    • The reaction is carried out in a microwave reactor at 125 °C for 26 minutes.

    • Upon completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Characterization of Derivatives: A Multi-faceted Approach

The unambiguous structural elucidation of the synthesized derivatives is paramount and relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules. For the 1H-pyrrolo[3,2-c]pyridine derivatives, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the chemical environment of protons. The characteristic signals for the pyrrolo[3,2-c]pyridine core protons, as well as the protons of the substituted aryl rings, are diagnostic. For example, in 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the singlet for the proton at the 9-position (δ 9.10 ppm) and the doublets for the pyrrole protons (δ 7.34-7.41 and 6.80 ppm) are key identifiers.[3]

  • ¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbons in the heterocyclic core and the substituents provide further structural confirmation.[3]

  • 2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.[4][5]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of the synthesized compounds. The measured mass-to-charge ratio (m/z) should be in close agreement with the calculated value for the proposed molecular formula, typically within a few parts per million (ppm).[3]

Comparative Analysis of Biological Activity

A primary goal in synthesizing a library of derivatives is to understand the structure-activity relationship (SAR). The following table summarizes the in vitro antiproliferative activity of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Compound IDR Group at C6HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10f 2-Methoxyphenyl0.851.230.96
10h 4-Methoxyphenyl0.320.450.51
10l 4-Fluorophenyl0.250.330.42
10m 4-Chlorophenyl0.180.240.31
10p Naphthalen-2-yl0.150.190.26
10t Indol-5-yl0.120.150.21

Data extracted from Reference[3]

Interpretation of SAR:

  • Effect of C6-Aryl Substitution: The nature of the aryl group at the C6 position significantly influences the anticancer activity. Unsubstituted phenyl (10a) is inactive, while the introduction of electron-donating or electron-withdrawing groups enhances potency.

  • Positional Isomers: A comparison of 10f (2-methoxyphenyl) and 10h (4-methoxyphenyl) suggests that the position of the substituent on the phenyl ring is crucial, with the para-substituted compound being more active.

  • Halogen Substitution: The presence of a halogen at the para-position of the C6-phenyl ring (10l and 10m) leads to a notable increase in activity.

  • Extended Aromatic Systems: Fused aromatic rings, such as naphthalene (10p) and indole (10t), result in the most potent compounds in this series, likely due to enhanced binding interactions with the target protein.[3]

Alternative Heterocyclic Scaffolds in Drug Discovery

While the 1H-pyrrolo[3,2-c]pyridine scaffold is highly promising, it is instructive to compare its properties with other heterocyclic systems that have found application in medicinal chemistry.

Alternatives cluster_alternatives Alternative Scaffolds Pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[3,2-c]pyridine->Pyrrolo[2,3-b]pyridine Isomer Pyrrolo[3,4-c]pyridine Pyrrolo[3,4-c]pyridine Pyrrolo[3,2-c]pyridine->Pyrrolo[3,4-c]pyridine Isomer Indole Indole Pyrrolo[3,2-c]pyridine->Indole Bioisostere Pyrazolopyridine Pyrazolopyridine Pyrrolo[3,2-c]pyridine->Pyrazolopyridine Bioisostere

Caption: Comparison of the 1H-pyrrolo[3,2-c]pyridine scaffold with alternative heterocyclic cores.

  • Pyrrolo[2,3-b]pyridine (7-azaindole): This isomer is also a well-established scaffold in medicinal chemistry, with derivatives showing activity as kinase inhibitors and phosphodiesterase inhibitors.[6][7] The different arrangement of the nitrogen atom in the pyridine ring can lead to distinct binding modes and selectivity profiles compared to the [3,2-c] isomer.

  • Pyrrolo[3,4-c]pyridine: Derivatives of this scaffold have been investigated for a range of biological activities, including analgesic, sedative, and anticancer effects.[1]

  • Indole: As a bioisostere of the pyrrolopyridine core, the indole scaffold is present in numerous natural products and approved drugs. Its synthetic chemistry is well-established, providing a rich source of comparative compounds.

  • Pyrazolopyridines: These scaffolds, where a pyrrole ring is replaced by a pyrazole, have also been extensively explored as kinase inhibitors and anticancer agents. The additional nitrogen atom in the five-membered ring can offer different hydrogen bonding opportunities.

The choice of a particular heterocyclic core is often guided by the specific biological target and the desired physicochemical properties of the final drug candidate.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. A systematic approach to the synthesis of derivatives, coupled with rigorous characterization and biological evaluation, is essential for elucidating structure-activity relationships and identifying lead compounds. This guide has provided a framework for such investigations, emphasizing the importance of sound experimental design and a deep understanding of the underlying chemical principles. The comparative data presented herein should aid researchers in the design of more potent and selective modulators of biological targets.

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Assignment of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of advancing medicinal chemistry. This guide provides an in-depth analysis and predicted NMR assignment for methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a substituted azaindole of interest. We will delve into the rationale behind the predicted chemical shifts, drawing comparisons with structurally related analogues and leveraging established principles of NMR spectroscopy. This document is designed not as a rigid template, but as a practical, experience-driven walkthrough for characterizing similar molecular scaffolds.

Foundational Principles: Decoding the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, presents a unique electronic landscape. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring dictates the foundational chemical shifts of the protons and carbons. Understanding the influence of substituents on this core is paramount for accurate spectral assignment. In our target molecule, two key substituents introduce significant electronic and anisotropic effects:

  • A Bromine Atom at C4: As an electronegative and bulky halogen, bromine is expected to induce a substantial downfield shift on the directly attached carbon (C4) and influence the chemical shifts of neighboring protons and carbons through both inductive and resonance effects.

  • A Methyl Carboxylate Group at C2: This electron-withdrawing group will deshield the protons and carbons within the pyrrole ring, particularly C2 and the proton at C3. The carbonyl group's anisotropy may also influence nearby protons.

Predicted ¹H and ¹³C NMR Assignments

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from analogous structures, including various pyrrolopyridines and substituted pyrroles, and established substituent effects.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.2 - 7.4s-Pyrrole proton, deshielded by the adjacent ester.
H-6~7.8 - 8.0d~5.0 - 6.0Pyridine proton ortho to nitrogen, coupled to H-7.
H-7~8.4 - 8.6d~5.0 - 6.0Pyridine proton meta to nitrogen, coupled to H-6.
NH (H-1)~12.0 - 12.5br s-Typical chemical shift for a pyrrole NH proton.
OCH₃~3.9 - 4.0s-Standard chemical shift for a methyl ester.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 101 MHz)

CarbonPredicted Chemical Shift (ppm)Rationale
C2~125 - 128Attached to the electron-withdrawing ester group.
C3~110 - 113Pyrrole carbon, shielded relative to other carbons.
C3a~138 - 141Pyrrole bridgehead carbon.
C4~115 - 118Attached to bromine, significant downfield shift.
C6~145 - 148Pyridine carbon ortho to nitrogen.
C7~118 - 121Pyridine carbon.
C7a~142 - 145Pyridine bridgehead carbon.
C=O~160 - 163Carbonyl carbon of the ester.
OCH₃~52 - 54Methyl ester carbon.

Experimental Protocol for NMR Data Acquisition

To validate the predicted assignments and fully characterize the molecule, a suite of 1D and 2D NMR experiments is essential. The following protocol outlines a robust methodology for acquiring high-quality data.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like the N-H proton.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Experiments

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer:

  • ¹H NMR: A standard one-dimensional proton NMR experiment to identify the chemical shifts, multiplicities, and integrals of the protons.

  • ¹³C NMR: A proton-decoupled one-dimensional carbon NMR experiment to determine the chemical shifts of all carbon atoms. An Attached Proton Test (APT) or DEPTq experiment is also recommended to differentiate between CH, CH₂, CH₃, and quaternary carbons.

  • COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment to identify scalar-coupled protons, which is crucial for assigning the pyridine protons (H-6 and H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment that maps protons to their directly attached carbons. This will definitively link the proton and carbon assignments for CH groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment that shows correlations between protons and carbons over two to three bonds. This is invaluable for assigning quaternary carbons and piecing together the molecular framework by observing long-range correlations (e.g., from the OCH₃ protons to the carbonyl carbon and C2).

Visualizing the Structure and NMR Correlations

The following diagrams illustrate the molecular structure with the numbering scheme used for assignment, the key predicted 2D NMR correlations, and a general workflow for the structural elucidation process.

Figure 1: Molecular structure of this compound with atom numbering.

correlations H3 H-3 C2 C2 H3->C2 HMBC C3a C3a H3->C3a HMBC H6 H-6 H7 H-7 H6->H7 COSY C4 C4 H6->C4 HMBC C7a C7a H6->C7a HMBC H7->C3a HMBC C6 C6 H7->C6 HMBC OCH3 OCH3 OCH3->C2 HMBC CO C=O OCH3->CO HMBC C3 C3 C7 C7

Figure 2: Key predicted COSY and HMBC correlations for structural confirmation.

workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Assignment H1_NMR 1D ¹H NMR Assign_Protons Assign ¹H signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Assign_Protons C13_NMR 1D ¹³C NMR (with DEPTq) Assign_Carbons Assign ¹³C signals (Chemical Shift, DEPTq) C13_NMR->Assign_Carbons COSY 2D COSY Correlate_H_H Correlate coupled protons (COSY) COSY->Correlate_H_H HSQC 2D HSQC Correlate_C_H Correlate protons to directly attached carbons (HSQC) HSQC->Correlate_C_H HMBC 2D HMBC Assign_Quaternary Assign quaternary carbons and confirm framework (HMBC) HMBC->Assign_Quaternary Assign_Protons->Correlate_H_H Assign_Protons->Correlate_C_H Assign_Carbons->Correlate_C_H Correlate_C_H->Assign_Quaternary Final_Structure Final Structure Confirmation Assign_Quaternary->Final_Structure

Figure 3: General workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of novel chemical entities is a systematic process that combines predictive knowledge with empirical data. This guide provides a comprehensive, predicted ¹H and ¹³C NMR assignment for this compound, grounded in the analysis of analogous structures and fundamental NMR principles. The detailed experimental protocol and workflow diagrams offer a practical framework for researchers to acquire and interpret the necessary data to confirm this and other related structures. By understanding the underlying causality of chemical shifts and employing a suite of modern NMR techniques, scientists can confidently and accurately characterize their molecules, accelerating the pace of research and development.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research. We will delve into the rationale behind experimental choices, compare the performance of various ionization methods and mass analyzers, and provide actionable protocols to empower your analytical workflows.

The Analytical Challenge: Unveiling the Structure of a Novel Heterocycle

This compound (C₉H₇BrN₂O₂) presents a unique analytical challenge due to its composite structure: a polar pyrrolo[3,2-c]pyridine core, a bromine substituent, and a methyl ester group. Our analytical strategy must be tailored to address these features to yield comprehensive structural information.

Molecular Structure:

Key Molecular Features and Analytical Considerations:

  • Polar Heterocyclic Core: The presence of nitrogen atoms in the pyrrolo[3,2-c]pyridine ring system imparts polarity, making it amenable to soft ionization techniques like Electrospray Ionization (ESI).

  • Bromine Isotope Pattern: The near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) will produce a characteristic M/M+2 isotopic pattern in the mass spectrum, serving as a definitive marker for the presence of bromine.[1][2][3][4]

  • Methyl Ester Group: This functional group is prone to specific fragmentation pathways, such as the loss of a methoxy radical (•OCH₃) or neutral loss of methanol (CH₃OH) or formaldehyde (CH₂O), and potentially a McLafferty rearrangement.[5][6]

  • Potential for In-Source Fragmentation: The stability of the molecule under different ionization conditions will influence the choice of the most appropriate technique to preserve the molecular ion.

Comparing Ionization Techniques: ESI vs. APCI

The choice of ionization source is paramount for achieving optimal sensitivity and preserving the integrity of the molecular ion. For this compound, with its polar nature, Electrospray Ionization (ESI) is the logical first choice.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Justification for this compound
Principle Ionization occurs from charged droplets in solution.Gas-phase ionization initiated by a corona discharge.ESI is a "soft" ionization technique well-suited for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[7][8][9][10][11]
Analyte Polarity Ideal for polar to highly polar compounds.[7][8][10]Suitable for less polar to non-polar compounds.[7][8][10]The polar pyrrolo[3,2-c]pyridine core makes ESI the preferred method.
Analyte Volatility Not a primary requirement.Requires analyte to be thermally stable and volatile.[9]ESI is advantageous as the thermal stability of the analyte may not be fully known initially.
Typical Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺Primarily [M+H]⁺ESI in positive ion mode is expected to readily form the protonated molecule [M+H]⁺.

A Comparative Look at Mass Analyzers: Q-TOF, Orbitrap, and Triple Quadrupole

The selection of a mass analyzer dictates the resolution, mass accuracy, and type of data that can be acquired. For the structural elucidation of a novel compound, high-resolution mass spectrometry (HRMS) is indispensable.

Mass AnalyzerKey StrengthsKey LimitationsApplication to the Analysis
Quadrupole Time-of-Flight (Q-TOF) High resolution and excellent mass accuracy (<5 ppm). Capable of MS/MS for fragmentation studies. Fast acquisition rates.Lower resolution compared to Orbitrap.A workhorse for unknown identification. It will provide accurate mass measurement for elemental composition determination and MS/MS data for structural confirmation.[9][12][13][14][15]
Orbitrap Ultra-high resolution (>100,000) and exceptional mass accuracy (<2 ppm). Excellent for resolving complex mixtures and isotopic fine structure.Slower scan speeds compared to Q-TOF. Higher cost.The gold standard for unambiguous elemental composition determination. Its high resolution can provide greater confidence in the molecular formula and fragment assignments.[8][10][13][15]
Triple Quadrupole (QqQ) Superior for targeted quantification (Selected Reaction Monitoring - SRM). High sensitivity and wide dynamic range.Low resolution, not ideal for unknown identification.While not the primary tool for initial structural elucidation, a QqQ would be invaluable for developing quantitative assays once the compound is characterized.[8][10][12][14]

Recommendation: For the initial characterization and structural elucidation of this compound, a high-resolution mass spectrometer such as a Q-TOF or an Orbitrap is essential. The choice between them may depend on the desired level of mass accuracy and the complexity of the sample matrix.

Experimental Workflow for Structural Elucidation

The following workflow provides a systematic approach to the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis and Interpretation prep Dissolve sample in a suitable solvent (e.g., Methanol/Acetonitrile with 0.1% Formic Acid) lc Inject sample into LC system with a C18 column prep->lc ms1 Full Scan MS (m/z 100-500) - Identify [M+H]⁺ and Br isotope pattern lc->ms1 ms2 Data-Dependent MS/MS - Acquire fragmentation spectra of the [M+H]⁺ ion ms1->ms2 formula Determine Elemental Composition from accurate mass of [M+H]⁺ ms2->formula frag Propose Fragmentation Pathway - Correlate fragments with the structure formula->frag confirm Confirm Structure - Match predicted vs. observed fragments frag->confirm

Caption: A streamlined workflow for the identification of this compound using LC-HRMS.

Detailed Experimental Protocol: LC-HRMS Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

2. Liquid Chromatography Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Gas Temperature: 300 - 350 °C.

  • Gas Flow: 8 - 12 L/min.

  • Full Scan MS:

    • Mass Range: m/z 100 - 500.

    • Acquisition Rate: 1-2 spectra/s.

  • Data-Dependent MS/MS:

    • Precursor Ion Selection: Isolate the monoisotopic peak of the [M+H]⁺ ion.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

    • Inclusion/Exclusion Criteria: Set appropriate criteria to acquire MS/MS spectra for ions of interest.

Predicted Fragmentation Pathway

Based on the structure of this compound, the following fragmentation pathways are predicted under positive ESI-MS/MS conditions.

G M [M+H]⁺ m/z 254.9764 / 256.9744 F1 Loss of •OCH₃ m/z 223.9608 / 225.9588 M->F1 - •OCH₃ F2 Loss of CH₃OH m/z 222.9635 / 224.9615 M->F2 - CH₃OH F4 Loss of Br• m/z 175.0502 M->F4 - Br• F5 Loss of C₂H₃O₂• (from ester) m/z 196.9733 / 198.9713 M->F5 - C₂H₃O₂• F3 Loss of CO m/z 195.9662 / 197.9642 F1->F3 - CO F6 Loss of HCN m/z 168.9599 / 170.9579 F3->F6 - HCN

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Interpretation of Key Fragments:

  • [M+H]⁺ (m/z 254.9764 / 256.9744): The protonated molecular ion, exhibiting the characteristic 1:1 isotopic pattern for a single bromine atom.

  • Loss of •OCH₃ (m/z 223.9608 / 225.9588): A common fragmentation for methyl esters, resulting from the cleavage of the O-CH₃ bond.

  • Loss of CH₃OH (m/z 222.9635 / 224.9615): Neutral loss of methanol, another characteristic fragmentation of methyl esters.

  • Loss of CO (from the acylium ion): Following the loss of the methoxy radical, the resulting acylium ion can lose carbon monoxide.

  • Loss of Br• (m/z 175.0502): Cleavage of the C-Br bond, resulting in a fragment without the bromine isotopic pattern.

  • Loss of HCN: Fragmentation of the pyridine or pyrrole ring can lead to the neutral loss of hydrogen cyanide.

Conclusion: A Roadmap for Confident Structural Elucidation

The successful mass spectrometric analysis of this compound hinges on a logical and systematic approach. By selecting the appropriate ionization technique (ESI) and a high-resolution mass analyzer (Q-TOF or Orbitrap), researchers can obtain high-quality data for unambiguous structural confirmation. The characteristic bromine isotopic pattern provides a crucial validation point, while the predictable fragmentation of the methyl ester and the heterocyclic core allows for a confident elucidation of the molecule's structure. This guide provides a robust framework for researchers in drug discovery and development to approach the analysis of novel heterocyclic compounds, ensuring data integrity and accelerating the pace of their research.

References

A Comparative Guide to the Reactivity of Bromo-Isomers of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrrolopyridines, also known as azaindoles, represent a privileged scaffold. Their unique electronic properties and structural resemblance to indole have made them a cornerstone in the design of novel therapeutics and functional materials. Brominated pyrrolopyridines, in particular, serve as versatile synthetic intermediates, unlocking a vast chemical space through a variety of transformations. However, the reactivity of these intermediates is not uniform; it is profoundly dictated by the isomeric position of the bromine atom on the bicyclic framework.

This guide provides a comprehensive comparison of the reactivity of bromo-isomers of pyrrolopyridines, offering insights into the underlying electronic and steric factors that govern their behavior in key chemical transformations. By synthesizing experimental data and established chemical principles, we aim to equip researchers with the knowledge to make informed decisions in their synthetic strategies, enabling more efficient and predictable access to complex molecular targets.

The Influence of Isomerism on Reactivity: A Fundamental Overview

The pyrrolopyridine scaffold consists of a pyrrole ring fused to a pyridine ring. There are six possible isomeric forms of pyrrolopyridines, and the position of the nitrogen atom in the pyridine ring, in conjunction with the location of the bromine substituent, creates a diverse landscape of electronic properties.[1][2] This, in turn, dictates the reactivity of the C-Br bond and the susceptibility of the ring system to various reactions.

The reactivity of a given bromo-pyrrolopyridine isomer is primarily governed by:

  • Electron Density at the Carbon Bearing Bromine: The electron-donating nature of the pyrrole ring and the electron-withdrawing nature of the pyridine nitrogen influence the electron density at each carbon atom. A more electron-deficient carbon will generally be more susceptible to nucleophilic attack and will facilitate oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Stability of Reaction Intermediates: The stability of intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution (SNAr) or organometallic species formed during metal-halogen exchange, plays a crucial role in determining the reaction pathway and rate.

  • Steric Hindrance: The accessibility of the C-Br bond to catalysts and reagents can be influenced by the surrounding atoms, particularly in more sterically congested isomers.

The following sections will delve into a comparative analysis of bromo-pyrrolopyridine isomers in three key classes of reactions: Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and Nucleophilic Aromatic Substitution.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of bromo-pyrrolopyridines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3][4][5] The success of these reactions is highly dependent on the oxidative addition of the C-Br bond to the palladium(0) catalyst, a step that is sensitive to the electronic environment of the bromine-bearing carbon.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms C-C bonds between the bromo-pyrrolopyridine and a boronic acid or ester, is a widely used transformation.[6] The general trend in reactivity for bromopyridines, which can be extrapolated to bromo-pyrrolopyridines, is that bromine atoms on positions that are electronically activated by the pyridine nitrogen (α and γ positions) are more reactive.

Comparative Reactivity Insights:

General Reactivity Trend (Inferred):

For a given pyrrolopyridine scaffold, the reactivity in Suzuki-Miyaura coupling is expected to follow the order of C-Br bond activation by the electron-withdrawing pyridine nitrogen. For example, in 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a 4-bromo or 6-bromo isomer would be expected to be more reactive than a 3-bromo isomer, as the former positions are α and γ to the pyridine nitrogen, respectively.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Heterocycles

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
13-BromoindazolePhenylboronic acidPd(PPh3)4Cs2CO31,4-Dioxane/EtOH/H2OGood to Excellent[10]
27-Bromo-4-sulfonamido-1H-indazoleVarious aryl boronic acidsPd(dppf)Cl2K2CO3Dioxane/H2OModerate to Excellent[6][7][8]
36-Bromopyridin-3-amine4-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O~90% (representative)[11]
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a bromo-pyrrolopyridine and a terminal alkyne.[12] This reaction is invaluable for the introduction of linear alkyne moieties, which can serve as handles for further transformations or as key components of biologically active molecules.[13][14][15]

Comparative Reactivity Insights:

Studies on 2-amino-3-bromopyridines and other bromopyridine derivatives show that the Sonogashira coupling is a robust method for functionalization.[13][14][15][16] The reactivity of different bromo-isomers is again expected to correlate with the electronic activation provided by the pyridine nitrogen.

Experimental Protocol: General Procedure for Sonogashira Coupling of a Bromo-pyrrolopyridine

  • To a degassed solution of the bromo-pyrrolopyridine (1.0 equiv) in a suitable solvent (e.g., THF/Et3N mixture), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) and the copper co-catalyst (e.g., CuI, 0.1 equiv).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of bromo-pyrrolopyridines with a wide range of amines.[17] This reaction is of particular importance in pharmaceutical chemistry, where the arylamine motif is prevalent.

Comparative Reactivity Insights:

The reactivity in Buchwald-Hartwig amination is influenced by both the electronic properties of the bromo-isomer and the nature of the amine coupling partner.[18][19][20] Generally, electron-deficient C-Br bonds will react more readily. The choice of ligand for the palladium catalyst is also critical and often needs to be optimized for specific substrates.[17] For example, sterically hindered biarylphosphine ligands are often effective for challenging couplings.[20]

Diagram: Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (M-R') R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination Ar-R' Ar-R' Ar-Br Ar-Br R'-M R'-M

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

II. Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for converting a C-Br bond into a C-metal bond (typically C-Li or C-Mg), which can then be reacted with a variety of electrophiles.[21] This method offers a complementary approach to cross-coupling reactions for the functionalization of bromo-pyrrolopyridines.

Comparative Reactivity Insights:

The rate of metal-halogen exchange is highly dependent on the stability of the resulting organometallic intermediate. The exchange is generally faster for C(sp2)-Br bonds than for C(sp3)-Br bonds. For bromo-pyrrolopyridines, the position of the bromine atom influences the stability of the resulting carbanion.

  • Lithium-Halogen Exchange: This is a very fast reaction, often occurring at low temperatures.[22] The rate generally follows the trend I > Br > Cl.[21] The stability of the resulting aryllithium species is a key factor. For pyrrolopyridines, a lithium species at a position α to the pyridine nitrogen would be stabilized by the inductive effect of the nitrogen.

  • Magnesium-Halogen Exchange: This can be achieved using reagents like isopropylmagnesium chloride (i-PrMgCl).[22] This method can offer better functional group tolerance compared to organolithium reagents.

Challenges and Considerations:

A significant challenge in the metal-halogen exchange of bromo-pyrrolopyridines is the potential for competing reactions, such as deprotonation of the pyrrole N-H or other acidic protons on the ring. The use of a combination of reagents, such as i-PrMgCl followed by n-BuLi, has been shown to overcome some of these challenges by first forming a magnesium intermediate.[22]

Experimental Protocol: General Procedure for Bromine-Magnesium Exchange and Electrophilic Quench

  • To a solution of the bromo-pyrrolopyridine (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add isopropylmagnesium chloride (1.0 equiv) dropwise.

  • Stir the mixture for the appropriate time (e.g., 1-2 hours) to allow for the formation of the Grignard reagent.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add the electrophile (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (in this case, bromide) on an electron-deficient aromatic ring.[23][24] The pyridine ring of the pyrrolopyridine scaffold makes it susceptible to SNAr, particularly when the bromine atom is located at a position activated by the nitrogen.

Comparative Reactivity Insights:

The general principles of SNAr on pyridines are well-established.[25] Nucleophilic attack is favored at the positions α (2- and 6-) and γ (4-) to the pyridine nitrogen. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[25]

Reactivity Hierarchy:

For a typical pyrrolopyridine, the reactivity of a bromo-isomer in SNAr reactions is expected to follow this trend:

Position 4- or 6- (γ or α to N) > Position 2- (α to N, if available) > Position 3- or 5- (β to N)

This hierarchy is a direct consequence of the stability of the Meisenheimer intermediate.

Diagram: SNAr Mechanism on a 4-Bromopyridine

G cluster_resonance Resonance Stabilization of Meisenheimer Intermediate 4-Bromopyridine 4-Bromopyridine Meisenheimer\nIntermediate Meisenheimer Intermediate 4-Bromopyridine->Meisenheimer\nIntermediate + Nu- 4-Substituted Pyridine 4-Substituted Pyridine Meisenheimer\nIntermediate->4-Substituted Pyridine - Br- Intermediate_1 [Intermediate with Nu at C4, negative charge on C3] Intermediate_2 [Resonance form with negative charge on N] Intermediate_1->Intermediate_2 Resonance

Caption: The SNAr mechanism involves the formation of a resonance-stabilized Meisenheimer intermediate.

IV. Computational Insights into Reactivity

While experimental data provides the ultimate measure of reactivity, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) calculations can be employed to determine various electronic properties of the bromo-pyrrolopyridine isomers, providing a theoretical rationale for their observed reactivity.[26]

Key computational descriptors include:

  • Electrostatic Potential (ESP) Maps: These visualize the electron density distribution on the molecule, highlighting electron-rich and electron-poor regions. The carbon atom bonded to bromine in more reactive isomers will typically exhibit a more positive electrostatic potential.

  • Fukui Functions: These can be used to predict the most likely sites for nucleophilic and electrophilic attack.[9]

  • Calculation of Intermediate Stabilities: The relative energies of reaction intermediates, such as the Meisenheimer complex in SNAr or the aryllithium species in metal-halogen exchange, can be calculated to predict the most favorable reaction pathways.

A computational study on pyrrole derivatives, for instance, can provide insights into how electronic properties correlate with reactivity.[27] Similarly, studies on the chemical reactivity of other halogenated aromatic compounds can serve as a model for understanding bromo-pyrrolopyridines.[28]

Conclusion

The reactivity of bromo-isomers of pyrrolopyridines is a nuanced interplay of electronic and steric factors, fundamentally governed by the position of the bromine atom and the nitrogen atom within the bicyclic framework. A clear understanding of these factors is paramount for the efficient and strategic synthesis of complex molecules.

In palladium-catalyzed cross-coupling reactions , isomers with bromine at positions electronically activated by the pyridine nitrogen (α and γ) generally exhibit higher reactivity. For metal-halogen exchange , the stability of the resulting organometallic intermediate is the primary determinant of the reaction's success. In nucleophilic aromatic substitution , a clear hierarchy of reactivity exists, with isomers bearing bromine at positions α or γ to the pyridine nitrogen being significantly more susceptible to nucleophilic attack due to the stabilization of the Meisenheimer intermediate.

By leveraging the principles outlined in this guide, researchers can better predict the behavior of different bromo-pyrrolopyridine isomers and select the most appropriate reaction conditions to achieve their synthetic goals. This knowledge will undoubtedly accelerate the discovery and development of new pharmaceuticals and advanced materials built upon this versatile heterocyclic scaffold.

References

A Technical Guide to the Biological Activity of Substituted Pyrrolo[3,2-c]pyridines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Among the six possible isomers, the pyrrolo[3,2-c]pyridine core has emerged as a particularly fruitful template for the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of the biological activities of substituted pyrrolo[3,2-c]pyridines, with a primary focus on their well-documented anticancer properties. We will delve into their mechanisms of action as tubulin polymerization inhibitors and FMS kinase inhibitors, supported by quantitative experimental data and detailed protocols. Furthermore, this guide will explore other emerging biological activities and offer a comparative perspective on the therapeutic potential of other pyrrolopyridine isomers.

The Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Core for Anticancer Drug Design

The unique arrangement of the nitrogen atom in the pyridine ring of the pyrrolo[3,2-c]pyridine scaffold imparts distinct physicochemical properties that influence its biological activity. This core has proven to be a highly effective framework for designing molecules that interact with key targets in oncology.

Targeting the Cytoskeleton: Pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors

One of the most promising anticancer strategies involving pyrrolo[3,2-c]pyridines is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for cancer therapy. Certain substituted pyrrolo[3,2-c]pyridines have been designed to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

A recent study detailed the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent colchicine-binding site inhibitors.[1][2] These compounds were engineered to mimic the binding of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. The rigid pyrrolo[3,2-c]pyridine scaffold serves to lock the conformation of the molecule, enhancing its binding affinity.

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of these derivatives is highly dependent on the nature and position of the substituents on the pyrrolo[3,2-c]pyridine core. Key SAR observations include:

  • Substitution at the 1-position: A 3,4,5-trimethoxyphenyl group at this position is crucial for activity, mimicking the A-ring of CA-4.

  • Substitution at the 6-position: The nature of the aryl or heteroaryl substituent at this position significantly influences potency. An indolyl moiety at this position, as seen in compound 10t , resulted in the most potent activity against a panel of cancer cell lines.[2][3][4]

  • Electronic Effects: Electron-donating groups on the 6-aryl substituent generally enhance activity, while electron-withdrawing groups tend to decrease it.

Quantitative Comparison of Antiproliferative Activity:

The following table summarizes the in vitro antiproliferative activity (IC50) of representative substituted pyrrolo[3,2-c]pyridines against various human cancer cell lines.

CompoundR (Substitution at position 6)HeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
10a Phenyl>10>10>10[5]
10b o-tolyl2.453.124.53[4]
10c m-tolyl1.892.563.87[4]
10q Thiophen-3-yl0.871.121.54[4]
10s Pyridin-4-yl0.540.680.91[4]
10t Indol-5-yl0.120.150.21[2][3]
CA-4 (Positive Control)0.0020.0030.003[3]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of the substituted pyrrolo[3,2-c]pyridine derivatives.[3]

  • Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.

Mechanism of Action: Tubulin Polymerization Inhibition

The lead compound 10t was shown to potently inhibit tubulin polymerization in vitro.[2] This directly confirms that the antiproliferative effects of these pyrrolo[3,2-c]pyridines are mediated through their interaction with tubulin.

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Pyrrolo_Pyridine Substituted Pyrrolo[3,2-c]pyridine (e.g., Compound 10t) Binding Binds to Colchicine Site on β-Tubulin Pyrrolo_Pyridine->Binding Inhibitory Action Disruption Disruption of Microtubule Dynamics Binding->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Mechanism of anticancer activity of substituted pyrrolo[3,2-c]pyridines as tubulin polymerization inhibitors.

Targeting Kinase Signaling: Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors

Another significant avenue for the anticancer application of pyrrolo[3,2-c]pyridines is the inhibition of protein kinases. FMS kinase (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the proliferation and survival of monocytes and macrophages and is overexpressed in several cancers.[6]

A series of diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[6]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4-position: The presence of a benzamido moiety at this position was found to be more potent than a primary amino group in several analogs.

  • Substitution on the 1-aryl ring: The substitution pattern on the aryl ring at the 1-position significantly impacts activity, with para- and meta-disubstituted compounds showing varied potency depending on the specific substituents.

  • Lead Compound: Compound 1r emerged as a highly potent and selective FMS kinase inhibitor, demonstrating superior activity compared to the initial lead compound.[6]

Quantitative Comparison of FMS Kinase Inhibitory Activity:

CompoundFMS Kinase IC50 (nM)Antiproliferative Activity (IC50 Range, µM)Reference
1e 60ND[6]
1r 300.15 - 1.78[6]
KIST101029 (Lead) 96ND[6]

ND: Not Determined in the cited source.

Experimental Protocol: In Vitro FMS Kinase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against FMS kinase.[6]

  • Reaction Setup: The kinase reaction is performed in a buffer containing purified FMS kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Test compounds are added at various concentrations.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

G cluster_1 FMS Kinase Inhibition Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (FMS Kinase, Substrate, ATP) Start->Prepare_Reaction Add_Compound Add Pyrrolo[3,2-c]pyridine Inhibitor Prepare_Reaction->Add_Compound Incubate Incubate at 30°C Add_Compound->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation Incubate->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Value Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for an in vitro FMS kinase inhibition assay.

Beyond Cancer: Exploring Other Biological Activities

While the anticancer potential of pyrrolo[3,2-c]pyridines is well-established, emerging research suggests a broader therapeutic scope for this versatile scaffold.

  • Anti-inflammatory and Anti-arthritic Activity: The potent inhibition of FMS kinase by some pyrrolo[3,2-c]pyridine derivatives suggests their potential as anti-inflammatory and anti-arthritic agents, as FMS kinase is implicated in inflammatory processes.[6]

  • Antiviral Activity: A study identified pyrrolo[3,2-c]pyridin-4-amine compounds as a new class of entry inhibitors against influenza viruses, demonstrating broad-spectrum activity against multiple strains.[1]

  • Neuroprotective Activity: While not extensively studied for the [3,2-c] isomer, other pyrrolopyrimidine scaffolds have shown neuroprotective and antioxidant properties, suggesting a potential area for future investigation.[7]

A Comparative Look at Pyrrolopyridine Isomers

The biological activity of pyrrolopyridines is highly dependent on the isomeric form of the core scaffold. While direct head-to-head comparative studies are limited, a review of the literature provides some insights into the distinct therapeutic profiles of different isomers.

Pyrrolopyridine IsomerKey Biological ActivitiesRepresentative Examples/Targets
Pyrrolo[3,2-c]pyridine Anticancer (Tubulin and FMS Kinase Inhibition), AntiviralCompound 10t , Compound 1r , Influenza virus entry
Pyrrolo[2,3-b]pyridine Kinase Inhibition (e.g., JAK3), AnticancerTNIK inhibitors for colorectal cancer
Pyrrolo[3,2-b]pyridine AnticancerLimited specific data for direct comparison
Pyrrolo[2,3-c]pyridine Kinase Inhibition, AntiproliferativeLimited specific data for direct comparison
Pyrrolo[3,4-c]pyridine Analgesic, Sedative, Antidiabetic, Antimycobacterial, Antiviral, AnticancerVarious targets
Pyrrolo[3,4-b]pyridine AntibacterialPolysubstituted derivatives

This comparative overview highlights the diverse therapeutic potential of the pyrrolopyridine family of heterocycles. The pyrrolo[3,2-c]pyridine isomer has demonstrated significant promise, particularly in the realm of oncology, with well-defined mechanisms of action and potent lead compounds. Further exploration of this scaffold, along with systematic comparative studies against its isomers, will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

The Versatile 1H-pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine core, a bioisostere of purines and indoles, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting diverse biological entities implicated in oncogenesis.[1] Its rigid, planar structure provides a unique framework for the strategic placement of substituents to achieve high potency and selectivity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on two prominent classes of anticancer agents: tubulin polymerization inhibitors and FMS kinase inhibitors. By examining the distinct chemical modifications that govern their activity against these disparate targets, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.

Part 1: Targeting the Cytoskeleton - 1H-pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a well-validated target for cancer therapy.[2][3] A new series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[2][3]

The Core Pharmacophore and Key Interactions

The design strategy for these compounds involves using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known colchicine-binding site inhibitors like combretastatin A-4 (CA-4).[3][4] The general structure consists of a 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine core, with various aryl substituents at the 6-position. Molecular modeling studies suggest that the 1H-pyrrolo[3,2-c]pyridine core itself forms a crucial hydrogen bond with Thrα179 in the colchicine-binding pocket of tubulin.[3]

cluster_0 SAR of 1H-pyrrolo[3,2-c]pyridine as Tubulin Inhibitors Core 1H-pyrrolo[3,2-c]pyridine Core RingA 1-(3,4,5-trimethoxyphenyl) Group (Ring A) Core->RingA Essential for binding RingB 6-Aryl Group (Ring B) Core->RingB Modulates potency & selectivity Linker Rigid Pyrrolopyridine Linker

Caption: Key structural components of 1H-pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

Structure-Activity Relationship Analysis

The antiproliferative activity of these derivatives has been evaluated against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[4] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundR (Substituent at 6-position)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10c m-tolyl2.453.124.53
10f 2-methoxyphenyl1.231.562.01
10r Pyridin-3-yl0.891.021.34
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.020.030.02

Data sourced from: [2][4]

From this data, several key SAR insights can be drawn:

  • The Nature of the 6-Aryl Ring is Critical: Unsubstituted phenyl (10a) is inactive, indicating that substitution on this ring is necessary for potent activity.

  • Electron-Donating Groups Enhance Potency: The introduction of electron-donating groups (EDGs) on the phenyl ring generally improves activity. For instance, a methoxy group at the ortho position (10f) leads to a significant increase in potency compared to an unsubstituted phenyl ring.

  • Heteroaromatic Rings are Favorable: Replacing the phenyl ring with a heteroaromatic ring system, such as pyridine (10r) or indole (10t), dramatically enhances antiproliferative activity. The indole moiety in compound 10t provides the most potent activity in the series, with IC50 values in the nanomolar range.[4] This is likely due to the formation of an additional hydrogen bond between the indole nitrogen and Asnβ349 in the colchicine-binding site.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Tubulin (≥99% pure, bovine)

  • GTP solution

  • Polymerization buffer (e.g., General Tubulin Buffer)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., paclitaxel for polymerization promotion, vincristine for inhibition)

  • Pre-warmed 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Preparation: Pre-warm the 96-well plate and the spectrophotometer to 37°C. Prepare the tubulin polymerization (TP) buffer containing GTP.

  • Reaction Mixture: In the pre-warmed plate, add 85 µL/well of TP buffer and 2 µL/well of the test drug at various concentrations. Include wells for a DMSO vehicle control and positive controls.

  • Initiation: Immediately before measurement, add 30 µL/well of purified tubulin protein to the mixture.

  • Measurement: Place the plate in the spectrophotometer and record the absorbance at 340 nm every 1 minute for 30-60 minutes at 37°C.[1]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of a compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the DMSO control.

cluster_1 Workflow for Tubulin Polymerization Assay Prep Prepare Reagents and Plate at 37°C Add_Cmpd Add Test Compound/Controls to Wells Prep->Add_Cmpd Add_Tubulin Add Purified Tubulin to Initiate Add_Cmpd->Add_Tubulin Measure Measure Absorbance at 340 nm Over Time Add_Tubulin->Measure Analyze Analyze Polymerization Curves Measure->Analyze

Caption: A simplified workflow for the in vitro tubulin polymerization assay.

Part 2: Targeting Signal Transduction - 1H-pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors

The FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[5] Its overexpression is associated with various cancers, making it an attractive therapeutic target.[5] A series of diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been developed as potent FMS kinase inhibitors.[5][6]

The Core Pharmacophore and Key Interactions

These inhibitors typically feature a central 1H-pyrrolo[3,2-c]pyridine core, an amide or urea linker, and two aryl rings. One aryl ring is attached to the N1 position of the pyrrolopyridine, while the other is part of the amide or urea moiety. The pyrrolopyridine scaffold acts as a hinge-binding motif, a common strategy for kinase inhibitor design.

cluster_2 SAR of 1H-pyrrolo[3,2-c]pyridine as FMS Kinase Inhibitors Core 1H-pyrrolo[3,2-c]pyridine Core N1_Aryl N1-Substituted Aryl Ring Core->N1_Aryl Influences potency Linker Amide/Urea Linker Core->Linker Critical for interaction Terminal_Aryl Terminal Aryl Ring Linker->Terminal_Aryl Determines selectivity and potency

Caption: Key structural features of 1H-pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors.

Structure-Activity Relationship Analysis

The inhibitory activity of these compounds against FMS kinase is presented in the table below.

CompoundLinkerR1 (N1-Aryl)R2 (Terminal Aryl)FMS Kinase IC50 (nM)
1e Amide3,4-dichlorophenyl4-morpholinophenyl60
1r Amide3,5-dichlorophenyl4-morpholino-3-(trifluoromethyl)phenyl30
KIST101029 Amide3,4-dichlorophenyl4-(4-methylpiperazin-1-yl)phenyl96

Data sourced from: [5][6]

The SAR for this series reveals several important trends:

  • Linker Type: Both diarylamide and diarylurea linkers have been explored, with the amide linker generally showing good potency.

  • Substitution on the N1-Aryl Ring: The substitution pattern on the central phenyl ring attached to the N1 of the pyrrolopyridine nucleus significantly impacts activity. For instance, a meta-disubstituted phenyl ring (as in 1r ) can be more potent than a para-disubstituted one.

  • Terminal Aryl Ring Substitutions: The terminal aryl ring and its substituents are crucial for potency and selectivity. The presence of a morpholino group is beneficial for activity. Compound 1r , which features a 4-morpholino-3-(trifluoromethyl)phenyl terminal ring, is the most potent compound in this series, with an IC50 of 30 nM.[5][6] This compound also demonstrated good selectivity for FMS kinase over a panel of 40 other kinases.[5]

Experimental Protocol: In Vitro FMS Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant FMS kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add 1 µL to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of FMS kinase diluted in kinase buffer to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_3 Workflow for FMS Kinase Inhibition Assay Plating Plate Test Compounds Add_Enzyme Add FMS Kinase Plating->Add_Enzyme Initiate Initiate Reaction with Substrate/ATP Add_Enzyme->Initiate Stop_Deplete Stop Reaction & Deplete ATP Initiate->Stop_Deplete Generate_Signal Generate Luminescent Signal Stop_Deplete->Generate_Signal Measure Measure Luminescence Generate_Signal->Measure

Caption: A streamlined workflow for a luminescence-based FMS kinase inhibition assay.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a testament to the power of privileged structures in drug discovery. This guide has demonstrated how subtle modifications to this core can redirect its biological activity towards distinct and critical cancer targets: the microtubule network and the FMS signaling pathway. For tubulin inhibitors, the focus is on optimizing the 6-aryl substituent to enhance interactions within the colchicine-binding site, with heteroaromatic rings proving particularly effective. In contrast, for FMS kinase inhibitors, the key to potency and selectivity lies in the interplay between the N1-aryl substituent and the terminal aryl moiety of the diarylamide/urea structure. The detailed protocols provided for key biological assays offer a validated framework for researchers to evaluate their own novel 1H-pyrrolo[3,2-c]pyridine derivatives. As our understanding of the structural requirements for targeting specific proteins continues to evolve, the 1H-pyrrolo[3,2-c]pyridine core will undoubtedly remain a valuable starting point for the design of innovative and effective anticancer agents.

References

Navigating the Synthesis of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Comparative Guide to Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 1H-pyrrolo[3,2-c]pyridine, a 6-azaindole isomer, is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific derivative, methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, serves as a crucial intermediate for the synthesis of various therapeutic agents, including kinase inhibitors. Its strategic functionalization, featuring a bromine atom at the 4-position and a methyl ester at the 2-position, allows for diverse downstream modifications, making efficient and versatile synthetic access to this molecule highly desirable.

This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into the strategic considerations and experimental nuances of each approach. The discussed pathways are categorized into two main strategies: Route A , which involves the initial construction of the pyrrolo[3,2-c]pyridine core followed by functionalization, and Route B , which builds the desired scaffold from a pre-functionalized pyridine precursor.

Route A: Post-Cyclization Functionalization Strategy

This approach focuses on first assembling the core 1H-pyrrolo[3,2-c]pyridine ring system and then introducing the required bromo and carboxylate functionalities.

A1. Synthesis of the Pyrrolo[3,2-c]pyridine Core and Subsequent Bromination and Carboxylation

A plausible pathway commences with the synthesis of the parent 1H-pyrrolo[3,2-c]pyridine. While various indole syntheses exist, the application to azaindoles can be challenging. A known approach to a related bromo-azaindole provides a strong starting point. The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been reported starting from commercially available 2-bromo-5-methylpyridine.[1] This multi-step sequence involves:

  • Nitration: Treatment of 2-bromo-5-methylpyridine with a nitrating agent to introduce a nitro group onto the pyridine ring.

  • Reaction with DMF-DMA: The resulting nitro-pyridine is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

  • Reductive Cyclization: Finally, a reductive cyclization, often employing iron in acetic acid, yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[1]

With the 6-bromo-1H-pyrrolo[3,2-c]pyridine in hand, the subsequent challenge lies in the selective introduction of the methyl carboxylate group at the C2 position. This could potentially be achieved through:

  • Lithiation and Carboxylation: Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization. Deprotonation of the N-protected 6-bromo-1H-pyrrolo[3,2-c]pyridine at the C2 position using a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophilic carbon dioxide source (e.g., dry ice or methyl chloroformate), could introduce the carboxylic acid or ester functionality. Subsequent esterification would yield the target molecule. The regioselectivity of the lithiation would be a critical factor to control.

Following the successful C2-carboxylation, the final step would be the bromination at the C4 position.

  • Electrophilic Bromination: The electron-rich pyrrole ring is susceptible to electrophilic attack. Treatment of methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate with a suitable brominating agent, such as N-bromosuccinimide (NBS), could introduce the bromine atom at the desired 4-position. The regioselectivity of this reaction would need to be carefully optimized, as bromination could also occur at other positions on the pyrrole or pyridine rings.

Route B: Pre-functionalized Precursor Strategy

This strategy involves utilizing a pyridine starting material that already contains some of the desired functionalities, thereby streamlining the synthesis.

B1. Synthesis from a Pre-brominated and Functionalized Pyridine

A more convergent approach would involve starting with a pyridine derivative that is already brominated at the desired position and contains a precursor for the pyrrole ring. A potential retrosynthetic analysis is depicted below:

Retrosynthesis_Route_B Target This compound Intermediate1 Functionalized 4-bromopyridine Target->Intermediate1 Pyrrole Ring Formation StartingMaterial Substituted Pyridine Intermediate1->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis for Route B.

This strategy could employ classic indole syntheses adapted for azaindole formation, such as the Hemetsberger-Knittel or Bartoli indole synthesis.

  • Hemetsberger-Knittel Approach: This method involves the thermal decomposition of an α-azido-β-arylacrylate to form an indole-2-carboxylate. Applying this to our target, one could envision starting with a suitably substituted 4-bromopyridine aldehyde. Condensation with an azide-containing active methylene compound would provide the necessary precursor for the thermal cyclization to directly form the this compound.

  • Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitroarene to construct the indole ring. A potential starting material for this route would be a 2-substituted-3-nitro-4-bromopyridine. Reaction with vinylmagnesium bromide would lead to the formation of the pyrrolo[3,2-c]pyridine core. Subsequent functionalization at the C2 position would then be required.

Comparison of Synthetic Routes

Parameter Route A: Post-Cyclization Functionalization Route B: Pre-functionalized Precursor
Starting Materials Readily available substituted pyridines.More complex, potentially multi-step synthesis of pyridine precursors.
Key Challenges Regioselectivity of C2-carboxylation and C4-bromination. Potential for multiple isomers.Synthesis of the functionalized pyridine starting material. Optimization of the cyclization reaction conditions.
Flexibility Allows for late-stage diversification at C2 and C4.Potentially less flexible for analog synthesis unless a range of precursors is available.
Potential Yield Overall yield may be impacted by the number of steps and selectivity issues.Can be more efficient if the precursor synthesis is high-yielding.
Scalability May require significant optimization for large-scale production due to multiple steps.Potentially more scalable if the key cyclization step is robust.

Experimental Protocols

Illustrative Protocol for Route A (based on known transformations):

Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [1]

  • To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add a nitrating agent (e.g., fuming nitric acid in sulfuric acid) at a controlled temperature.

  • After completion of the reaction, carefully quench the reaction mixture and extract the product.

  • Dissolve the obtained nitropyridine in DMF and add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to facilitate the formation of the enamine intermediate.

  • To a suspension of iron powder in acetic acid, add the enamine intermediate and reflux the mixture.

  • After the reaction is complete, filter the mixture and neutralize the filtrate. Extract the product, 6-bromo-1H-pyrrolo[3,2-c]pyridine, and purify by chromatography.

Step 2: N-Protection of 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., THF, DMF).

  • Add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection or a silyl chloride for silyl protection) and a base (e.g., triethylamine, DMAP).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the N-protected product.

Step 3: C2-Carboxylation (Hypothetical)

  • Dissolve the N-protected 6-bromo-1H-pyrrolo[3,2-c]pyridine in dry THF under an inert atmosphere.

  • Cool the solution to -78 °C and add a strong base (e.g., n-BuLi) dropwise.

  • Stir the mixture at low temperature to allow for lithiation.

  • Quench the reaction with an excess of crushed dry ice or by bubbling CO2 gas through the solution.

  • Allow the mixture to warm to room temperature and then acidify to protonate the carboxylate.

  • Extract the carboxylic acid product.

Step 4: Esterification

  • Dissolve the carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a standard esterification reagent (e.g., SOCl2 in methanol).

  • Reflux the mixture until the reaction is complete.

  • Neutralize the reaction and extract the methyl ester.

Step 5: C4-Bromination (Hypothetical)

  • Dissolve the N-protected methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in a suitable solvent (e.g., CCl4, CH2Cl2).

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) if a free-radical mechanism is desired, or perform the reaction in the dark for an electrophilic substitution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture to remove succinimide and purify the product by chromatography to isolate methyl 4-bromo-N-protected-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Step 6: Deprotection

  • Dissolve the protected product in a suitable solvent.

  • Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for Boc deprotection, or a fluoride source for silyl deprotection).

  • Stir at room temperature until the reaction is complete.

  • Neutralize the reaction and extract the final product, this compound.

Conclusion

The synthesis of this compound presents a significant synthetic challenge that can be approached through several strategic routes. The post-cyclization functionalization strategy (Route A) offers flexibility but may be hampered by regioselectivity issues in the carboxylation and bromination steps. The pre-functionalized precursor strategy (Route B) is potentially more convergent but relies on the availability or efficient synthesis of a more complex starting material.

The selection of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of the downstream chemistry to potential impurities from side reactions. Further experimental validation and optimization are required to establish a robust and high-yielding protocol for this valuable building block.

References

A Spectroscopic Guide to Differentiating Pyrrolo[3,2-c]pyridine and Pyrrolo[2,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the nuanced structural differences between isomers can lead to vastly different pharmacological profiles. Among the heterocyclic scaffolds of interest are the pyrrolopyridines, which are recognized for their diverse biological activities, including their roles as kinase inhibitors in anticancer therapies. This guide provides a comprehensive spectroscopic comparison of two key isomers: pyrrolo[3,2-c]pyridine (5-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole).

The distinct placement of the nitrogen atom in the pyridine ring of these isomers results in unique electronic distributions, which are discernable through various spectroscopic techniques. Understanding these differences is paramount for unambiguous structural elucidation and for advancing the development of novel therapeutics. While a wealth of spectroscopic data exists for pyrrolo[2,3-b]pyridine and its derivatives, data for the parent, unsubstituted pyrrolo[3,2-c]pyridine is less prevalent in the literature. Therefore, this guide will draw upon data from substituted analogues to infer the spectroscopic characteristics of the pyrrolo[3,2-c]pyridine core, with a clear distinction between data from parent compounds and their derivatives.

Molecular Structures and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data. The diagrams below illustrate the structures of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine.

Caption: Molecular structures of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for elucidating the subtle structural differences between these isomers. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electron density and connectivity within the bicyclic system.

¹H NMR Spectroscopy

The position of the pyridine nitrogen significantly influences the chemical shifts of the protons on both the pyrrole and pyridine rings. In pyrrolo[2,3-b]pyridine (7-azaindole), the pyridine nitrogen at position 7 exerts a strong deshielding effect on the adjacent protons. Conversely, in pyrrolo[3,2-c]pyridine (5-azaindole), the nitrogen at position 5 influences a different set of protons.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrolo[2,3-b]pyridine H2~6.7dd
H3~7.8dd
H5~8.2d
H7~8.6d
N1-H~12.0br s
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine H26.80d3.2
H37.34-7.41m
H49.10s
H77.80s

Note: Data for pyrrolo[2,3-b]pyridine is for the parent compound, while data for pyrrolo[3,2-c]pyridine is for a substituted derivative[1][2]. The chemical shifts for the core protons of the derivative are still indicative of the electronic environment.

Expert Insights: The downfield shift of H7 in pyrrolo[2,3-b]pyridine derivatives is a key diagnostic feature, directly attributable to the adjacent electron-withdrawing nitrogen atom. In contrast, for pyrrolo[3,2-c]pyridine derivatives, the protons on the pyridine ring (H4 and H7) exhibit distinct chemical shifts due to the influence of the N5 nitrogen. The pyrrole protons (H2 and H3) in both isomers show characteristic chemical shifts and coupling constants, but their precise values are modulated by the overall electronic structure of the bicyclic system.

¹³C NMR Spectroscopy

The carbon chemical shifts further highlight the electronic differences between the two isomers. The carbon atoms in the immediate vicinity of the pyridine nitrogen are significantly deshielded.

Compound Carbon Chemical Shift (δ, ppm)
Pyrrolo[2,3-b]pyridine C2~101
C3~128
C3a~130
C5~120
C6~115
C7~145
C7a~148
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C2102.92
C3124.81
C3a127.88
C4143.18
C6149.89
C7128.31
C7a141.17

Note: Data for pyrrolo[2,3-b]pyridine is for the parent compound, while data for pyrrolo[3,2-c]pyridine is for a substituted derivative[1][2].

Expert Insights: The most notable difference is the chemical shift of the carbon atom at the junction of the two rings and adjacent to the pyridine nitrogen. In pyrrolo[2,3-b]pyridine, C7a is significantly deshielded. In the pyrrolo[3,2-c]pyridine derivative, the carbons of the pyridine ring (C4, C6) show the expected downfield shifts due to the influence of the nitrogen atom.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature. proc1 Apply Fourier transformation, phase correction, and baseline correction to the raw data. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of the molecules. The key differences in the IR spectra of these isomers arise from the distinct C-N and C=N stretching and bending vibrations within the heterocyclic rings.

Compound Wavenumber (cm⁻¹) Intensity Assignment
Pyrrolo[2,3-b]pyridine Derivative ~3100-3000MediumAromatic C-H stretching
~1600, ~1470MediumC=C and C=N stretching (ring)
~1400-1000StrongRing vibrations
~800-700StrongC-H bending (out-of-plane)
Pyrrolo[3,2-c]pyridine Derivative

Expert Insights: The N-H stretching vibration of the pyrrole ring is a key feature, typically appearing as a broad band in the region of 3200-3500 cm⁻¹. The precise position and shape of this band can be influenced by hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to the bending and stretching vibrations of the entire molecule. While challenging to assign individually, this region provides a unique fingerprint for each isomer.

Experimental Protocol: IR Spectroscopy

IR_Workflow cluster_acq Data Acquisition acq1 Obtain the IR spectrum of the solid sample using an FT-IR spectrometer with an ATR accessory. acq2 Record the spectrum over a range of 4000-400 cm⁻¹. acq1->acq2

Caption: Standard workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the isomers. While both isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) can differ due to the stability of the resulting fragment ions.

Compound m/z Interpretation
Pyrrolo[2,3-b]pyridine 118[M]⁺ (Molecular ion)
91[M-HCN]⁺
1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (Predicted) 143.05[M]⁺ (Molecular ion)
116[M-HCN]⁺

Note: Data for pyrrolo[2,3-b]pyridine is for the parent compound[4]. Data for the pyrrolo[3,2-c]pyridine isomer is predicted for a derivative[3].

Expert Insights: The molecular ion peak ([M]⁺) will be prominent for both isomers, confirming their molecular weight. A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN). The relative abundance of the [M-HCN]⁺ fragment ion may differ between the two isomers, reflecting the relative ease of fragmentation from the different ring systems. For pyrrolo[2,3-b]pyridine, the loss of HCN from the pyridine ring is a well-documented fragmentation pathway.

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_acq Data Acquisition acq1 Analyze the sample using an electron ionization (EI) mass spectrometer. acq2 Introduce a small amount of the sample (solid or in a volatile solvent). acq1->acq2 acq3 Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). acq2->acq3

Caption: Standard workflow for EI-mass spectrometry analysis.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The π-conjugated systems of the pyrrolopyridines give rise to characteristic absorption bands in the UV region.

Expert Insights: Both pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine are expected to exhibit multiple absorption bands corresponding to π → π* transitions. The position of the nitrogen atom will influence the energy levels of the molecular orbitals, leading to slight differences in the absorption maxima (λ_max) and molar absorptivities (ε) between the two isomers. Generally, these types of aromatic heterocycles show strong absorptions in the 250-350 nm range. Solvatochromic effects, where the absorption maxima shift with solvent polarity, can also be used to probe the nature of the electronic transitions.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The spectroscopic differentiation of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine isomers is a critical task in chemical synthesis and drug discovery. While a complete set of experimental data for the unsubstituted pyrrolo[3,2-c]pyridine remains to be fully documented in publicly accessible literature, a comparative analysis of available data for the parent pyrrolo[2,3-b]pyridine and derivatives of both isomers provides a robust framework for their distinction.

¹H and ¹³C NMR spectroscopy offer the most definitive means of differentiation, with the chemical shifts of the protons and carbons on the pyridine ring being particularly diagnostic. IR spectroscopy provides a unique vibrational fingerprint for each isomer, while mass spectrometry can reveal subtle differences in fragmentation patterns. A combined, multi-technique approach, as outlined in this guide, is the most reliable strategy for the unambiguous structural elucidation of these important heterocyclic isomers.

References

A Senior Application Scientist's Guide to Purity Assessment of Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of potent therapeutic agents, including kinase inhibitors and other targeted therapies.[1] In the rigorous landscape of drug development, the purity of such intermediates is not a mere formality; it is a cornerstone of success. Undetected impurities can introduce unforeseen variables into subsequent synthetic steps, compromise the yield and purity of the final Active Pharmaceutical Ingredient (API), and, most critically, introduce potentially toxic components that can derail a development program.[2]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to guide researchers in selecting the most appropriate strategy for their needs. We will focus on the three pillars of modern purity analysis: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Level Analytical Workflow

The comprehensive purity assessment of a newly synthesized batch of this compound is a multi-step process. It begins with the crude synthetic output and proceeds through qualitative and quantitative analyses to arrive at a confident purity value and impurity profile.

Purity Assessment Workflow cluster_0 Synthesis & Initial Check cluster_1 Primary Purity & Quantification cluster_2 Impurity Identification cluster_3 Final Certification Crude Crude Synthesized Product TLC TLC Analysis Crude->TLC Quick check for completeness HPLC HPLC-UV/PDA (Quantitative Purity) TLC->HPLC Primary Method qNMR qNMR (Absolute Purity) TLC->qNMR Orthogonal Method LCMS LC-MS (Impurity Mass ID) HPLC->LCMS If unknown peaks are observed Report Certificate of Analysis (CoA) HPLC->Report qNMR->Report NMR_ID NMR Spectroscopy (Structural Elucidation) LCMS->NMR_ID For definitive structure LCMS->Report

Caption: Overall workflow for purity assessment.

Method Selection: A Comparative Overview

Choosing the right analytical tool depends on the specific question being asked. Are you performing routine quality control, quantifying absolute purity without a reference standard, or identifying an unknown contaminant? The following decision tree and comparative table provide a logical framework for method selection.

Method Selection Logic start What is the primary analytical goal? q1 Routine QC & Quantifying Known Impurities? start->q1 q2 Need Absolute Purity without a Specific Standard? start->q2 q3 Need to Identify Unknown Impurities? start->q3 q1->q2 Consider Orthogonal Method for Validation hplc Use HPLC-UV/PDA q1->hplc Yes qnmr Use Quantitative NMR (qNMR) q2->qnmr Yes lcms Use LC-MS q3->lcms Yes hplc->q2 nmr_elucid Use 2D-NMR for Full Structure Elucidation lcms->nmr_elucid For definitive structure

Caption: Logical comparison for analytical method selection.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Use Quantitative purity (% area), detection of known and some unknown impurities.[3]Absolute quantitative purity (qNMR), definitive structure confirmation.[4][5]Identification of unknown impurities, confirmation of molecular weight.[6]
Principle Differential partitioning between a mobile and stationary phase.[7]Nuclear spin transitions in a magnetic field.[8]Mass-to-charge ratio of ionized molecules.[2]
Strengths High sensitivity, high throughput, excellent for routine QC, robust and reproducible.[9]Primary analytical method (qNMR), non-destructive, provides rich structural information.[7]Extremely sensitive, provides molecular weight and formula (HRMS), ideal for unknowns.[10]
Limitations Requires a reference standard for identity confirmation and accurate quantification, UV detection requires a chromophore.Lower sensitivity than HPLC/MS, complex mixture analysis can be challenging due to peak overlap.Ionization efficiency can vary significantly between compounds, quantification can be complex.
Sample Throughput High (with autosampler)ModerateHigh (when coupled with LC)
Destructive? YesNoYes

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

For routine quality control and the quantification of process-related impurities, reversed-phase HPLC with UV or Photodiode Array (PDA) detection is the gold standard.[3] The aromatic pyrrolo[3,2-c]pyridine core of our target molecule contains a strong chromophore, making it ideally suited for UV detection.

Causality Behind Method Design:

  • Column Choice: A C18 (octadecylsilyl) column is selected as the stationary phase due to its hydrophobic nature, which provides excellent retention and separation for aromatic, moderately polar molecules like our analyte.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure elution of both the main compound and any potential impurities with a wide range of polarities. A mild acid (e.g., formic or trifluoroacetic acid) is added to protonate acidic silanols on the stationary phase, improving peak shape, and to ensure the analyte is in a single ionic state.

  • Detection: PDA detection is superior to fixed-wavelength UV detection because it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is a self-validating feature; peak purity can be assessed by comparing spectra across the peak to check for co-eluting impurities.[11]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: PDA detection at 254 nm, with spectral acquisition from 200-400 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 2000.

Data Interpretation & Expected Impurities

The purity is typically reported as a percentage of the total peak area. Potential process-related impurities to monitor include:

  • Unreacted Starting Materials: Look for early-eluting, more polar compounds.

  • Dehalogenated Product: The corresponding des-bromo analog, which would likely have a slightly shorter retention time.

  • Regioisomers: Isomers formed during the cyclization step may have very similar retention times and require optimized chromatography to resolve.

  • Hydrolyzed Ester: The corresponding carboxylic acid, which would be significantly more polar and elute earlier.

Validation Parameter Typical Performance Data ICH Guideline
Linearity (r²) > 0.999> 0.995
LOD ~0.01%Reportable
LOQ ~0.03%Reportable
Accuracy (% Recovery) 98.0 - 102.0%80 - 120%
Precision (% RSD) < 1.0%< 2.0%

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

While HPLC provides excellent relative purity, quantitative NMR (qNMR) stands out as a primary analytical method capable of determining the absolute purity of a substance without requiring a reference standard of the analyte itself.[7] It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Method Design:

  • Internal Standard Selection: A certified internal standard (IS) is chosen that has a simple ¹H spectrum with peaks that do not overlap with any analyte signals. It must be stable, non-volatile, and accurately weighable. Maleic acid or dimethyl sulfone are common choices.

  • Solvent Choice: A deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the internal standard is used.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated is crucial. This allows for complete relaxation of the nuclei between scans, ensuring the signal intensity is truly proportional to the molar concentration.

Experimental Protocol: ¹H-qNMR for Absolute Purity
  • Instrumentation: NMR spectrometer (≥ 400 MHz) with a high-precision probe.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Record weights to at least 0.01 mg.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify non-overlapping, well-resolved peaks for both the analyte and the internal standard. For the analyte, the methyl ester singlet (~3.9 ppm) or distinct aromatic protons are good candidates. For maleic acid, the vinylic proton singlet (~6.3 ppm) is used.

    • Set up the quantitative experiment with a pulse angle of 90° and a relaxation delay (D1) of ≥ 30 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the selected analyte peak (I_analyte) and the internal standard peak (I_IS).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • Purity_IS = Purity of the internal standard

Data Interpretation

The qNMR result provides a mass fraction purity value that is independent of any impurities that do not contain protons (e.g., inorganic salts) or whose signals are not being integrated. This makes it an excellent orthogonal technique to HPLC. Any significant discrepancy between the HPLC area % and the qNMR purity suggests the presence of non-UV active or co-eluting impurities in the HPLC analysis.

Mass Spectrometry (MS): The Ultimate Tool for Impurity Identification

When HPLC analysis reveals unknown peaks, or when a comprehensive impurity profile is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool.[12] It couples the separation power of HPLC with the detection and identification power of MS.

Causality Behind Method Design:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for a molecule like this, as it is a soft ionization technique that typically produces a strong protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, is vastly superior to a unit-resolution quadrupole. HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which can be used to determine the elemental composition of an unknown impurity, drastically narrowing down the possible structures.[6]

  • Tandem MS (MS/MS): By isolating an impurity's molecular ion and fragmenting it, MS/MS experiments provide structural information that can help distinguish between isomers and definitively identify the impurity's structure.

Experimental Protocol: LC-HRMS for Impurity Profiling
  • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Use the same HPLC method developed previously to ensure correlation of retention times. The use of formic acid as a mobile phase modifier is ideal as it is volatile and fully compatible with MS. Non-volatile buffers like phosphate must be avoided.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan from m/z 100-1000.

    • Data Acquisition: Acquire both full scan data and data-dependent MS/MS scans on the most abundant ions in each scan.

    • Mass Resolution: Set to ≥ 30,000 FWHM.

  • Data Analysis:

    • Extract ion chromatograms for the expected [M+H]⁺ of the main peak (C₁₀H₈BrN₃O₂ requires m/z 281.9873) to confirm its identity.

    • For each unknown impurity peak, determine its accurate mass from the full scan data.

    • Use software to generate possible elemental compositions for the measured accurate mass.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure, comparing it to the fragmentation of the main compound. For example, a neutral loss of 32 Da (CH₃OH) would be characteristic of the methyl ester.

Conclusion

No single analytical technique can provide a complete picture of the purity of a synthesized compound like this compound. A robust and trustworthy assessment relies on an orthogonal approach, leveraging the strengths of multiple methods.

  • HPLC-PDA serves as the primary tool for routine quality control, offering high-throughput quantitative analysis and detection of UV-active impurities.

  • qNMR provides an absolute purity value, acting as a crucial, non-destructive orthogonal method that is insensitive to non-proton-containing impurities.

  • LC-HRMS is the definitive technique for structural confirmation and the identification of unknown impurities, providing the high-confidence data required by regulatory bodies and ensuring the integrity of the drug development process.[2]

By judiciously applying these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality of their intermediates and paving the way for successful API synthesis.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are designed to be a self-validating system, grounded in authoritative chemical safety standards.

Core Principle: Hazard Identification and Classification

This compound is a halogenated heterocyclic compound. The presence of a bromine atom fundamentally classifies it for waste management purposes, necessitating specific disposal pathways separate from non-halogenated chemical waste.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not available from the initial search, its structural similarity to other brominated pyrrolopyridine derivatives allows for a reliable inference of its hazard profile. Analogs such as 4-Bromo-1H-pyrrolo[2,3-c]pyridine are classified as highly toxic if swallowed, and others are known skin, eye, and respiratory irritants.[3][4]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste. The foundational principle of its disposal is strict segregation into a designated "Halogenated Organic Waste" stream.[1][5]

Inferred Hazard Profile

This table summarizes the likely hazards based on structurally similar compounds. This information is crucial for understanding the "why" behind the stringent handling and disposal protocols.

Hazard AttributeInferred Classification & Rationale
GHS Pictograms Skull and Crossbones (GHS06), Exclamation Mark (GHS07) Based on analogs like 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Acute Toxicity 3, Oral) and tert-Butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (irritant).[3][4]
Signal Word Danger or Warning
Likely Hazard Statements H301/H302: Toxic or Harmful if swallowed. H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Regulatory Framework Governed by the Resource Conservation and Recovery Act (RCRA) in the United States, managed by the EPA. This mandates a "cradle-to-grave" responsibility for the waste generator.[6][7]

Mandatory Personal Protective Equipment (PPE) Protocol

Handling waste of this compound requires the same level of precaution as handling the pure substance. The goal is to prevent all routes of exposure: inhalation, skin contact, and eye contact.

  • Eye Protection : Wear safety goggles with side-shields that are compliant with government standards (e.g., EN 166(EU) or NIOSH (US)).[8]

  • Hand Protection : Use chemically resistant gloves such as nitrile or neoprene. Gloves must be inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][9]

  • Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are required to protect skin and clothing.[1]

  • Respiratory Protection : All handling of this compound, including waste consolidation, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][4]

Step-by-Step Disposal Procedure

Adherence to this workflow is critical for safety and regulatory compliance. The primary disposal method for halogenated organic compounds is high-temperature incineration by a licensed waste management facility.[9][10] This process ensures complete destruction and prevents the formation of toxic byproducts.[10]

Step 1: Waste Segregation

This is the most crucial step. Under no circumstances should this waste be mixed with non-halogenated organic or aqueous waste streams.

  • Identify the Waste Stream : Designate a specific waste container exclusively for "Halogenated Organic Waste."[2]

  • Rationale : Cross-contaminating a large volume of non-halogenated solvent with a small amount of brominated compound renders the entire volume as halogenated waste. This significantly increases disposal costs and violates institutional and federal waste management protocols.[2]

Step 2: Containerization
  • Select an Appropriate Container : Use a chemically compatible container made of HD polyethylene or glass, with a tightly sealing screw cap.[11] The container must be in good condition, free from cracks or leaks.

  • Labeling : Label the container before adding any waste.[2] The label must include:

    • The words "Hazardous Waste".[2]

    • A complete list of the contents by chemical name (e.g., "Waste: this compound in Dichloromethane"). Do not use abbreviations or chemical formulas.[2]

    • Appropriate GHS hazard pictograms (Skull and Crossbones, Exclamation Mark).

Step 3: On-Site Accumulation and Storage
  • Location : Keep the waste container closed at all times except when actively adding waste.[2] Store the container in a designated, well-ventilated satellite accumulation area, such as within a chemical fume hood or a safety cabinet.[11]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Capacity Limit : Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[11]

Step 4: Arranging for Professional Disposal
  • Contact EHS : Follow your institution's specific procedures for hazardous waste pickup by contacting the Environmental Health & Safety (EHS) office.

  • Manifest System : For off-site transport, the waste will be tracked using a hazardous waste manifest. This system ensures "cradle-to-grave" accountability as required by the EPA.[7][12]

  • Final Disposal : The waste will be transported by a licensed hazardous waste company to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.[7]

Emergency Procedures: Spill Management

In the event of a small, manageable spill within a fume hood:

  • Alert Personnel : Immediately notify others in the laboratory.

  • Containment : Prevent the spill from spreading.

  • Absorption : Soak up the spill with an inert absorbent material such as sand, vermiculite, or diatomite.[4][9] Do not use combustible absorbents like sawdust or paper towels .[13]

  • Collection : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.

  • Decontamination : Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.[4]

  • For large spills , or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team or EHS immediately.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for Halogenated Waste cluster_prep Preparation & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal start Waste Generated (e.g., unused material, solutions, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is the waste halogenated? (Contains F, Cl, Br, or I) ppe->decision container Step 2: Select 'Halogenated Organic Waste' Container decision->container Yes non_halo Segregate into Non-Halogenated Waste Stream decision->non_halo No labeling Step 3: Label Container Clearly - 'Hazardous Waste' - Full Chemical Names - GHS Pictograms container->labeling storage Step 4: Store in Ventilated Area (Fume Hood / Safety Cabinet) with Secondary Containment labeling->storage ehs Step 5: Contact EHS for Pickup storage->ehs manifest Waste tracked via Hazardous Waste Manifest ehs->manifest tsdf Transport to Licensed TSDF for High-Temperature Incineration manifest->tsdf

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.